molecular formula SiI4<br>I4Si B083131 Silicon tetraiodide CAS No. 13465-84-4

Silicon tetraiodide

Cat. No.: B083131
CAS No.: 13465-84-4
M. Wt: 535.703 g/mol
InChI Key: CFTHARXEQHJSEH-UHFFFAOYSA-N
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Description

Silicon tetraiodide (SiI₄) is a highly reactive precursor of significant interest in advanced materials deposition and semiconductor processing. Its primary research value lies in its application in low-temperature thermal Atomic Layer Deposition (ALD) of silicon nitride (SiₓNᵧ) films, which are critical as etch-stoppers, gate spacers, and passivation layers in electronic devices . Compared to the commonly used silicon tetrachloride (SiCl₄), SiI₄ possesses a lower Si-I bond dissociation energy, which confers greater reactivity and enables high-quality film deposition at substantially lower process temperatures . This low-temperature capability is essential for preventing thermal damage to temperature-sensitive substrates, including advanced high-k layers and organic electronic devices . Beyond ALD, SiI₄ serves as a versatile precursor in Chemical Vapor Deposition (CVD) for producing high-purity silicon-based films, offering high growth rates and low deposition temperatures . It is also instrumental in the manufacturing and etching of silicon wafers in microelectronics fabrication . Furthermore, this compound is a valuable synthetic intermediate for preparing other silicon-based compounds, such as silicon amides of the formula Si(NR₂)₄ . Its well-defined tetrahedral molecular structure and high purity make it a crucial reagent for pushing the boundaries of semiconductor technology and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetraiodosilane
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InChI

InChI=1S/I4Si/c1-5(2,3)4
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InChI Key

CFTHARXEQHJSEH-UHFFFAOYSA-N
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Canonical SMILES

[Si](I)(I)(I)I
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Molecular Formula

SiI4, I4Si
Record name silicon(IV) iodide
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Record name Silicon tetraiodide
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DSSTOX Substance ID

DTXSID5065489
Record name Silane, tetraiodo-
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Molecular Weight

535.703 g/mol
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Physical Description

White solid; [Hawley] White or pink crystalline solid; [MSDSonline]
Record name Silicon tetraiodide
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CAS No.

13465-84-4
Record name Tetraiodosilane
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Foundational & Exploratory

Synthesis of Silicon Tetraiodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silicon tetraiodide (SiI₄) from elemental silicon and iodine. This compound is a versatile reagent and precursor in various fields, including organic synthesis and materials science. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to assist researchers in the safe and efficient preparation of this compound.

Introduction

This compound is a reactive, colorless crystalline solid at room temperature. Its utility stems from the four reactive silicon-iodine bonds, making it a valuable starting material for the formation of other silicon-containing compounds. The primary and most direct method for its synthesis involves the reaction of elemental silicon with iodine.

Synthetic Methodologies

The principal route for the synthesis of this compound is the direct reaction between silicon and iodine. Variations of this method exist, primarily differing in the reaction conditions and the form of the reactants.

2.1. Direct Reaction of Silicon with Iodine Vapor

This is the most commonly employed laboratory-scale method. It involves passing iodine vapor over heated silicon powder or turnings. The reaction is exothermic and proceeds readily at elevated temperatures.

2.2. Reaction in the Presence of a Catalyst

The reaction can also be facilitated by the use of a silicon-copper mixture. The copper acts as a catalyst, allowing the reaction to proceed at lower temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Molecular FormulaSiI₄[1]
Molar Mass535.7034 g/mol [2]
Melting Point120.5 °C (393.6 K)[2]
Boiling Point287.4 °C (560.5 K)[2]
Density4.198 g/cm³[2]
Si-I Bond Length2.432(5) Å[2]

Table 1: Physical and Chemical Properties of this compound

MethodReactantsTemperature (°C)PressureReported YieldReference
Direct Reaction with Iodine VaporSilicon, Iodine200 - 300AtmosphericHigh[3]
High-Temperature Industrial ProcessMetallurgical-grade Silicon, Iodine500 - 1000AtmosphericHigh[4]
Catalytic MethodSilicon-Copper Mixture, Iodine~200AtmosphericNot Specified[2]

Table 2: Overview of Synthesis Methods and Conditions

Experimental Protocols

4.1. General Safety Precautions

This compound is highly sensitive to moisture and reacts with water to produce hydroiodic acid (HI). All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

4.2. Detailed Experimental Protocol: Direct Reaction with Iodine Vapor

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Silicon powder (99%+ purity)

  • Iodine crystals (99.8%+ purity)

  • Quartz reaction tube

  • Tube furnace

  • Gas inlet and outlet adapters

  • Cold trap (e.g., a U-tube immersed in a dry ice/acetone bath)

  • Inert gas supply (Argon or Nitrogen) with a flow controller

  • Heating mantle

  • Collection flask

Procedure:

  • Apparatus Setup: A quartz reaction tube is packed with silicon powder. The tube is placed horizontally in a tube furnace. One end of the tube is connected to an inert gas line, and the other end is connected to a cold trap followed by a collection flask. A separate flask containing iodine crystals is placed in a heating mantle and connected to the inlet of the reaction tube.

  • Inerting the System: The entire apparatus is purged with a slow stream of inert gas for at least 30 minutes to remove air and moisture.

  • Reaction Initiation: The tube furnace is heated to the desired reaction temperature (typically 200-300 °C).[3] The heating mantle for the iodine flask is then gently heated to sublime the iodine, and the iodine vapor is carried over the heated silicon by the inert gas flow.

  • Reaction Progression: The reaction is exothermic. The flow rate of the inert gas and the heating of the iodine are controlled to maintain a steady reaction rate and prevent overheating. The this compound product, which is volatile at the reaction temperature, is carried by the gas stream.

  • Product Collection: The this compound vapor passes through the cold trap, where it condenses as a white crystalline solid. The collection flask may also collect some product.

  • Reaction Completion and Product Isolation: Once the reaction is complete (indicated by the consumption of the reactants), the heating is stopped, and the apparatus is allowed to cool to room temperature under the inert gas flow. The crude this compound is then collected from the cold trap and collection flask in an inert atmosphere.

  • Purification: The crude product can be purified by sublimation or distillation under reduced pressure.

Visualizations

5.1. Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection & Purification Reactants Silicon Powder & Iodine Crystals Apparatus Assemble Reaction Apparatus (Quartz Tube, Furnace, Cold Trap) Reactants->Apparatus Inert Purge with Inert Gas (Ar or N2) Apparatus->Inert Heat_Si Heat Silicon in Furnace (200-300 °C) Inert->Heat_Si Reaction React Iodine Vapor with Silicon Si(s) + 2I₂(g) -> SiI₄(g) Heat_Si->Reaction Heat_I2 Sublime Iodine (Gentle Heating) Heat_I2->Reaction Condensation Condense SiI₄ Vapor in Cold Trap Reaction->Condensation Isolation Isolate Crude SiI₄ under Inert Atmosphere Condensation->Isolation Purification Purify by Sublimation or Distillation Isolation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

5.2. Logical Relationship of Synthesis Steps

Logical_Flow Start Start Setup System Setup & Inerting Start->Setup Heating Heating of Reactants Setup->Heating Reaction Chemical Reaction Heating->Reaction Collection Product Collection Reaction->Collection Purification Purification Collection->Purification End Final Product Purification->End

Caption: Logical flow of the this compound synthesis process.

References

An In-Depth Technical Guide to the Chemical Properties of Silicon Tetraiodide (SiI₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetraiodide (SiI₄), also known as tetraiodosilane, is an inorganic compound with significant applications in materials science and electronics.[1] It is a tetrahedral molecule composed of a central silicon atom covalently bonded to four iodine atoms.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and common experimental protocols.

Physical and Chemical Properties

This compound is a white, crystalline solid under standard conditions.[3][4] When melted, it forms a yellow liquid.[3] It is sensitive to light, air, and moisture, necessitating storage in dry, well-ventilated, and inert conditions to prevent decomposition.[1][3][5]

Quantitative Data Summary

The key physical and structural properties of this compound are summarized in the table below for easy reference.

PropertyValueUnits
Molecular Formula SiI₄-
Molecular Weight 535.7034 g/mol
Appearance White crystalline solid-
Melting Point 120.5°C
Boiling Point 287.4°C
Density 4.198g/cm³
Molecular Shape Tetrahedral-
Si-I Bond Length 2.432(5)Å
Bond Angle (I-Si-I) ~109.5Degrees

Sources:[3][5]

Molecular Structure

The molecular geometry of this compound is tetrahedral, with the silicon atom at the center and the four iodine atoms arranged symmetrically around it.[6] This symmetrical arrangement of polar Si-I bonds results in a nonpolar molecule as the individual bond dipoles cancel each other out.[6]

Caption: Molecular structure of this compound (SiI₄).

Reactivity and Chemical Behavior

This compound is a highly reactive compound, a characteristic that is leveraged in various synthetic applications.[5] Its reactivity is primarily dictated by the presence of the silicon-iodine bonds.

Hydrolysis

This compound reacts rapidly with water and moisture in the air in a hydrolysis reaction.[2][4] This reaction produces silicon dioxide (SiO₂) and hydroiodic acid (HI).[7][8] The reaction is exothermic and can be vigorous.[9]

The overall hydrolysis reaction is as follows: SiI₄ + 2H₂O → SiO₂ + 4HI [7]

Hydrolysis_of_Silicon_Tetraiodide SiI4 SiI₄ (this compound) Reaction Hydrolysis SiI4->Reaction Reacts with H2O H₂O (Water) H2O->Reaction SiO2 SiO₂ (Silicon Dioxide) HI 4HI (Hydroiodic Acid) Reaction->SiO2 Forms Reaction->HI and

Caption: Reaction pathway for the hydrolysis of SiI₄.

Thermal Decomposition

At elevated temperatures, this compound undergoes thermal decomposition to yield elemental silicon and iodine.[7] The decomposition temperature is approximately 287.4°C at atmospheric pressure.[7] This property is utilized in chemical vapor deposition (CVD) processes to produce high-purity silicon films.[1]

The decomposition reaction is: SiI₄ → Si + 2I₂ [7]

Thermal_Decomposition_of_Silicon_Tetraiodide SiI4_start SiI₄ (this compound) Heat Elevated Temperature (~287.4°C) SiI4_start->Heat is subjected to Si_product Si (Elemental Silicon) Heat->Si_product decomposes into I2_product 2I₂ (Iodine) Heat->I2_product and

Caption: Thermal decomposition pathway of SiI₄.

Use as a Precursor

This compound serves as a precursor in the synthesis of other silicon-containing compounds.[1] For instance, it is used to produce silicon amides with the general formula Si(NR₂)₄, where R is an alkyl group. It is also a key reagent in the manufacturing and etching of silicon wafers for microelectronics.[2][3][5]

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound. Below are detailed protocols for common laboratory-scale preparations.

Method 1: Direct Reaction of Silicon and Iodine

This method involves the direct reaction of elemental silicon with iodine vapor at elevated temperatures.[2]

  • Apparatus: A tube furnace, a quartz reaction tube, a source of inert gas (e.g., argon), and a collection flask.

  • Procedure:

    • Place powdered silicon in the center of the quartz reaction tube within the tube furnace.

    • Place elemental iodine at the upstream end of the reaction tube.

    • Purge the system with an inert gas to remove air and moisture.

    • Heat the silicon to approximately 200°C.[2]

    • Gently heat the iodine to produce iodine vapor, which is carried over the hot silicon by the inert gas flow.

    • The this compound product sublimes and is collected in a cooler part of the apparatus downstream.

    • The collected product can be further purified by sublimation.

Method 2: Reaction of Silane (B1218182) with Iodine

This method is of more academic interest and produces a series of iodosilanes.[2]

  • Apparatus: A sealed reaction vessel, a heating mantle, and a purification setup (e.g., fractional distillation).

  • Procedure:

    • Introduce silane gas (SiH₄) and iodine vapor into a sealed reaction vessel.

    • Heat the vessel to a temperature between 130-150°C.[2]

    • The reaction produces a mixture of iodosilane (B88989) (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), triiodosilane (SiHI₃), and this compound (SiI₄).[2]

    • The resulting mixture of colorless liquids can be separated by fractional distillation.[3]

Synthesis_Workflow_of_SiI4 Reactants Reactants: Silicon (Si) and Iodine (I₂) Reaction_Step Reaction at Elevated Temperature (e.g., ~200°C) Reactants->Reaction_Step Sublimation Sublimation and Collection of Crude Product Reaction_Step->Sublimation Purification Purification (e.g., by further sublimation) Sublimation->Purification Final_Product Pure SiI₄ Purification->Final_Product

Caption: A simplified workflow for the synthesis of SiI₄.

Safety and Handling

This compound is a hazardous substance that should be handled with appropriate safety precautions. It is classified as corrosive and toxic.[2][4] It can cause severe skin burns, eye damage, and respiratory irritation.[1][4] Due to its high sensitivity to moisture, it must be handled in a dry, inert atmosphere, for example, within a glovebox.[1][5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[1]

Conclusion

This compound is a highly reactive and versatile compound with important applications in the synthesis of high-purity silicon and other organosilicon compounds. Its chemical behavior is dominated by its sensitivity to moisture and its thermal instability. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in research and industrial settings.

References

Unveiling the Tetrahedral Architecture of Silicon Tetraiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of silicon tetraiodide (SiI₄), a compound of interest in materials science and microelectronics. Addressed to researchers, scientists, and drug development professionals, this document details the crystallographic parameters, experimental methodologies for structure determination, and a visual representation of the atomic arrangement.

Core Crystallographic Data

This compound crystallizes in a cubic system, characterized by a well-defined and highly symmetric arrangement of its constituent atoms.[1] The fundamental building block of this structure is the tetrahedral SiI₄ molecule, where a central silicon atom is covalently bonded to four iodine atoms.[2] These discrete molecules are then packed in a specific orientation to form the crystalline solid.

The crystallographic data for this compound has been determined through single-crystal X-ray diffraction studies and is summarized in the table below.[1]

ParameterValue
Crystal SystemCubic
Space GroupPa-3
Lattice Parameter (a)11.986 Å[1]
Si-I Bond Length~2.432 Å
I-Si-I Bond Angle~109.5°

Atomic Arrangement and Molecular Geometry

The crystal structure of this compound is composed of discrete, non-interacting SiI₄ molecules. Each silicon atom is located at the center of a tetrahedron, with four iodine atoms positioned at the vertices. This tetrahedral geometry is a consequence of the sp³ hybridization of the central silicon atom. The Si-I bonds are covalent in nature, and the molecule as a whole is nonpolar.

The arrangement of these tetrahedral molecules within the cubic unit cell is governed by the Pa-3 space group symmetry. This specific arrangement dictates the overall packing and results in the observed macroscopic crystal shape.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Moisture-Sensitive Compound

The determination of the crystal structure of this compound requires careful handling due to its sensitivity to moisture. The following protocol outlines a representative procedure for single-crystal X-ray diffraction of a moisture-sensitive compound like SiI₄.

3.1. Crystal Growth

High-quality single crystals of this compound can be grown by sublimation under a vacuum or in an inert atmosphere. A small amount of purified SiI₄ is sealed in a glass ampoule under vacuum and placed in a tube furnace with a temperature gradient. Over several days, SiI₄ sublimes from the hotter end and deposits as single crystals in the cooler zone.

3.2. Crystal Mounting

Due to its hygroscopic nature, the selected single crystal must be handled in a dry, inert environment, such as a glovebox. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryo-loop using a minimal amount of inert oil (e.g., paratone-N) to protect it from the atmosphere. The mounted crystal is then rapidly transferred to the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K).

3.3. Data Collection

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is used for data collection. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern is recorded on the detector as a series of images.

3.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the silicon and iodine atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities.

Visualizing the Crystal Structure

To illustrate the packing of this compound molecules within the unit cell, the following diagram was generated using the DOT language.

G cluster_Si cluster_I Si1 Si I1 Si1->I1 I2 Si1->I2 I3 Si1->I3 I4 Si1->I4 Si2 Si I5 Si2->I5 I6 Si2->I6 I7 Si2->I7 I8 Si2->I8 Si3 Si I9 Si3->I9 I10 Si3->I10 I11 Si3->I11 I12 Si3->I12 Si4 Si I13 Si4->I13 I14 Si4->I14 I15 Si4->I15 I16 Si4->I16

References

An In-depth Technical Guide to the Molecular Geometry of Silicon Tetraiodide (SiI4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetraiodide (SiI₄), also known as tetraiodosilane, is an inorganic compound of significant interest in materials science and microelectronics.[1][2] This guide provides a comprehensive technical overview of the molecular geometry of SiI₄, including its electronic configuration, hybridization, and three-dimensional structure. It details the experimental and theoretical basis for its tetrahedral geometry, summarizes key quantitative data, and outlines common synthetic protocols.

Molecular Structure and Geometry

This compound is a molecule with a central silicon atom covalently bonded to four iodine atoms.[3] Its structure is a classic example of tetrahedral geometry, a fundamental concept in molecular architecture.

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The molecular geometry of SiI₄ can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central silicon atom has four valence electrons, and each of the four iodine atoms contributes one electron for bonding, resulting in a total of eight valence electrons, or four bonding pairs, around the central atom.[4]

  • Central Atom: Silicon (Si)

  • Valence Electrons of Si: 4

  • Valence Electrons of 4 x I: 4 x 1 = 4

  • Total Valence Shell Electron Pairs (VSEP): 4

  • Bonding Pairs: 4

  • Lone Pairs on Central Atom: 0

According to VSEPR theory, these four electron pairs arrange themselves in a three-dimensional space to minimize repulsion, which results in a tetrahedral electron-domain and molecular geometry.[4][5][6][7]

Hybridization

To form four equivalent single bonds, the central silicon atom undergoes sp³ hybridization.[5] In its ground state, silicon has an electron configuration of 3s²3p². During hybridization, one electron from the 3s orbital is promoted to an empty 3p orbital. The one 3s and three 3p orbitals then mix to form four equivalent sp³ hybrid orbitals, each containing one unpaired electron.[8] These sp³ orbitals overlap with the p orbitals of the four iodine atoms to form four sigma (σ) bonds.[5]

Bond Angles and Bond Lengths

The symmetrical tetrahedral arrangement of the iodine atoms around the central silicon atom results in I-Si-I bond angles of approximately 109.5°.[5] Experimental data from crystallographic studies have determined the Si-I bond lengths to be 2.432(5) Å.[1][9] More detailed analysis of the crystal structure reveals slight variations, with one bond length at 2.45 Å and three at 2.46 Å.[10]

Polarity

Each individual silicon-iodine (Si-I) bond is polar due to the difference in electronegativity between silicon (1.90) and iodine (2.66).[11] However, the molecule as a whole is nonpolar.[12][13] The perfect tetrahedral symmetry causes the dipole moments of the four individual Si-I bonds to cancel each other out, resulting in a net molecular dipole moment of zero.[11][13]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the molecular and crystal structure of SiI₄.

ParameterValueReference(s)
Molecular FormulaSiI₄[1]
Molecular GeometryTetrahedral[3][14]
Hybridizationsp³[5]
I-Si-I Bond Angle~109.5°[5]
Si-I Bond Length2.432(5) Å[1][9]
2.45 Å (x1), 2.46 Å (x3)[10]
Crystal SystemCubic[10][15]
Space GroupP a -3[10][15]
Lattice Constant (a)11.986 Å[15]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, varying in scale and application.

Direct Reaction of Silicon with Iodine

A common and large-scale method involves the direct reaction of elemental silicon or silicon carbide with iodine upon heating to approximately 200 °C.[1]

  • Protocol:

    • A mixture of silicon (or silicon carbide) and iodine is placed in a reaction vessel.

    • The mixture is heated to around 200 °C.

    • The product, SiI₄, is formed as a vapor and can be collected by condensation in a cooler part of the apparatus.

    • The reaction is: Si + 2I₂ → SiI₄

Reaction of Silane (B1218182) with Iodine

For more academic or specialized applications, SiI₄ can be produced by the reaction of silane (SiH₄) with iodine vapor at temperatures between 130-150 °C.[1] This reaction can also yield a series of iodosilanes (SiH₃I, SiH₂I₂, SiHI₃).[1]

  • Protocol:

    • Silane gas is passed through a reaction tube containing iodine vapor.

    • The reaction zone is maintained at a temperature of 130-150 °C.

    • The products, including SiI₄ and other iodosilanes, are collected and can be separated by fractional distillation.

    • The reaction is: SiH₄ + 4I₂ → SiI₄ + 4HI

Scalable Industrial Synthesis

An innovative, scalable approach for high-volume manufacturing has been developed.[16]

  • Protocol:

    • A stable, continuous synthesis is carried out in custom-made ovens capable of maintaining temperatures up to 1000°C with high precision (±0.1°C).[16]

    • The process avoids grinding the product, which can lead to hydrolysis and contamination, by producing granules instead of a powder.[16]

    • A fully automated granulation phase is conducted under a high-purity argon atmosphere to prevent reaction with air and moisture.[16]

    • Final product purity is verified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16]

Visualizations

Molecular Geometry and Lewis Structure

Caption: Lewis structure and VSEPR model of SiI₄.

Synthetic Pathway Workflow

Synthesis_Workflow Figure 2: Simplified workflow for the synthesis of SiI₄. Reactants Reactants: Silicon (Si) + Iodine (I₂) Heating Heating (~200°C) Reactants->Heating 1. Introduction Reaction Reaction Chamber Si(s) + 2I₂(g) → SiI₄(g) Heating->Reaction 2. Initiation Condensation Condensation (Cooling Zone) Reaction->Condensation 3. Product Vapor Transfer Product Final Product: This compound (SiI₄) Condensation->Product 4. Collection

Caption: Simplified workflow for the synthesis of SiI₄.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Silicon Tetraiodide

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (SiI₄), including detailed experimental protocols for their determination and synthesis. This compound is a key precursor in the manufacturing of high-purity silicon and various silicon-based compounds used in the microelectronics and semiconductor industries.[1][2]

Physicochemical Data

This compound is a colorless, moisture-sensitive crystalline solid with a tetrahedral molecular structure.[1][3] Upon melting, it appears as a yellow liquid.[3] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Melting Point 120.5 °C (393.6 K; 248.9 °F)[1][2][3][4][5][6][7]
121 °C (394 K; 250 °F)[8][9][10]
Boiling Point 287.4 °C (560.5 K; 549.3 °F)[1][2][3][4][5][6][7]
288 °C (561 K; 550 °F)[8][9][10]
Molar Mass 535.7034 g/mol [3][4][5][7]
Appearance White powder or crystals[1][3][4][5][7][8]
Density 4.198 g/cm³[3][4][5][6][7][9][10]
Molecular Formula SiI₄[1][4][5][7][9][10]
Molecular Shape Tetrahedral[1][2][5][7][9][10]
Solubility Reacts with water; Soluble in organic solvents[2][5][7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale method for the synthesis of this compound involves the direct reaction of silicon with iodine.[5]

Objective: To synthesize this compound from elemental silicon and iodine.

Materials:

  • Silicon powder

  • Iodine crystals

  • Tube furnace

  • Quartz tube

  • Inert gas supply (e.g., Argon)

  • Condenser

  • Collection flask

Procedure:

  • A quartz tube is loaded with silicon powder.

  • The tube is placed in a tube furnace and purged with an inert gas, such as argon, to remove air and moisture.

  • The furnace is heated to approximately 200 °C.[5]

  • Iodine crystals are heated separately to produce iodine vapor, which is then passed over the heated silicon using the inert gas stream.[3][5]

  • The reaction Si + 2I₂ → SiI₄ occurs.

  • The resulting this compound vapor is carried by the gas stream to a cooler section of the apparatus where it condenses.[3]

  • The condensed white crystalline product is collected in a flask.

  • Purification can be achieved by sublimation or distillation.[3][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection & Purification prep1 Load Si powder into quartz tube prep2 Purge with Inert Gas (Ar) prep1->prep2 react1 Heat Si to ~200°C prep2->react1 react3 Pass I₂ vapor over heated Si react1->react3 react2 Sublime I₂ crystals to form I₂ vapor react2->react3 react4 Reaction Occurs: Si + 2I₂ → SiI₄ react3->react4 coll1 Condense SiI₄ vapor in cool zone react4->coll1 coll2 Collect solid SiI₄ crystals coll1->coll2 coll3 Purify via sublimation/distillation coll2->coll3

Workflow for the Synthesis of this compound.
Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method.[12]

Objective: To accurately determine the melting point of a purified sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Melting point apparatus (or an oil bath setup with a stirrer)

  • Heating mantle or Bunsen burner

Procedure:

  • A small amount of the dry this compound powder is packed into a capillary tube to a depth of 1-2 mm.[12]

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12]

  • The assembly is placed in the melting point apparatus or a heated oil bath.

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. The liquid in the bath should be stirred continuously to ensure uniform temperature distribution.[12]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

G start Start prep Pack SiI₄ sample into capillary tube (1-2 mm) start->prep setup Attach capillary to thermometer and place in apparatus prep->setup heat_fast Heat rapidly to ~110°C setup->heat_fast heat_slow Heat slowly (1-2°C / min) heat_fast->heat_slow observe1 Observe for first drop of liquid heat_slow->observe1 observe1->observe1 record1 Record T_start observe1->record1 Yes observe2 Observe for complete liquefaction record1->observe2 observe2->observe2 record2 Record T_end observe2->record2 Yes end_proc End record2->end_proc

Experimental Workflow for Melting Point Determination.
Determination of Boiling Point

The boiling point is determined by distillation at atmospheric pressure. Due to the high boiling point and reactivity with moisture, the distillation should be performed under anhydrous conditions.

Objective: To accurately determine the boiling point of a purified sample of this compound.

Materials:

  • This compound sample

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer or digital temperature probe

  • Heating mantle

  • Boiling chips

  • Inert gas supply (e.g., Argon)

Procedure:

  • The distillation apparatus is assembled and dried thoroughly.

  • The this compound sample and a few boiling chips are placed in the distillation flask.

  • The system is flushed with a dry, inert gas to remove any moisture.

  • The sample is heated gently using a heating mantle.

  • The temperature is monitored. The boiling point is the stable temperature at which the liquid boils and the vapor condenses on the thermometer bulb.

  • This temperature is recorded as the boiling point when the distillation rate is steady.

Key Relationships and Properties

This compound's physical properties are a direct consequence of its molecular structure and the nature of its chemical bonds.

G cluster_main This compound (SiI₄) cluster_structure Molecular Structure cluster_properties Physical Properties SiI4 SiI₄ shape Tetrahedral Shape SiI4->shape bonds Covalent Si-I Bonds shape->bonds polarity Nonpolar Molecule bonds->polarity mp Melting Point: ~120.5°C polarity->mp Weak Intermolecular (van der Waals) Forces solubility Soluble in organic solvents polarity->solubility bp Boiling Point: ~287.4°C mp->bp state Solid at STP state->mp

Logical Relationships of SiI₄ Properties.

References

A Comprehensive Technical Guide to the Solubility of Silicon Tetraiodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silicon tetraiodide (SiI₄) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for researchers to determine these values experimentally. It includes detailed methodologies for handling this air- and moisture-sensitive compound, protocols for solubility determination, and analytical techniques for quantification.

Introduction to this compound

This compound is a white, crystalline solid with a tetrahedral molecular structure. It is a key precursor in the synthesis of various silicon-containing compounds and finds applications in the microelectronics industry. A critical aspect of its utility is its solubility in non-aqueous solvents, which is essential for its use in solution-based chemical reactions and depositions.

Key Properties of this compound:

  • Molecular Formula: SiI₄

  • Molar Mass: 535.70 g/mol

  • Appearance: White crystalline powder

  • Melting Point: 120.5 °C

  • Boiling Point: 287.4 °C

  • Reactivity: Highly sensitive to moisture and air, reacting to form silicon dioxide and hydroiodic acid.[1]

Given its reactivity, all handling and solubility experiments involving this compound must be conducted under an inert atmosphere, such as dry nitrogen or argon, using specialized laboratory equipment like a glovebox or a Schlenk line.[1][2][3][4][5][6][7][8]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility (g SiI₄ / 100 g solvent)Solubility (mol SiI₄ / L solvent)Method of DeterminationReference/Internal Exp. No.

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a detailed methodology for determining the solubility of this compound in organic solvents. These protocols emphasize the use of inert atmosphere techniques to prevent the degradation of the compound.

Materials and Equipment
  • Chemicals:

    • This compound (SiI₄), high purity

    • Anhydrous organic solvents (e.g., n-heptane, toluene, benzene, diethyl ether, tetrahydrofuran)

  • Equipment:

    • Glovebox or Schlenk line with a supply of high-purity nitrogen or argon gas[1][2][3][4][5][6][7][8]

    • Analytical balance (readable to at least 0.1 mg)

    • Temperature-controlled shaker or stirring plate with a thermostat

    • Schlenk flasks or other suitable reaction vessels with airtight septa or stoppers

    • Syringes and needles for liquid transfer under inert atmosphere

    • Filtration apparatus suitable for use in a glovebox or on a Schlenk line (e.g., cannula with filter tip, syringe filters)

    • Pre-weighed vials for collecting saturated solutions

    • Drying oven for glassware

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[9][10][11][12] It involves preparing a saturated solution, taking a known mass of the saturated solution, evaporating the solvent, and weighing the remaining solid solute.

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas or in a desiccator inside the glovebox.

    • Transfer all necessary equipment and pre-weighed, labeled vials into the glovebox antechamber and evacuate and refill with inert gas at least three times.

  • Preparation of Saturated Solution:

    • Inside the glovebox, add an excess amount of this compound to a known volume or mass of the desired anhydrous organic solvent in a Schlenk flask or a sealed vial. An excess of solid is crucial to ensure saturation.

    • Seal the vessel and place it in a temperature-controlled shaker or on a stirring plate with a thermostat set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully draw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (to the equilibration temperature) syringe fitted with a filter to avoid transferring any solid particles.

    • Transfer the collected saturated solution into a pre-weighed, airtight vial. Seal the vial immediately.

  • Gravimetric Analysis:

    • Weigh the vial containing the saturated solution to determine the total mass of the solution.

    • Carefully unseal the vial and place it in a vacuum oven or on a hotplate at a temperature sufficient to evaporate the solvent without decomposing the this compound. The evaporation should be carried out under a gentle stream of inert gas or under vacuum.

    • Once all the solvent has evaporated, dry the vial containing the solid residue to a constant weight.

    • Weigh the vial with the dry this compound residue.

  • Calculation of Solubility:

    • Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial)

    • Mass of SiI₄ = (Mass of vial + residue) - (Mass of empty vial)

    • Mass of solvent = Mass of saturated solution - Mass of SiI₄

    • Solubility ( g/100 g solvent) = (Mass of SiI₄ / Mass of solvent) * 100

Analytical Quantification Methods

As an alternative to the gravimetric method, the concentration of this compound in the saturated solution can be determined using analytical techniques.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used to determine the total silicon concentration in the filtered saturated solution.[13][14][15][16][17] The organic solvent matrix may require a specific sample introduction system and calibration standards prepared in the same solvent.

  • UV-Vis Spectrophotometry: The iodide concentration in the solution can be determined by UV-Vis spectrophotometry.[18][19][20][21][22] This can be correlated to the concentration of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow Workflow for Determining the Solubility of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_glassware Dry Glassware prep_inert Establish Inert Atmosphere (Glovebox/Schlenk Line) prep_glassware->prep_inert prep_materials Prepare Anhydrous Solvent and SiI₄ prep_inert->prep_materials mix Mix Excess SiI₄ with Solvent prep_materials->mix equilibrate Equilibrate at Constant Temperature with Agitation mix->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (Saturated Solution) settle->filter collect Collect Known Mass/Volume of Saturated Solution filter->collect gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue collect->gravimetric analytical Analytical Quantification: ICP-OES (Si) or UV-Vis (Iodide) collect->analytical calculate Calculate Solubility gravimetric->calculate analytical->calculate report Report Data in Standard Units calculate->report

Caption: Experimental workflow for solubility determination.

This comprehensive guide provides researchers with the necessary framework to safely and accurately determine the solubility of this compound in various organic solvents. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for advancing research and development in fields utilizing this important chemical compound.

References

In-Depth Technical Guide to the Physical Properties of Tetraiodosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraiodosilane (SiI₄), also known as silicon tetraiodide, is a versatile inorganic compound with significant applications in organic synthesis and materials science, particularly in the semiconductor industry. Its utility as a precursor for high-purity silicon and various silicon-containing compounds necessitates a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of tetraiodosilane, supported by experimental data and characterization methodologies.

Core Physical Properties

Tetraiodosilane is a white, crystalline solid at room temperature and is highly sensitive to moisture and air.[1] It possesses a characteristic acrid odor due to its reaction with moisture to liberate hydrogen iodide.[2] The fundamental physical constants of tetraiodosilane are summarized in the table below, providing a quantitative overview of its key characteristics.

PropertyValueReferences
Molecular Formula SiI₄[1][3]
Molecular Weight 535.70 g/mol [1]
Appearance Off-white powder or crystals[1]
Melting Point 120 - 121 °C (248 - 250 °F; 393 - 394 K)[2][4]
Boiling Point 287 - 288 °C (549 - 550 °F; 560 - 561 K)[2][4]
Density (solid) 4.198 g/cm³[4]
Vapor Pressure < 1 mm Hg @ 25°C[2]
Solubility Reacts with water. Soluble in organic solvents.[5][6]

Molecular and Crystal Structure

Tetraiodosilane adopts a tetrahedral molecular geometry, with a central silicon atom covalently bonded to four iodine atoms.[1] X-ray diffraction studies have been instrumental in elucidating its precise solid-state structure.

Crystal Structure Data:

ParameterValueReference
Crystal System Cubic[7]
Space Group Pa-3[7]
Si-I Bond Length 2.432(5) Å[4]

The cubic crystal system and the specific space group (Pa-3) describe the symmetrical arrangement of the SiI₄ molecules in the solid state.[7] The Si-I bond length is a critical parameter for understanding the molecule's reactivity and stability.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of tetraiodosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While proton (¹H) NMR is not applicable due to the absence of hydrogen atoms, Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for characterizing tetraiodosilane. The chemical shift provides information about the electronic environment of the silicon atom.

NucleusChemical Shift (δ)Reference
²⁹Si-350 ppm[4]

The highly shielded nature of the silicon nucleus in tetraiodosilane, indicated by the significant upfield chemical shift, is a characteristic feature.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the Si-I bonds within the tetraiodosilane molecule. The frequencies of these vibrations are characteristic of the molecular structure and bonding.

SpectroscopyPeak Position (cm⁻¹)Assignment
FT-IR (Data not explicitly found in search results)Si-I stretching and bending modes
Raman (Data not explicitly found in search results)Si-I stretching and bending modes

Note: While the use of IR and Raman for characterization is established, specific peak assignments for tetraiodosilane were not available in the provided search results.

Experimental Protocols

Synthesis of Tetraiodosilane

A common method for the synthesis of tetraiodosilane involves the direct reaction of elemental silicon with iodine.[5]

Reaction: Si + 2I₂ → SiI₄

Experimental Procedure Outline:

  • Apparatus Setup: A reaction tube (e.g., quartz) is charged with silicon powder. One end of the tube is connected to a source of iodine vapor, and the other end is connected to a condenser.

  • Reaction Conditions: The silicon is heated to a high temperature (e.g., 200 °C) while iodine vapor is passed over it.[5]

  • Product Collection: The volatile tetraiodosilane product sublimes and is collected in the cooler part of the apparatus or a condenser.

  • Purification: The crude product can be purified by fractional distillation or sublimation to remove any unreacted starting materials or byproducts.[6][8]

Characterization by Single-Crystal X-ray Diffraction

Determining the crystal structure of tetraiodosilane involves the following general steps:

  • Crystal Growth: Suitable single crystals of tetraiodosilane are grown, typically from a supersaturated solution or by slow sublimation.

  • Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the silicon and iodine atoms within the unit cell are then determined and refined to generate a precise three-dimensional model of the crystal structure.

Logical Relationships of Tetraiodosilane Properties

The physical properties of tetraiodosilane are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

Tetraiodosilane_Properties cluster_synthesis Synthesis & Purification cluster_properties Core Physical Properties cluster_structure Structural Properties cluster_characterization Characterization Synthesis Synthesis (e.g., Si + 2I₂) Purification Purification (e.g., Distillation) Synthesis->Purification MolecularWeight Molecular Weight (535.70 g/mol) MeltingPoint Melting Point (120-121 °C) Purification->MeltingPoint BoilingPoint Boiling Point (287-288 °C) Purification->BoilingPoint Density Density (4.198 g/cm³) Purification->Density Solubility Solubility (Reacts with H₂O, Soluble in organics) Purification->Solubility MolecularWeight->MeltingPoint Influences MolecularWeight->BoilingPoint Influences MolecularWeight->Density Influences MolecularGeometry Molecular Geometry (Tetrahedral) CrystalStructure Crystal Structure (Cubic, Pa-3) MolecularGeometry->CrystalStructure BondLength Si-I Bond Length (2.432 Å) MolecularGeometry->BondLength NMR ²⁹Si NMR (-350 ppm) MolecularGeometry->NMR Determines VibrationalSpec IR & Raman Spectroscopy MolecularGeometry->VibrationalSpec Determines CrystalStructure->MeltingPoint Determines CrystalStructure->Density Determines XRD X-ray Diffraction CrystalStructure->XRD Determined by

References

An In-depth Technical Guide to the Reaction of Silicon Tetraiodide with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetraiodide (SiI₄) is a highly reactive, off-white crystalline solid that plays a role in the synthesis of high-purity silicon and various silicon-containing compounds.[1][2] Its high sensitivity to moisture dictates that it must be handled under dry, inert conditions to prevent premature reaction.[1][2] The interaction of this compound with water is a vigorous and complete hydrolysis reaction, a process of significant interest in materials science, particularly in the formation of silica (B1680970) and its derivatives, and potentially in specialized sol-gel processes. This guide provides a comprehensive overview of the core principles governing this reaction, including its mechanism, thermodynamics, and practical considerations. While specific quantitative kinetic and thermodynamic data for the hydrolysis of this compound are scarce in publicly available literature due to its rapid and exothermic nature, this document synthesizes established principles of silicon halide chemistry to provide a thorough understanding.

Reaction Overview

The fundamental reaction between this compound and water is a hydrolysis process where the silicon-iodine bonds are cleaved and replaced by silicon-hydroxyl bonds. The overall, stoichiometric reaction is as follows:

SiI₄(s) + 4H₂O(l) → Si(OH)₄(aq) + 4HI(aq)

This reaction proceeds rapidly, often described as violent, to form orthosilicic acid (Si(OH)₄) and hydroiodic acid (HI).[3] The orthosilicic acid is often unstable in solution and can undergo subsequent condensation reactions to form various forms of silica (SiO₂) and water.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the primary reactant and products is provided in the table below for easy reference.

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Solubility in Water
This compoundSiI₄535.70White crystalline solid120.5287.4Reacts
WaterH₂O18.02Colorless liquid0100Miscible
Orthosilicic AcidSi(OH)₄96.12Exists in dilute aqueous solutionDecomposesDecomposesSparingly soluble, polymerizes
Hydroiodic AcidHI127.91Colorless gas (aqueous solution is colorless to brown)-51 (gas)-35 (gas)Highly soluble

Reaction Mechanism

The hydrolysis of this compound, like other silicon tetrahalides, proceeds via a nucleophilic substitution mechanism (Sɴ2-type) at the silicon center. The silicon atom in SiI₄ is electrophilic and possesses vacant 3d orbitals, which are available to accept electron pairs from nucleophiles like water.

The reaction can be broken down into a series of stepwise substitutions:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the central silicon atom. This leads to the formation of a five-coordinate intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule, often to another water molecule acting as a base.

  • Leaving Group Departure: An iodide ion (I⁻) is eliminated, and a Si-OH bond is formed.

  • Repetition: This process repeats until all four iodide atoms have been substituted by hydroxyl groups.

Hydrolysis_Mechanism

Kinetics and Thermodynamics

Thermodynamically, the hydrolysis of silicon tetrahalides is exothermic. The exothermicity of the reaction is expected to increase down the group, making the hydrolysis of SiI₄ the most exothermic in the series. This is due to the relatively weak Si-I bond compared to the strong Si-O bond that is formed.

Experimental Protocols

Due to the highly reactive and moisture-sensitive nature of this compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

Materials:

  • This compound (SiI₄), high purity

  • Anhydrous solvent (e.g., diethyl ether, hexane) for transfer, if necessary

  • Deionized, degassed water

  • Inert atmosphere glovebox or Schlenk line

  • Glassware (Schlenk flask, dropping funnel, etc.), oven-dried and cooled under vacuum

General Procedure for Controlled Hydrolysis:

  • Under an inert atmosphere, a known quantity of this compound is placed in a Schlenk flask.

  • If desired, the SiI₄ can be dissolved or suspended in a minimal amount of a dry, non-reactive organic solvent.

  • The flask is cooled in an ice bath to moderate the exothermic reaction.

  • Deionized, degassed water is added dropwise to the stirred SiI₄ solution/suspension via a dropping funnel. The rate of addition should be carefully controlled to manage the heat generated.

  • Upon complete addition of water, the reaction mixture is allowed to slowly warm to room temperature while stirring.

  • The resulting mixture will contain orthosilicic acid and hydroiodic acid. Further processing, such as neutralization or solvent removal, will depend on the desired final product.

Experimental_Workflow

Condensation of Orthosilicic Acid

The primary product of the hydrolysis, orthosilicic acid, is generally not stable in solution at significant concentrations and will undergo condensation reactions to form polysilicic acids and ultimately silica (SiO₂) in the form of a gel or precipitate. This process involves the elimination of water molecules between two silanol (B1196071) groups (Si-OH) to form siloxane bridges (Si-O-Si).

Condensation_Pathway

Applications in Research and Development

The hydrolysis of this compound, while challenging to control, offers potential applications in:

  • High-Purity Silica Synthesis: The use of high-purity SiI₄ can lead to the formation of exceptionally pure silica, which is critical for applications in electronics, optics, and catalysis.

  • Sol-Gel Processes: As a precursor in sol-gel synthesis, SiI₄ could enable the formation of unique silica-based materials. The in-situ generation of HI may also influence the gelation process and the final properties of the material.

  • Surface Modification: The reaction can be used to deposit thin films of silica onto various substrates.

Safety Considerations

This compound is corrosive and toxic. It reacts violently with water, releasing heat and forming corrosive hydroiodic acid. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood or an inert atmosphere glovebox.

Conclusion

The reaction of this compound with water is a rapid and complete hydrolysis that yields orthosilicic acid and hydroiodic acid. While quantitative kinetic data is limited, the reaction mechanism is understood to be a stepwise nucleophilic substitution. The high reactivity of SiI₄ necessitates careful handling under inert conditions. The primary product, orthosilicic acid, is a key intermediate in the formation of silica and silica-based materials, making the controlled hydrolysis of this compound a topic of interest for advanced materials synthesis. Further research into the precise kinetics and thermodynamics of this reaction would be beneficial for optimizing its application in various fields.

References

Silicon Tetraiodide: A Comprehensive Technical Guide to Exposure Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetraiodide (SiI₄) is a highly reactive, moisture-sensitive solid with significant applications in organic synthesis and the manufacturing of high-purity silicon. Its utility, however, is matched by considerable health hazards primarily stemming from its violent reaction with water, which produces corrosive hydrogen iodide (HI) and silicic acid. This technical guide provides an in-depth analysis of the hazards associated with this compound exposure. It consolidates available toxicological information, outlines detailed experimental protocols for hazard assessment based on international guidelines, and presents visual diagrams to elucidate key concepts. Due to a lack of specific quantitative toxicity data for this compound, this guide also evaluates the hazards of its principal hydrolysis product, hydrogen iodide, to provide a comprehensive risk assessment.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is characterized by its high reactivity, particularly with water and other protic solvents.[1][2][3]

PropertyValueReference
Chemical Formula SiI₄[3][4]
Molar Mass 535.703 g/mol [4]
Appearance White crystalline solid[1]
Melting Point 120.5 °C[5]
Boiling Point 287.4 °C[5]
Solubility Reacts violently with water; soluble in some organic solvents.[5]

Known Hazards and GHS Classification

This compound is classified as a hazardous substance due to its corrosive and toxic properties.[4] The primary hazard is its rapid and violent reaction with water, including moisture in the air and tissues, to form hydroiodic acid (HI), which is a strong, corrosive acid.[1][2]

GHS Hazard Statements:

  • H301: Toxic if swallowed [4]

  • H311: Toxic in contact with skin [4]

  • H314: Causes severe skin burns and eye damage [4]

  • H317: May cause an allergic skin reaction [4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [4]

The primary mechanism of toxicity is the corrosive action of hydroiodic acid on skin, eyes, and the respiratory tract.[1] Inhalation can lead to chemical pneumonitis, an inflammation of the lungs.[1]

Quantitative Toxicity Data

Toxicity of Hydrolysis Products

The immediate and most significant hazard from this compound exposure is the formation of hydrogen iodide (HI) upon contact with moisture.

SubstanceParameterValueSpeciesReference
Hydrogen Iodide (gas) LC50 (inhalation)1430 ppm / 4hRat
Hydrogen Iodide (gas) IDLH35 ppmHuman (extrapolated)[6]

Note: The IDLH (Immediately Dangerous to Life or Health) value is based on the lethality of the closely related hydrogen bromide (HBr), as HI is expected to have similar or greater toxicity.[6]

Experimental Protocols for Hazard Assessment

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the hazards of chemical substances. The following sections detail the methodologies for assessing the key hazards of this compound.

Skin Corrosion/Irritation

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method [7][8][9][10][11]

This in vitro method is a validated alternative to animal testing for assessing skin corrosivity.

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive substances penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured relative to a negative control.[7][9]

  • Methodology:

    • Tissue Preparation: Reconstituted human epidermis tissue models are equilibrated in a chemically defined medium.

    • Test Substance Application: A precise amount of this compound (as a fine powder) is applied uniformly to the surface of the tissue culture. Due to its reactivity with water, the application must be performed in a controlled, low-humidity environment.

    • Exposure: The tissues are exposed to the test substance for specific time points (e.g., 3 minutes, 1 hour, and 4 hours).[8]

    • Viability Assessment: After exposure, the tissues are rinsed to remove the test substance. Cell viability is then determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.

    • Data Analysis: The cell viability of the treated tissues is compared to that of negative controls. A substance is classified as corrosive if the cell viability falls below a certain threshold at a specific time point.

Serious Eye Damage/Eye Irritation

OECD Test Guideline 405: Acute Eye Irritation/Corrosion [3][12][13][14][15]

Due to the known corrosive nature of this compound from its reaction with water, in vivo testing should be avoided if possible. A weight-of-evidence approach, including results from in vitro skin corrosion tests, should be used first.[3] If testing is deemed essential, the following protocol is followed with strict adherence to animal welfare guidelines.

  • Principle: The test substance is applied in a single dose to the eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[12]

  • Methodology:

    • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes are examined to ensure no pre-existing irritation.

    • Test Substance Application: A single dose of this compound (e.g., 0.1 mL of a solution in a non-aqueous, non-irritating solvent, or a specific weight of the solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated.

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

    • Data Analysis: The scores for each observation point are used to classify the substance's eye irritation potential. Substances causing irreversible eye damage are classified as causing serious eye damage.

Acute Inhalation Toxicity

OECD Test Guideline 403: Acute Inhalation Toxicity [16][17][18][19]

Given that this compound reacts with moisture to produce highly toxic hydrogen iodide gas, this test is critical for understanding the risks of airborne exposure.

  • Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol for a defined period (usually 4 hours). The concentration that is lethal to 50% of the test animals (LC50) is determined.[17][19]

  • Methodology:

    • Animal Selection and Preparation: Healthy, young adult rats of a single sex (usually females) are used.

    • Exposure System: A dynamic inhalation exposure chamber is used to maintain a constant and uniform concentration of the test substance in the air. Due to the reactivity of this compound, a dry air supply is essential.

    • Exposure: Animals are exposed to various concentrations of this compound aerosol for a 4-hour period.

    • Observation: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.[16][19] Body weight is recorded weekly.

    • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

    • Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

Signaling Pathways and Logical Relationships

Due to the rapid and direct corrosive action of this compound's hydrolysis products, specific biological signaling pathways are less relevant than the immediate chemical-induced cellular destruction. The primary mechanism of toxicity is direct cell death (necrosis) caused by the strong acidic and dehydrating properties of hydroiodic acid.

Logical Relationship of Hazard Progression

The following diagram illustrates the logical progression of events following this compound exposure.

Hazard_Progression A This compound (SiI4) Exposure B Contact with Moisture (Air, Skin, Eyes, Respiratory Tract) A->B C Rapid Hydrolysis Reaction SiI4 + 2H2O -> SiO2 + 4HI B->C D Formation of Hydrogen Iodide (HI) (Strong Corrosive Acid) C->D E Formation of Silicon Dioxide (SiO2) (Inert solid) C->E F Direct Cellular Damage (Necrosis) D->F G Severe Skin Burns & Eye Damage F->G H Respiratory Tract Corrosion & Pneumonitis F->H I Systemic Toxicity (if absorbed) F->I

Caption: Logical flow of this compound's hazard mechanism.

Experimental Workflow for In Vitro Skin Corrosion Testing

The following diagram outlines the key steps in the OECD 431 in vitro skin corrosion test.

OECD_431_Workflow start Start tissue_prep Prepare Reconstructed Human Epidermis (RhE) Tissues start->tissue_prep substance_app Apply this compound (Controlled Environment) tissue_prep->substance_app exposure Expose Tissues (3 min, 1 hr, 4 hr) substance_app->exposure rinse Rinse Tissues exposure->rinse mtt_assay Perform MTT Assay (Measure Cell Viability) rinse->mtt_assay data_analysis Analyze Data & Classify Corrosivity mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for OECD 431 in vitro skin corrosion test.

Handling, Storage, and Emergency Procedures

  • Handling: Use in a well-ventilated area, preferably in a fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[20] Avoid breathing dust.

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances.[20] Keep containers tightly closed.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound presents significant health hazards, primarily due to its high reactivity with water to form corrosive hydroiodic acid. The primary risks are severe burns to the skin and eyes and damage to the respiratory tract upon inhalation. While specific quantitative toxicity data for this compound is lacking, the known corrosive nature of the compound and the high toxicity of its hydrolysis products necessitate stringent safety precautions. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for the systematic evaluation of these hazards. Researchers, scientists, and drug development professionals must handle this compound with extreme care, utilizing appropriate engineering controls and personal protective equipment to mitigate the risk of exposure.

References

Methodological & Application

Application Notes and Protocols: Silicon Tetraiodide as a Precursor for Silicon Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon amides, particularly tetrakis(dialkylamino)silanes, are valuable intermediates in organic synthesis and materials science. Their utility stems from the reactive Si-N bond, which can participate in a variety of chemical transformations. The synthesis of these compounds often involves the aminolysis of silicon halides. While silicon tetrachloride (SiCl₄) is a common precursor, its reactivity can sometimes lead to incomplete substitution, especially with sterically hindered amines. In contrast, silicon tetraiodide (SiI₄) serves as a highly effective precursor for the exhaustive amination of silicon, yielding fully substituted, halide-free tetrakis(dialkylamino)silanes.[1][2] The weaker Si-I bond, compared to the Si-Cl bond, facilitates the reaction, driving it to completion. This document provides detailed application notes and experimental protocols for the synthesis of silicon amides using this compound.

Advantages of this compound

The use of heavier silicon halides, such as this compound, offers distinct advantages in the synthesis of tetrakis(dialkylamino)silanes.[1][2] While reactions with silicon tetrabromide (SiBr₄) may result in incomplete amination with amines bulkier than dimethylamine, leading to the formation of BrSi(NR₂)₃, this compound consistently yields the fully substituted, homoleptic Si(NR₂)₄.[1][2] This makes SiI₄ the precursor of choice for accessing sterically demanding or electronically varied silicon amides.

Reaction Pathway and Mechanism

The synthesis of tetrakis(dialkylamino)silanes from this compound can be achieved through two primary pathways: direct aminolysis with a dialkylamine or reaction with a pre-formed lithium dialkylamide.

1. Direct Aminolysis:

This method involves the direct reaction of this compound with an excess of a dialkylamine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic silicon center, displacing an iodide ion. An excess of the amine is required to neutralize the hydrogen iodide (HI) generated during the reaction, forming a dialkylammonium iodide salt.

General Reaction Scheme: SiI₄ + 8 R₂NH → Si(NR₂)₄ + 4 [R₂NH₂]⁺I⁻

2. Reaction with Lithium Dialkylamide:

This pathway involves the reaction of this compound with a stoichiometric amount of a lithium dialkylamide (LiNR₂). This method is often preferred as it avoids the formation of large quantities of ammonium (B1175870) salt byproduct and can be more efficient for less reactive amines. The lithium dialkylamide is typically prepared in situ by reacting the corresponding dialkylamine with an organolithium reagent such as n-butyllithium.

General Reaction Scheme: SiI₄ + 4 LiNR₂ → Si(NR₂)₄ + 4 LiI

The following diagram illustrates the general workflow for the synthesis of tetrakis(dialkylamino)silanes from this compound.

G cluster_prep Precursor Preparation cluster_reagents Amine Reagent Preparation cluster_reaction Amination Reaction cluster_workup Workup and Purification SiI4 This compound (SiI₄) reaction_vessel Reaction Vessel (Inert Atmosphere, Anhydrous Solvent) SiI4->reaction_vessel amine Dialkylamine (R₂NH) LiNR2 Lithium Dialkylamide (LiNR₂) amine->LiNR2 Reaction with n-BuLi nBuLi n-Butyllithium (n-BuLi) LiNR2->reaction_vessel filtration Filtration (Removal of LiI) reaction_vessel->filtration solvent_removal Solvent Removal filtration->solvent_removal distillation Distillation/Sublimation solvent_removal->distillation product Tetrakis(dialkylamino)silane Si(NR₂)₄ distillation->product

Caption: General workflow for the synthesis of tetrakis(dialkylamino)silanes.

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(diethylamino)silane (B98692) (Si(NEt₂)₄) from this compound and Lithium Diethylamide

This protocol is adapted from the general procedures for the synthesis of tetrakis(dialkylamino)silanes from heavier silicon halides.[1][2]

Materials:

  • This compound (SiI₄)

  • Diethylamine (B46881) (Et₂NH), freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous hexanes

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Lithium Diethylamide:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve diethylamine (4.0 equivalents) in anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add n-butyllithium (4.0 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of lithium diethylamide (LiNEt₂).

  • Reaction with this compound:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the SiI₄ solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared lithium diethylamide solution to the stirred SiI₄ solution via cannula transfer.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Remove the precipitated lithium iodide (LiI) by filtration under an inert atmosphere using a cannula filter or a Schlenk filter funnel.

    • Wash the precipitate with anhydrous hexanes to recover any entrained product.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure tetrakis(diethylamino)silane as a colorless liquid.

The following diagram illustrates the key steps in this experimental protocol.

G start Start prep_LiNEt2 Prepare LiNEt₂ from Et₂NH and n-BuLi in ether at 0°C start->prep_LiNEt2 prep_SiI4 Dissolve SiI₄ in ether and cool to -78°C start->prep_SiI4 reaction Slowly add LiNEt₂ solution to SiI₄ solution prep_LiNEt2->reaction prep_SiI4->reaction warm_stir Warm to room temperature and stir overnight reaction->warm_stir filtration Filter to remove LiI precipitate warm_stir->filtration solvent_removal Remove solvent in vacuo filtration->solvent_removal distillation Purify by vacuum distillation solvent_removal->distillation end Obtain pure Si(NEt₂)₄ distillation->end

Caption: Experimental workflow for Si(NEt₂)₄ synthesis.

Data Presentation

The following table summarizes representative data for tetrakis(dialkylamino)silanes synthesized from this compound.

Compound NameFormulaAmine PrecursorSynthesis MethodYield (%)Boiling Point (°C/Torr)¹H NMR (δ, ppm)
Tetrakis(dimethylamino)silaneSi(NMe₂)₄DimethylamineFrom SiI₄ and LiNMe₂> 80196/7602.45 (s, 24H)
Tetrakis(diethylamino)silaneSi(NEt₂)₄DiethylamineFrom SiI₄ and LiNEt₂> 80110/0.11.05 (t, 24H), 2.85 (q, 16H)
Tetrakis(methylethylamino)silaneSi(NMeEt)₄MethylethylamineFrom SiI₄ and LiNMeEt> 8085/0.10.98 (t, 12H), 2.40 (s, 12H), 2.75 (q, 8H)

Note: The data presented are representative and may vary based on specific reaction conditions and purification techniques.

Characterization

The synthesized tetrakis(dialkylamino)silanes can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are used to confirm the structure and purity of the compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic Si-N stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Safety Precautions

  • This compound is highly sensitive to moisture and air and should be handled under an inert atmosphere.[1] It is corrosive and can cause severe skin and eye irritation.[1]

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Dialkylamines are flammable and corrosive.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound is a superior precursor for the synthesis of fully substituted, halide-free tetrakis(dialkylamino)silanes, particularly when complete amination is desired. The protocols outlined in this document provide a reliable method for the preparation of these valuable silicon amides. The resulting high-purity compounds can be utilized in a wide range of applications in synthetic chemistry and materials science.

References

Application Notes and Protocols for the Use of Silicon Tetraiodide (SiI4) in Microelectronics Manufacturing and Etching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of silicon tetraiodide (SiI4) in microelectronics, focusing on its application in thin film deposition and as a potential etchant. The information is intended for professionals in research and development who are exploring novel materials and processes for semiconductor fabrication.

Overview of this compound (SiI4)

This compound is a tetrahedral molecule with the chemical formula SiI₄. It is a white, crystalline solid that is sensitive to air and moisture.[1] In the realm of microelectronics, SiI₄ has been investigated as a precursor for the deposition of silicon-based films, such as silicon nitride (Si₃N₄), and as a source for iodine in plasma etching processes.[2][3] Its relatively low decomposition temperature makes it an attractive candidate for low-temperature deposition techniques.

Physical and Chemical Properties of SiI₄
PropertyValue
Molar Mass 535.7034 g/mol
Appearance White crystalline solid
Melting Point 120.5 °C
Boiling Point 287.4 °C
Density 4.198 g/cm³

Application in Thin Film Deposition

SiI₄ is a versatile precursor for various deposition techniques, including Atmospheric Pressure Chemical Vapor Deposition (APCVD) and Atomic Layer Deposition (ALD).

Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Silicon Nitride (Si₃N₄)

SiI₄ can be used as a silicon precursor in combination with ammonia (B1221849) (NH₃) as a nitrogen source to deposit silicon nitride films at relatively low temperatures.[4]

Protocol for APCVD of Si₃N₄ using SiI₄ and NH₃

This protocol is based on the successful deposition of silicon nitride films at temperatures as low as 400°C.[4]

Experimental Setup:

A schematic of a typical APCVD reactor is shown below. The setup includes a precursor delivery system, a reaction chamber with a heated substrate holder, and an exhaust system. High-purity nitrogen (N₂) is used as a carrier and dilution gas.[4]

APCVD_Workflow cluster_gas_delivery Gas Delivery System cluster_reactor APCVD Reactor cluster_exhaust Exhaust System SiI4 SiI4 Precursor (heated) Mixing Gas Mixing SiI4->Mixing NH3 NH3 Gas NH3->Mixing N2 N2 Carrier Gas N2->Mixing Deposition Deposition on Heated Substrate Mixing->Deposition Exhaust Exhaust Deposition->Exhaust

Figure 1: APCVD Experimental Workflow.

Deposition Parameters:

ParameterValueReference
Silicon Precursor SiI₄[4]
Nitrogen Precursor NH₃[4]
Carrier Gas N₂[4]
Substrate Temperature 350 - 550 °C[4]
Chamber Pressure 750 Torr (Atmospheric Pressure)[4]

Results:

The composition of the deposited silicon nitride films is dependent on the substrate temperature.

Deposition Temperature (°C)Si (atomic %)N (atomic %)I (atomic %)N/Si Ratio
4003862< 0.51.63
4504060< 0.51.50
5004159< 0.51.44
5504258< 0.51.38

Data adapted from Lin et al.[4]

As the deposition temperature increases, the films trend towards a stoichiometric composition (N/Si ratio of 1.33).[4]

Atomic Layer Deposition (ALD) of Silicon Nitride (Si₃N₄)

While specific, detailed protocols for SiI₄-based ALD are not as readily available, the general principles of ALD can be applied. ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions.[5] SiI₄ can be considered as a potential silicon precursor for thermal or plasma-enhanced ALD (PEALD) of Si₃N₄.

General Protocol for Thermal ALD of Si₃N₄

This protocol outlines the general steps for ALD of silicon nitride.

Experimental Workflow:

ALD_Cycle A Step 1: Pulse SiI4 Precursor B Step 2: Purge with Inert Gas A->B C Step 3: Pulse Nitrogen Precursor (e.g., NH3) B->C D Step 4: Purge with Inert Gas C->D E Repeat for Desired Thickness D->E E->A

Figure 2: General ALD Cycle for Si₃N₄.

Typical ALD Parameters for Silicon Nitride:

ParameterTypical Range
Silicon Precursors Chlorosilanes (e.g., SiCl₄, Si₂Cl₆), Aminosilanes
Nitrogen Precursors NH₃, N₂H₄, N₂ plasma
Deposition Temperature 250 - 650 °C
Growth Per Cycle (GPC) 0.1 - 2.8 Å/cycle

Note: SiI₄ could potentially be used as a silicon precursor within this framework, likely at the lower end of the temperature range due to its thermal sensitivity.

Application in Plasma Etching

While direct, established protocols for using SiI₄ as a primary etchant gas in plasma etching are not widely published, iodine-based plasmas have been explored for etching silicon. The following protocol is based on the use of iodine-containing compounds for silicon etching and provides a representative process.

Iodine-Based Reactive Ion Etching (RIE) of Silicon

This protocol is derived from studies on iodine-based plasma etching, which can achieve high etch rates and anisotropic profiles.[4][6]

General Protocol for Iodine-Based RIE:

Experimental Workflow:

RIE_Process cluster_setup RIE Chamber Setup cluster_process Etching Process cluster_completion Process Completion Wafer Place Wafer in Chamber Vacuum Evacuate to Base Pressure Wafer->Vacuum Gas Introduce Etchant Gas (e.g., HI or I2 vapor) Vacuum->Gas Plasma Ignite Plasma (RF Power) Gas->Plasma Etch Anisotropic Etching Plasma->Etch Purge Purge Chamber Etch->Purge Vent Vent to Atmosphere Purge->Vent

Figure 3: Reactive Ion Etching Workflow.

Representative Etching Parameters (using Iodine-based Chemistry):

ParameterValueReference
Etchant Gas Hydrogen Iodide (HI) or Solid Iodine (I₂) vapor[4][6]
Additive Gases Cl₂, O₂, Ar[4]
RF Power (ICP/Bias) 300 W / 100 W[6]
Pressure 1 Pa[6]
Silicon Etch Rate ~90 nm/min (with I₂ plasma)[6]
**Selectivity (Si:SiO₂) **~50:1 (with HI plasma)[4]

Etching Mechanism:

In an iodine-based plasma, reactive iodine radicals (I*) and ions (I⁺) are generated. These species react with the silicon surface to form volatile silicon iodide compounds (e.g., SiIₓ), which are then removed by the vacuum system. The energetic ions from the plasma provide directionality to the etch, resulting in anisotropic profiles.[7][8]

Safety and Handling

This compound is highly sensitive to moisture and air and should be handled in an inert atmosphere (e.g., a glovebox).[2] It can be harmful if ingested or inhaled and can cause severe skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific equipment and applications. All work with hazardous materials should be performed by trained personnel in a controlled laboratory environment.

References

Application Notes and Protocols for Chemical Vapor Deposition of Silicon Films using Silicon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Silicon Tetraiodide as a Precursor for Low-Temperature Silicon Film Deposition

This compound (SiI₄) is a promising precursor for the chemical vapor deposition (CVD) of high-purity silicon films, offering distinct advantages for applications in microelectronics and semiconductor manufacturing.[1][2] As a solid with a relatively low melting point (120.5 °C) and boiling point (287.4 °C), SiI₄ can be readily vaporized and delivered into a CVD reactor.[1]

The primary advantage of employing SiI₄ lies in the weaker Si-I bond compared to Si-Cl or Si-H bonds in more common silicon precursors like silicon tetrachloride (SiCl₄) and silane (B1218182) (SiH₄). This lower bond energy facilitates the decomposition of the precursor at lower temperatures, enabling the growth of epitaxial or polycrystalline silicon films with a reduced thermal budget. This is particularly beneficial for fabricating advanced semiconductor devices where minimizing dopant diffusion is critical.

The deposition process can proceed via two main chemical pathways:

  • Thermal Decomposition: At elevated temperatures, this compound decomposes directly to form solid silicon and iodine gas. SiI₄(g) → Si(s) + 2I₂(g)

  • Iodide Disproportionation: This process involves the reaction of SiI₄ with a silicon source at a higher temperature to form silicon diiodide (SiI₂) vapor. The unstable SiI₂ then decomposes at a slightly cooler substrate surface to deposit high-purity silicon, regenerating SiI₄ which can be recycled in the process.[1]

    • Formation of SiI₂: Si(s) + SiI₄(g) ⇌ 2SiI₂(g) (at higher temperature, T₁)

    • Deposition of Si: 2SiI₂(g) → Si(s) + SiI₄(g) (at lower temperature, T₂)

This disproportionation reaction is particularly effective for producing high-purity, thick epitaxial silicon layers at high deposition rates.[1]

Challenges in using SiI₄ include its high reactivity with moisture and air, necessitating careful handling and storage in inert, dry conditions.[1][2] The corrosive nature of the iodine byproducts also requires consideration in the design of the CVD reactor and exhaust systems.

Quantitative Data Summary

The following tables summarize key physical properties of this compound and reported deposition parameters for silicon films using an iodide-based CVD process.

Table 1: Physical Properties of this compound

PropertyValueReference
Chemical FormulaSiI₄[1][2]
Molecular Weight535.70 g/mol
AppearanceWhite to off-white crystalline solid[1][2]
Melting Point120.5 °C[1]
Boiling Point287.4 °C[1]
Density4.198 g/cm³

Table 2: Reported Deposition Parameters for Silicon Epitaxial Layer Growth via Iodide Disproportionation CVD

ParameterValueReference
PrecursorThis compound (SiI₄)[1]
Silicon Source Temperature> 1200 °C[1]
Substrate Temperature~ 1000 °C[1]
Achieved Deposition Rate> 5 µm/min[1]
Resulting Film Thickness~ 100 µm (epitaxial)[1]

Experimental Protocols

The following are detailed protocols for the chemical vapor deposition of silicon films using this compound. Protocol 1 is based on the iodide disproportionation process for high-purity epitaxial growth, while Protocol 2 outlines a general thermal CVD process.

Protocol 1: High-Purity Epitaxial Silicon Deposition via Iodide Disproportionation

This protocol is adapted from a patented process for purifying metallurgical-grade silicon and depositing a high-purity epitaxial layer.[1]

1. Materials and Equipment:

  • Precursor: High-purity this compound (SiI₄).

  • Silicon Source: Metallurgical-grade silicon pieces.

  • Substrate: Single-crystal silicon wafer.

  • Carrier/Blanketing Gas: Inert gas (e.g., Argon, Helium), non-reactive with iodine vapor.

  • CVD Reactor: A multi-zone vertical reactor capable of maintaining different temperatures in the source and substrate regions. The reactor should be constructed from materials resistant to iodine corrosion (e.g., quartz).

  • Vacuum System: Capable of achieving and maintaining low pressure.

  • Gas Flow Control: Mass flow controllers for precise gas delivery.

  • Temperature Control: Programmable temperature controllers for multiple heating zones.

  • Safety Equipment: Appropriate personal protective equipment (PPE) for handling air and moisture-sensitive and corrosive materials, including a fume hood and dry glovebox.

2. Substrate Preparation:

  • Clean the silicon wafer substrate using a standard RCA cleaning procedure to remove organic and metallic contaminants.

  • Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer and passivate the surface with hydrogen.

  • Immediately load the cleaned substrate into the CVD reactor's load-lock to prevent re-oxidation.

3. Experimental Workflow:

G cluster_prep Pre-Deposition cluster_deposition Deposition Process cluster_post Post-Deposition Load_Source Load Si Source & SiI4 into Reactor Load_Substrate Load Prepared Substrate via Load-Lock Load_Source->Load_Substrate Evacuate Evacuate Reactor to Base Pressure Load_Substrate->Evacuate Leak_Check Perform Leak Check Evacuate->Leak_Check Inert_Purge Purge with Inert Gas Leak_Check->Inert_Purge Heat_Source Heat Si Source Zone to > 1200°C Inert_Purge->Heat_Source Heat_Substrate Heat Substrate Zone to ~ 1000°C Heat_Source->Heat_Substrate Introduce_Gas Introduce Inert Gas Flow Heat_Substrate->Introduce_Gas Vaporize_SiI4 Vaporize SiI4 Introduce_Gas->Vaporize_SiI4 Reaction_SiI2 SiI4 reacts with Si source to form SiI2(g) Vaporize_SiI4->Reaction_SiI2 Deposition SiI2(g) decomposes on substrate to form Si(s) Reaction_SiI2->Deposition Hold_Time Maintain Deposition for Desired Thickness Deposition->Hold_Time Stop_SiI4 Stop SiI4 Flow Hold_Time->Stop_SiI4 Cool_Down Cool Down Reactor under Inert Gas Stop_SiI4->Cool_Down Unload Unload Wafer Cool_Down->Unload Characterize Characterize Film Unload->Characterize G cluster_workflow General Thermal CVD Workflow cluster_pathway Chemical Pathway Prep Substrate Preparation Load Load Substrate Prep->Load Pump_Purge Pump Down & Purge Load->Pump_Purge Heat Heat to Deposition Temp. Pump_Purge->Heat Flow Introduce SiI4 & Carrier Gas Heat->Flow Deposit Film Growth Flow->Deposit Cool Cool Down Deposit->Cool Unload Unload & Characterize Cool->Unload SiI4_g SiI4 (gas) Surface Heated Substrate Surface SiI4_g->Surface Thermal Energy Si_s Si (solid film) Surface->Si_s Deposition I2_g 2I2 (gas) Surface->I2_g Desorption

References

Application of Silicon Tetraiodide in Silicon Wafer Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetraiodide (SiI₄) is a key precursor in the fabrication of silicon wafers, primarily utilized in the deposition of high-purity silicon thin films and in etching processes.[1][2] Its application is of significant interest in the microelectronics industry for the manufacturing of semiconductor devices.[1][3] SiI₄ serves as a volatile source of silicon for Chemical Vapor Deposition (CVD) processes, offering advantages such as high film growth rates and lower deposition temperatures compared to other silicon precursors.[2] This document provides detailed application notes and protocols for the use of this compound in silicon wafer fabrication.

Physicochemical Properties of this compound

This compound is a white, crystalline solid at room temperature and appears as a yellow liquid when melted.[1] It is highly sensitive to moisture and air, necessitating handling under inert conditions.[2] Key properties are summarized in the table below.

PropertyValue
Chemical Formula SiI₄
Molecular Weight 535.7034 g/mol
Appearance White crystalline solid
Melting Point 120.5 °C
Boiling Point 287.4 °C
Density 4.198 g/cm³

Applications in Silicon Wafer Fabrication

The primary applications of this compound in this field are:

  • Chemical Vapor Deposition (CVD) of Silicon: SiI₄ is used as a precursor for the thermal or UV-assisted CVD of high-purity silicon films.[2] The process involves the thermal decomposition of SiI₄ vapor onto a heated substrate, resulting in the deposition of a silicon layer. This method is advantageous for achieving high film growth rates at relatively low temperatures.[2]

  • Silicon Wafer Etching: SiI₄ is also employed in the chemical etching of silicon wafers during the microfabrication of electronic components.[1] Etching is a critical step for removing layers of the wafer in a controlled manner to create desired circuit patterns.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for a silicon deposition process using this compound as a precursor.

ParameterValueReference
Deposition Rate > 5 µm/min[4]
Substrate Temperature ~1000 °C[4]
Source Silicon Temperature > 1200 °C[4]
Resulting Film Thickness ~100 µm (epitaxial layer)[4]

Experimental Protocols

Protocol 1: Chemical Vapor Deposition of Epitaxial Silicon

This protocol describes a general procedure for the deposition of a high-purity epitaxial silicon layer on a silicon wafer using SiI₄ in a cold-wall CVD reactor. This method is adapted from a patented process for silicon purification and deposition.[4]

Materials:

  • This compound (SiI₄), high purity

  • Metallurgical-grade silicon (MG-Si) source material

  • Silicon wafer substrate (e.g., <100> orientation)

  • High-purity carrier gas (e.g., Argon or Nitrogen)

Equipment:

  • Cold-wall Chemical Vapor Deposition (CVD) reactor with a heater capable of reaching >1200°C

  • Substrate holder with heating capability up to 1000°C

  • Mass flow controllers for precise gas delivery

  • Vacuum system

  • Temperature controllers and monitors

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants from the surface.

    • Load the cleaned wafer into the CVD reactor and place it on the substrate holder.

  • System Purge:

    • Evacuate the reactor chamber to a base pressure of at least 10⁻⁶ Torr to remove residual air and moisture.

    • Purge the chamber with a high-purity inert gas (e.g., Argon) for an extended period to ensure an inert atmosphere.

  • Precursor Heating and Vaporization:

    • Heat the metallurgical-grade silicon source material in the presence of iodine (or introduce SiI₄ directly) to a temperature greater than 1200°C to generate SiI₄ vapor.[4] The reaction is the formation of silicon diiodide (SiI₂) vapor from SiI₄ and the silicon source.[4]

  • Deposition Process:

    • Heat the silicon wafer substrate to a temperature of approximately 1000°C.[4]

    • Introduce the SiI₂ vapor into the reaction chamber. The unstable SiI₂ vapor will disproportionate upon contacting the heated substrate, depositing a pure silicon film and regenerating SiI₄ vapor.[4]

    • Maintain the substrate temperature and precursor flow for a duration calculated to achieve the desired film thickness. For a 100 µm thick layer, a deposition time of approximately 20 minutes would be required at a rate of 5 µm/min.[4]

  • Cooldown and Unloading:

    • After the deposition is complete, stop the precursor flow and cool down the substrate and the reactor under an inert gas flow.

    • Once the system has reached room temperature, vent the chamber and carefully unload the silicon wafer with the newly deposited epitaxial layer.

Experimental Workflow

The following diagram illustrates the key steps in the Chemical Vapor Deposition of silicon using this compound.

G cluster_prep Substrate Preparation cluster_process CVD Process cluster_post Post-Processing WaferCleaning Wafer Cleaning (RCA) LoadWafer Load Wafer into Reactor WaferCleaning->LoadWafer SystemPurge System Purge (Vacuum & Inert Gas) LoadWafer->SystemPurge PrecursorVaporization Precursor Vaporization (SiI4 -> SiI2 at >1200°C) SystemPurge->PrecursorVaporization SubstrateHeating Substrate Heating (~1000°C) SystemPurge->SubstrateHeating Deposition Silicon Deposition (SiI2 Disproportionation) PrecursorVaporization->Deposition SubstrateHeating->Deposition Cooldown Cooldown under Inert Gas Deposition->Cooldown UnloadWafer Unload Wafer Cooldown->UnloadWafer

Caption: Experimental workflow for silicon deposition using SiI₄.

References

Application Notes and Protocols: Silicon Tetraiodide in the Synthesis of Silicon-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetraiodide (SiI₄) is a versatile and highly reactive precursor for the synthesis of a diverse range of silicon-containing compounds. Its applications span materials science, organic synthesis, and have potential implications in drug development through the creation of novel organosilicon structures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key silicon-containing compounds, including tetraalkoxysilanes, tetrakis(dialkylamino)silanes, and organosilanes via reactions with organometallic reagents.

Introduction to this compound

This compound, also known as tetraiodosilane, is an off-white, moisture-sensitive crystalline solid with a tetrahedral molecular structure.[1][2][3] It is the most reactive of the silicon tetrahalides, making it a valuable reagent for the introduction of silicon into various molecular frameworks under milder conditions compared to its chloro- or bromo-analogs.[4] Its high reactivity stems from the weaker Si-I bond, which is more susceptible to nucleophilic attack.

Key Properties of this compound:

PropertyValueReference(s)
Molecular Formula SiI₄[2][3]
Molar Mass 535.70 g/mol [2]
Appearance Off-white powder[1][2]
Melting Point 120.5 °C[1][2]
Boiling Point 287.4 °C[1][2]
Solubility Soluble in organic solvents, reacts with water.[2]

Due to its reactivity with water and moisture, all manipulations involving this compound should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[3]

General Synthetic Applications

This compound serves as a precursor in a variety of chemical transformations to produce silicon-containing compounds. The general workflow for its use in synthesis is depicted below.

G SiI4 This compound (SiI4) Reaction Nucleophilic Substitution SiI4->Reaction Nucleophile Nucleophile (e.g., ROH, R2NH, RMgX, RLi) Nucleophile->Reaction Product Silicon-Containing Compound Reaction->Product Purification Purification (Distillation, Crystallization, etc.) Product->Purification Characterization Characterization (NMR, IR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of silicon-containing compounds from this compound.

Synthesis of Tetraalkoxysilanes

Tetraalkoxysilanes are important precursors for the synthesis of silica-based materials, including nanoparticles and aerogels, through sol-gel processes.[5][6] They are typically synthesized by the reaction of a silicon halide with an alcohol.[7]

Reaction Pathway

G SiI4 SiI₄ This compound SiOR4 Si(OR)₄ Tetraalkoxysilane SiI4->SiOR4 + 4 R-OH ROH 4 R-OH Alcohol HI 4 HI Hydrogen Iodide

Caption: Reaction of this compound with an alcohol to form a tetraalkoxysilane.

Experimental Protocol: Synthesis of Tetraethoxysilane (TEOS)

This protocol is adapted from the general principles of alcoholysis of silicon halides.[7]

Materials:

Procedure:

  • Under an inert atmosphere of argon, a solution of this compound (1.0 eq) in anhydrous toluene is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • The solution is cooled to 0 °C using an ice bath.

  • A solution of anhydrous ethanol (4.0 eq) and pyridine (4.0 eq) in anhydrous toluene is added dropwise to the stirred this compound solution over a period of 1 hour. The pyridine acts as a scavenger for the hydrogen iodide (HI) byproduct.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure complete reaction.

  • The reaction mixture is cooled to room temperature, and the pyridinium (B92312) iodide salt is removed by filtration under an inert atmosphere.

  • The solvent and any excess pyridine are removed from the filtrate by distillation.

  • The crude tetraethoxysilane is then purified by fractional distillation under reduced pressure.

Quantitative Data (Expected):

ProductReagentsSolventReaction TimeTemperatureYieldPurity
TetraethoxysilaneSiI₄, Ethanol, PyridineToluene4-6 hoursReflux>80%>98% (after distillation)

Synthesis of Tetrakis(dialkylamino)silanes

Tetrakis(dialkylamino)silanes are valuable precursors for the deposition of silicon nitride thin films and as reagents in organic synthesis.[8][9] The high reactivity of this compound makes it an excellent starting material for their synthesis.[3]

Reaction Pathway

G SiI4 SiI₄ This compound SiNR24 Si(NR₂)₄ Tetrakis(dialkylamino)silane SiI4->SiNR24 + 8 R₂NH R2NH 8 R₂NH Dialkylamine AmmoniumSalt 4 R₂NH₂⁺I⁻ Dialkylammonium Iodide

Caption: Synthesis of a tetrakis(dialkylamino)silane from this compound.

Experimental Protocol: Synthesis of Tetrakis(dimethylamino)silane (B155119)

This protocol is based on the general reactivity of silicon halides with amines.[8]

Materials:

  • This compound (SiI₄)

  • Anhydrous Dimethylamine (B145610) (Me₂NH) (can be bubbled through the solution or added as a condensed liquid)

  • Anhydrous Hexane (B92381)

  • Standard Schlenk line glassware

  • Dry ice/acetone condenser

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous hexane is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a dry ice/acetone condenser.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Anhydrous dimethylamine gas is bubbled through the stirred solution. A large excess (at least 8 equivalents) is used to drive the reaction to completion and to act as the base to neutralize the HI byproduct.

  • After the addition of dimethylamine is complete, the reaction mixture is slowly allowed to warm to room temperature and stirred for an additional 12 hours.

  • The white precipitate of dimethylammonium iodide is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude tetrakis(dimethylamino)silane is purified by distillation under reduced pressure.

Quantitative Data (Expected):

ProductReagentsSolventReaction TimeTemperatureYieldPurity
Tetrakis(dimethylamino)silaneSiI₄, DimethylamineHexane12-16 hours-78 °C to RT83%[8]High (after distillation)

Synthesis of Organosilanes via Organometallic Reagents

The reaction of this compound with Grignard or organolithium reagents is a fundamental method for the formation of silicon-carbon bonds, leading to a wide array of organosilanes.[4] These compounds are precursors to silicones and have applications in organic synthesis.[10]

Reaction Pathway

G SiI4 SiI₄ This compound SiR4 SiR₄ Tetraorganosilane SiI4->SiR4 + 4 R-MgX RMgX 4 R-MgX Grignard Reagent MgXI 4 MgXI Magnesium Halide Salt

Caption: Grignard reaction for the synthesis of a tetraorganosilane from this compound.

Experimental Protocol: Synthesis of Tetraphenylsilane (B94826)

This protocol is a general procedure for the reaction of silicon halides with Grignard reagents.[11]

Materials:

  • This compound (SiI₄)

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine (for initiating the Grignard reaction)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for Grignard reactions

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask under argon, magnesium turnings (4.4 eq) and a crystal of iodine are placed. A solution of bromobenzene (4.2 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until most of the magnesium has reacted.

  • Reaction with this compound: The Grignard reagent is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 1 hour.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude tetraphenylsilane is purified by recrystallization from a suitable solvent such as toluene or xylene.

Quantitative Data (Expected):

ProductReagentsSolventReaction TimeTemperatureYieldPurity
TetraphenylsilaneSiI₄, Phenylmagnesium BromideDiethyl Ether3-4 hoursRefluxHighHigh (after recrystallization)

Relevance to Drug Development

While direct applications of this compound in the final steps of drug synthesis are not widely documented, its utility lies in the synthesis of silicon-containing building blocks. The incorporation of silicon into drug molecules, a strategy known as a "sila-substitution" or "silicon switch," can modulate their biological activity, metabolic stability, and pharmacokinetic properties.[12] For instance, replacing a carbon atom with silicon can alter lipophilicity and resistance to enzymatic degradation.[12]

Silicon-containing amino acids and other bioactive peptides synthesized from organosilane precursors hold promise in medicinal chemistry.[12] The organosilanes prepared from this compound can serve as starting materials for more complex, biologically active molecules. Further research is needed to explore the direct lineage from this compound to bioactive compounds.

Safety and Handling

This compound is a hazardous substance that reacts violently with water and moisture to release hydrogen iodide, which is corrosive.[2] It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[13] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[13]

Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • All reactions should be conducted under an inert atmosphere using anhydrous solvents and oven-dried glassware.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a variety of silicon-containing compounds. Its utility in preparing tetraalkoxysilanes, tetrakis(dialkylamino)silanes, and organosilanes makes it a valuable tool for materials science and synthetic chemistry. While its direct role in drug synthesis is still an emerging area, the silicon-containing building blocks derived from it have significant potential in the field of medicinal chemistry. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this reactive silicon precursor.

References

Application Notes and Protocols for the Production of High-Purity Silicon via the Silicon Tetraiodide Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of high-purity silicon is a cornerstone of the semiconductor and electronics industries. One established method for achieving the requisite purity levels is the chemical vapor transport of silicon using iodine, a process centered around the formation and subsequent decomposition of silicon tetraiodide (SiI₄). This method, often referred to as the van Arkel-de Boer process for silicon, is effective in removing a wide range of metallic and non-metallic impurities from metallurgical-grade silicon (MG-Si).

These application notes provide a detailed overview of the principles, experimental protocols, and expected outcomes for the purification of silicon utilizing this compound. The information is intended to guide researchers and professionals in the setup and execution of this purification process.

Principle of Purification

The purification process hinges on the reversible reaction between silicon and iodine to form volatile silicon iodides. The core steps involve:

  • Formation of this compound: Metallurgical-grade silicon is reacted with iodine vapor at elevated temperatures to form volatile this compound (SiI₄), leaving behind less volatile impurities.

  • Purification of this compound: The gaseous SiI₄ is then purified, typically through distillation, to separate it from the iodides of impurity elements.

  • Decomposition and Deposition: The purified SiI₄ is thermally decomposed on a hot filament or substrate, depositing high-purity silicon and regenerating iodine, which can be recycled in the process. A key aspect of this stage is the disproportionation of silicon diiodide (SiI₂), which is formed at higher temperatures from the reaction of SiI₄ with a silicon source.

Quantitative Data

The effectiveness of the this compound purification process is demonstrated by the significant reduction in impurity concentrations.

Impurity Concentrations in Metallurgical-Grade Silicon vs. Purified Silicon
Impurity ElementConcentration in MG-Si (ppma)Concentration in Purified Si Crystal (ppma)
Oxygen (O)-17.6
Carbon (C)-14.3
Boron (B)-4.2
Phosphorus (P)-6.8
Aluminum (Al)< 0.01< 0.0005
Iron (Fe)< 0.01< 0.001
Nickel (Ni)< 0.005< 0.002
Copper (Cu)< 0.005< 0.001
Zinc (Zn)< 0.01< 0.005

Data obtained from Glow Discharge Mass Spectroscopy (GDMS) analysis.[1]

Physical and Thermodynamic Properties of this compound
PropertyValue
Molecular FormulaSiI₄
Molar Mass535.7034 g/mol [2]
AppearanceWhite crystalline solid[3][4]
Melting Point120.5 °C[2][3]
Boiling Point287.4 °C[2][3]
Density4.198 g/cm³[2][3]
Standard Enthalpy of Formation (gas)-110.4580 kJ/mol

Experimental Protocols

The following protocols are generalized from established methods for the purification of silicon using this compound.[5][6]

Protocol 1: Synthesis and Purification of this compound

Objective: To synthesize and purify this compound from metallurgical-grade silicon.

Materials:

  • Metallurgical-grade silicon (MG-Si) powder or chunks

  • Iodine (I₂) crystals

  • High-purity argon or other inert gas

  • Two-zone tube furnace

  • Quartz reactor tube

  • Distillation apparatus

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • Reactor Setup: Place the MG-Si in the first zone of the quartz reactor tube. Place the iodine crystals in a separate container at the inlet of the reactor, which is situated in the second, lower-temperature zone of the furnace.

  • Inert Atmosphere: Purge the entire system with a high-purity inert gas to remove air and moisture.

  • Iodination: Heat the first furnace zone containing the MG-Si to a temperature between 500°C and 1000°C.[5] Heat the second zone containing the iodine to a temperature sufficient to vaporize the iodine (e.g., 120-180°C).

  • Formation of SiI₄: The iodine vapor reacts with the hot silicon to form gaseous this compound (Si + 2I₂ → SiI₄). Impurity elements in the MG-Si also react to form their respective iodides.

  • Condensation and Collection: The gaseous mixture of SiI₄ and impurity iodides is passed through a condenser where the SiI₄ and some impurity iodides condense.

  • Distillation: The collected crude SiI₄ is transferred to a distillation apparatus. Fractional distillation is performed to separate the SiI₄ from impurity iodides based on their different boiling points. The purified SiI₄ is collected.

Protocol 2: Deposition of High-Purity Silicon

Objective: To thermally decompose purified this compound to deposit high-purity silicon.

Materials:

  • Purified this compound (from Protocol 1)

  • High-purity silicon substrate (e.g., slim rods or wafers)

  • High-temperature reactor (e.g., cold-wall reactor)

  • High-frequency induction heater or resistive heating elements

  • Vacuum system

Procedure:

  • Substrate Preparation: Mount the high-purity silicon substrate within the reactor.

  • System Evacuation and Purging: Evacuate the reactor to a low base pressure and then backfill with a high-purity inert gas.

  • Substrate Heating: Heat the silicon substrate to the deposition temperature, typically in the range of 900°C to 1100°C.

  • Introduction of Purified SiI₄: Introduce the purified SiI₄ vapor into the reactor.

  • Formation of SiI₂ and Disproportionation: At a source temperature greater than 1200°C, the purified SiI₄ reacts with a silicon source to form silicon diiodide vapor (SiI₄ + Si → 2SiI₂).[5]

  • Deposition: The unstable SiI₂ vapor travels to the cooler substrate (around 1000°C) where it disproportionates, depositing high-purity silicon and regenerating SiI₄ (2SiI₂ → Si + SiI₄).[5] A purified silicon deposition rate of over 5 μm/min can be achieved.[5]

  • Recycling of SiI₄: The regenerated SiI₄ can be recycled back into the process.

  • Cooling and Collection: After the desired deposition thickness is achieved, cool the system under an inert atmosphere and collect the high-purity silicon product.

Mandatory Visualizations

Experimental Workflow for Silicon Purification

G cluster_synthesis SiI4 Synthesis cluster_purification Purification cluster_deposition Deposition MG_Si Metallurgical-Grade Silicon (MG-Si) Reactor Reactor (500-1000°C) MG_Si->Reactor Iodine Iodine (I2) Iodine->Reactor Crude_SiI4 Crude SiI4 (gas) Reactor->Crude_SiI4 Distillation Distillation Column Crude_SiI4->Distillation Impurities Impurity Iodides Distillation->Impurities Separation Purified_SiI4 Purified SiI4 Distillation->Purified_SiI4 Deposition_Reactor Deposition Reactor (Substrate at ~1000°C) Purified_SiI4->Deposition_Reactor High_Purity_Si High-Purity Silicon Deposition_Reactor->High_Purity_Si Deposition Recycled_SiI4 Recycled SiI4 Deposition_Reactor->Recycled_SiI4 Regeneration Recycled_SiI4->Reactor Recycle

Caption: Workflow for high-purity silicon production via the this compound process.

Chemical Pathway for Silicon Deposition

G Si_source Si (source) >1200°C SiI2 2SiI2 (gas) (Unstable Intermediate) SiI4_in Purified SiI4 SiI4_in->SiI2 + Si (source) Si_substrate Si (substrate) ~1000°C SiI2->Si_substrate Disproportionation SiI4_out SiI4 (regenerated) Si_substrate->SiI4_out High_Purity_Si High-Purity Si (deposited) Si_substrate->High_Purity_Si

Caption: Chemical pathway of silicon deposition from this compound.

Analytical Methods for Purity Assessment

The purity of the final silicon product is critical and must be verified using highly sensitive analytical techniques.

  • Glow Discharge Mass Spectrometry (GDMS): A powerful technique for the direct analysis of solid samples, capable of detecting trace and ultra-trace element impurities.

  • Secondary Ion Mass Spectrometry (SIMS): Provides elemental analysis with high sensitivity and depth profiling capabilities, making it suitable for analyzing thin films and surfaces.[5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for determining the concentration of a wide range of elements after dissolving the silicon sample in acid.[7][8]

Safety Considerations

  • This compound: SiI₄ is sensitive to moisture and air, reacting to form hydroiodic acid. It should be handled in a dry, inert atmosphere (e.g., in a glovebox).

  • Iodine: Iodine vapor is corrosive and toxic. Handle in a well-ventilated area or a fume hood.

  • High Temperatures: The process involves high temperatures, requiring appropriate personal protective equipment and engineering controls to prevent burns.

  • Pressurized Systems: The use of vacuum and pressurized gases requires careful handling and regular inspection of equipment.

References

Application of Silicon Tetraiodide in Chemical Beam Epitaxy for Selective Area Regrowth: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Selective area epitaxy (SAE) is a critical technique in the fabrication of advanced semiconductor devices, enabling the growth of epitaxial layers only in predefined regions of a substrate. This method is particularly vital for the monolithic integration of dissimilar materials, such as III-V compound semiconductors with silicon, and for the creation of complex device architectures like buried heterostructures and quantum-confined structures. Chemical beam epitaxy (CBE) offers a versatile platform for SAE due to its ultra-high vacuum environment and the use of gaseous precursors, which allows for precise control over growth conditions.

While various approaches to achieve selectivity in CBE have been explored, the use of in-situ etchants to prevent polycrystalline deposition on masking materials is a key area of research. In this context, silicon tetraiodide (SiI₄) has been investigated as a potential candidate for enhancing selectivity during the regrowth of III-V materials. This document provides an overview of the principles and available information regarding the use of SiI₄ in CBE for selective area regrowth.

Principle of Operation: In-Situ Etching for Enhanced Selectivity

The fundamental principle behind using SiI₄ for selective area regrowth in CBE lies in its ability to act as an in-situ etchant. During the CBE process, a patterned dielectric mask (typically SiO₂ or Si₃N₄) is used to define the areas for epitaxial growth. While the growth precursors ideally decompose and contribute to crystal growth only on the exposed semiconductor surface, nucleation can also occur on the mask, leading to the formation of undesirable polycrystalline deposits.

An in-situ etchant, such as SiI₄, is introduced into the CBE chamber during the growth process. The SiI₄ thermally decomposes at the growth temperature, releasing reactive iodine species. These iodine species can etch away any nascent polycrystalline nuclei that form on the dielectric mask, thus preventing their further growth and ensuring that epitaxial growth is confined to the intended areas. The volatility of the resulting silicon-iodine and III-V-iodine compounds is crucial for their efficient removal from the surface, maintaining a clean mask and sharp pattern definition.

Experimental Protocols

Detailed and standardized experimental protocols for the use of SiI₄ in CBE for selective area regrowth of III-V semiconductors are not widely available in the public domain. However, based on the general principles of CBE and in-situ etching, a hypothetical protocol can be outlined. It is crucial to note that the following is a generalized workflow and specific parameters would need to be optimized for a particular material system and CBE reactor.

1. Substrate Preparation and Mask Deposition:

  • The III-V substrate (e.g., InP or GaAs) is first cleaned using standard wet chemical etching procedures to remove surface contaminants and the native oxide layer.

  • A dielectric mask, typically SiO₂ or Si₃N₄, is deposited on the substrate using techniques such as plasma-enhanced chemical vapor deposition (PECVD).

  • Standard photolithography and etching processes are used to pattern the dielectric mask, opening windows to the underlying semiconductor substrate where regrowth is desired.

2. Chemical Beam Epitaxy Regrowth with SiI₄:

  • The patterned substrate is loaded into the CBE growth chamber.

  • Prior to growth, the substrate is heated to a specific de-masking temperature under a group V precursor overpressure to remove any remaining surface contaminants from the window regions.

  • The substrate temperature is then adjusted to the desired growth temperature for the specific III-V material.

  • The group III (e.g., trimethylindium (B1585567) or triethylgallium) and group V (e.g., thermally cracked phosphine (B1218219) or arsine) precursors are introduced into the chamber to initiate epitaxial growth.

  • Concurrently, a controlled flow of SiI₄ vapor is introduced into the growth chamber. The SiI₄ is typically sourced from a solid-state evaporator or a bubbler system. The partial pressure of SiI₄ is a critical parameter that needs to be carefully controlled to achieve selective etching of the mask deposits without significantly affecting the growth rate or quality of the epitaxial layer in the window regions.

3. Characterization:

  • After regrowth, the samples are characterized using techniques such as scanning electron microscopy (SEM) to evaluate the selectivity and surface morphology.

  • The crystalline quality of the regrown material is assessed using techniques like high-resolution X-ray diffraction (HRXRD) and photoluminescence (PL) spectroscopy.

Quantitative Data

Specific quantitative data on the use of SiI₄ for selective area regrowth in CBE is scarce in publicly available literature. The ideal process window would be defined by a set of parameters that maximize the etch rate of polycrystalline deposits on the mask while minimizing the etching of the growing epitaxial layer. The following table outlines the key parameters that would need to be quantified and optimized for a successful selective regrowth process using SiI₄.

ParameterUnitTypical Range (Hypothetical)Impact on Selectivity and Growth
Substrate Temperature°C450 - 600Affects precursor decomposition, surface mobility of adatoms, and the etching efficiency of SiI₄. Higher temperatures can enhance selectivity but may also lead to desorption of group V species.
SiI₄ Source Temperature°C20 - 100Controls the vapor pressure and thus the flux of SiI₄ into the growth chamber.
SiI₄ Beam Equivalent Pressure (BEP)Torr1 x 10⁻⁸ - 1 x 10⁻⁶A critical parameter that directly influences the in-situ etching rate. Too low a pressure may not be effective in removing mask deposits, while too high a pressure could lead to etching of the epitaxial layer.
Group III Precursor Flow Ratesccm1 - 10Determines the growth rate in the window regions. The ratio of the etchant flux to the growth flux is a key factor for achieving selectivity.
V/III Ratio-5 - 30Influences the surface stoichiometry and can affect both the growth kinetics and the etching process.

Logical Workflow for Selective Area Regrowth using SiI₄ in CBE

The following diagram illustrates the logical workflow of the selective area regrowth process incorporating SiI₄ for in-situ etching.

G cluster_prep Substrate Preparation cluster_cbe Chemical Beam Epitaxy Process cluster_char Post-Growth Characterization sub_clean Substrate Cleaning mask_dep Dielectric Mask Deposition (SiO₂/Si₃N₄) sub_clean->mask_dep pattern Patterning of Mask mask_dep->pattern load Load Substrate into CBE pattern->load demask In-situ De-masking load->demask growth_init Initiate III-V Growth (Group III + V Precursors) demask->growth_init sii4_intro Introduce SiI₄ for In-situ Etching growth_init->sii4_intro selective_growth Selective Epitaxial Regrowth sii4_intro->selective_growth sem SEM (Selectivity, Morphology) selective_growth->sem hrxrd HRXRD (Crystalline Quality) selective_growth->hrxrd pl PL (Optical Properties) selective_growth->pl

Fig. 1: Logical workflow for selective area regrowth using SiI₄ in CBE.

Signaling Pathway of In-situ Etching with SiI₄

The following diagram illustrates the proposed signaling pathway for the role of SiI₄ in achieving selectivity during CBE.

G cluster_precursors Precursor Introduction cluster_surface Surface Processes cluster_window Window Area (Semiconductor) cluster_mask Mask Area (Dielectric) cluster_outcome Outcome group_III_V Group III & V Precursors epi_growth Epitaxial Growth group_III_V->epi_growth poly_nucleation Polycrystal Nucleation group_III_V->poly_nucleation SiI4_source SiI₄ Vapor etching In-situ Etching by Iodine Species SiI4_source->etching Thermal Decomposition selective_regrowth Selective Area Regrowth epi_growth->selective_regrowth poly_nucleation->etching desorption Desorption of Volatile Products etching->desorption desorption->selective_regrowth

Fig. 2: Proposed mechanism of SiI₄-assisted selective area epitaxy.

The application of this compound as an in-situ etchant in chemical beam epitaxy presents a promising avenue for achieving high-quality selective area regrowth of III-V compound semiconductors. The ability of SiI₄ to effectively remove polycrystalline deposits from the mask surface while maintaining the integrity of the epitaxial layer is key to its potential utility. However, the lack of comprehensive experimental data in the public domain highlights the need for further research and development in this area. The optimization of process parameters, including substrate temperature, SiI₄ flux, and V/III ratio, will be critical for the successful implementation of this technique in the fabrication of advanced optoelectronic and electronic devices. Researchers and professionals in drug development who rely on advanced semiconductor platforms for sensing and analysis could benefit from the enhanced device performance and integration possibilities offered by improved selective area regrowth techniques.

Application Notes and Protocols for the Use of Silicon Tetraiodide in Transistor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetraiodide (SiI₄) is a volatile, off-white solid compound that serves as a precursor in the fabrication of silicon-based materials.[1][2] In the realm of transistor development, SiI₄ presents potential advantages, primarily due to its lower decomposition temperature compared to other silicon precursors. This characteristic is particularly beneficial for processes requiring reduced thermal budgets, such as in the fabrication of thin-film transistors (TFTs) on temperature-sensitive substrates.[1] This document provides an overview of the applications of this compound in transistor development, including its chemical and physical properties, a generalized protocol for its use in Chemical Vapor Deposition (CVD), and a discussion of its potential impact on transistor fabrication.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high reactivity, especially with moisture, necessitates handling in a controlled, inert atmosphere.[1][2]

PropertyValueReference
Chemical Formula SiI₄[1]
Molar Mass 535.70 g/mol [1]
Appearance Off-white solid[1]
Melting Point 120.5 °C[1]
Boiling Point 287.4 °C[1]
Density 4.198 g/cm³[1]
Solubility Reacts with water; soluble in some organic solvents[1]
Si-I Bond Dissociation Energy ~3.0 eV (lower than Si-Cl and Si-H bonds)

Applications in Transistor Development

The primary application of this compound in the context of transistor development is as a precursor for the deposition of silicon-containing thin films. These films are fundamental components of transistors, serving as the semiconductor channel, dielectric layers, or passivation layers.

Low-Temperature Deposition of Silicon-Based Films

This compound's relatively low Si-I bond dissociation energy allows for the deposition of silicon-based films at lower temperatures compared to more common precursors like silane (B1218182) (SiH₄) or chlorosilanes.[1] This is a significant advantage in the fabrication of devices on flexible or other temperature-sensitive substrates. The ability to deposit high-quality films at reduced temperatures can minimize substrate damage and unwanted diffusion of dopants.[1]

Chemical Vapor Deposition (CVD) of Silicon Films

SiI₄ can be used in CVD processes to grow amorphous, polycrystalline, or epitaxial silicon films, which form the active channel layer in transistors.[1] The choice of deposition parameters, such as temperature, pressure, and gas flow rates, determines the crystallinity and electrical properties of the resulting film. While specific quantitative data on the electrical performance of transistors with SiI₄-derived silicon channels is not widely published, the potential for high film growth rates at low temperatures is a noted advantage.[1]

Doping of Semiconductor Layers

In addition to depositing intrinsic silicon films, this compound can also be used in doping processes to introduce silicon atoms into other semiconductor materials, thereby altering their electrical properties. This is crucial for creating the n-type or p-type regions of a transistor.

Experimental Protocol: Generalized Chemical Vapor Deposition of Silicon Films using SiI₄

The following is a generalized protocol for the deposition of a silicon thin film using this compound as a precursor in a CVD system. It is important to note that specific parameters will need to be optimized based on the desired film properties and the specific CVD reactor being used.

Materials and Equipment:

  • This compound (SiI₄) precursor (solid, high purity)

  • Substrate (e.g., silicon wafer with a dielectric layer, glass, or flexible polymer)

  • Chemical Vapor Deposition (CVD) reactor with a precursor delivery system for solids

  • Inert carrier gas (e.g., Argon, Nitrogen)

  • Vacuum pump

  • Mass flow controllers

  • Substrate heater

  • Appropriate safety equipment for handling reactive and moisture-sensitive chemicals

Protocol:

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

    • Load the cleaned substrate into the CVD reactor chamber.

  • System Purge:

    • Evacuate the reactor chamber to a base pressure of <10⁻⁶ Torr.

    • Purge the chamber with an inert gas (e.g., Argon) for an extended period to remove any residual moisture and oxygen.

  • Precursor Heating and Delivery:

    • Gently heat the SiI₄ source to a temperature sufficient to achieve the desired vapor pressure for delivery into the chamber. The temperature should be carefully controlled to ensure a stable precursor flow rate.

    • Use a heated delivery line to prevent condensation of the precursor before it reaches the reaction chamber.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature. For SiI₄, this can range from 300°C to 700°C, depending on the desired film crystallinity.

    • Introduce the SiI₄ vapor into the reaction chamber using an inert carrier gas. The flow rates of the precursor and carrier gas should be precisely controlled by mass flow controllers.

    • Maintain a constant pressure within the chamber during deposition.

    • The deposition time will determine the final thickness of the silicon film.

  • Post-Deposition:

    • Once the desired film thickness is achieved, stop the flow of the SiI₄ precursor.

    • Cool the substrate down to room temperature under an inert gas flow.

    • Vent the chamber to atmospheric pressure with an inert gas before removing the substrate.

Visualizations

CVD_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning load_sub Load Substrate into CVD Chamber sub_prep->load_sub purge System Purge (Vacuum & Inert Gas) load_sub->purge heat_precursor Heat SiI₄ Precursor purge->heat_precursor heat_substrate Heat Substrate purge->heat_substrate introduce_gas Introduce SiI₄ Vapor & Carrier Gas heat_precursor->introduce_gas heat_substrate->introduce_gas deposition Silicon Film Deposition introduce_gas->deposition cool_down Cool Substrate deposition->cool_down vent Vent Chamber cool_down->vent unload Unload Substrate vent->unload Low_Temp_Advantage cluster_high_temp High-Temperature Deposition (e.g., Silane) cluster_low_temp Low-Temperature Deposition (e.g., SiI₄) cluster_outcome Transistor Performance high_temp High Deposition Temperature substrate_damage Potential Substrate Damage high_temp->substrate_damage dopant_diffusion Increased Dopant Diffusion high_temp->dopant_diffusion low_temp Lower Deposition Temperature reduced_damage Reduced Substrate Damage low_temp->reduced_damage controlled_diffusion Controlled Dopant Diffusion low_temp->controlled_diffusion improved_performance Potential for Improved Device Performance & Yield reduced_damage->improved_performance controlled_diffusion->improved_performance

References

Application Notes and Protocols: Silicon Tetraiodide as a Reagent for Silicon(IV) Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon(IV) amides, particularly tetrakis(dialkylamino)silanes, are versatile reagents and precursors in organic and organometallic synthesis. Their synthesis from readily available silicon halides is a fundamental transformation. While silicon tetrachloride and tetrabromide are commonly employed, silicon tetraiodide (SiI₄) offers distinct advantages in achieving complete substitution, especially for the synthesis of homoleptic tetrakis(dialkylamino)silanes, Si(NR₂)₄.[1] This document provides detailed application notes and protocols for the synthesis of silicon(IV) amides using this compound as the primary reagent.

This compound is a white, crystalline solid that serves as a highly reactive precursor for the formation of silicon-nitrogen bonds.[2] Its utility in producing fully substituted silicon amides, where other silicon halides might lead to incomplete reactions, makes it a valuable tool for chemists.[1]

Application: Synthesis of Tetrakis(dialkylamino)silanes

The reaction of this compound with secondary amines provides a direct and efficient route to tetrakis(dialkylamino)silanes. This method is particularly effective for the synthesis of tetrakis(dimethylamino)silane (B155119) and tetrakis(diethylamino)silane (B98692). The general reaction scheme is as follows:

SiI₄ + 8 R₂NH → Si(NR₂)₄ + 4 R₂NH₂⁺I⁻

The excess amine acts as both the nucleophile and a scavenger for the hydrogen iodide byproduct, forming the corresponding ammonium (B1175870) iodide salt.

Experimental Protocols

The following protocols are based on established synthetic procedures for the preparation of tetrakis(dialkylamino)silanes from this compound.

Protocol 1: Synthesis of Tetrakis(dimethylamino)silane (Si(NMe₂)₄)

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous hexane is prepared in a Schlenk flask equipped with a magnetic stir bar.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Anhydrous dimethylamine (8.0 eq) is condensed into the cooled reaction mixture via a dry ice/acetone condenser.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

  • During the reaction, a white precipitate of dimethylammonium iodide will form.

  • Upon completion, the reaction mixture is filtered under an inert atmosphere to remove the ammonium salt.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by distillation under reduced pressure to afford pure tetrakis(dimethylamino)silane as a colorless liquid.

Protocol 2: Synthesis of Tetrakis(diethylamino)silane (Si(NEt₂)₄)

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous toluene is prepared.

  • Anhydrous diethylamine (8.0 eq) is added to the solution at room temperature with vigorous stirring.

  • The reaction mixture is then heated to reflux for 18 hours.

  • A voluminous white precipitate of diethylammonium (B1227033) iodide will form.

  • After cooling to room temperature, the mixture is filtered under an inert atmosphere.

  • The solvent is removed from the filtrate in vacuo.

  • The resulting residue is purified by vacuum distillation to give tetrakis(diethylamino)silane as a colorless liquid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of tetrakis(dialkylamino)silanes.

Table 1: Reaction Parameters and Yields

ProductAmineStoichiometry (SiI₄:Amine)SolventReaction ConditionsYield (%)
Si(NMe₂)₄Dimethylamine1 : 8Hexane-78 °C to RT, 12 hHigh
Si(NEt₂)₄Diethylamine1 : 8TolueneReflux, 18 hHigh

Table 2: Spectroscopic Data for Tetrakis(dimethylamino)silane (Si(NMe₂)₄)

TechniqueObserved Data
¹H NMR δ (ppm): ~2.5 (s, 24H)
¹³C NMR δ (ppm): ~38
²⁹Si NMR δ (ppm): ~ -25 to -30
IR (cm⁻¹) ν(Si-N): ~940

Table 3: Spectroscopic Data for Tetrakis(diethylamino)silane (Si(NEt₂)₄)

TechniqueObserved Data
¹H NMR δ (ppm): ~2.9 (q, 16H), ~1.0 (t, 24H)
¹³C NMR δ (ppm): ~40, ~14
²⁹Si NMR δ (ppm): ~ -20 to -25
IR (cm⁻¹) ν(Si-N): ~930

Mandatory Visualizations

Reaction Pathway

The synthesis of tetrakis(dialkylamino)silanes from this compound proceeds through a series of nucleophilic substitution reactions at the silicon center.

reaction_pathway SiI4 SiI₄ Intermediate1 I₃SiNR₂ SiI4->Intermediate1 + R₂NH - HI Amine1 R₂NH Intermediate2 I₂Si(NR₂)₂ Intermediate1->Intermediate2 + R₂NH - HI Amine2 R₂NH Intermediate3 ISi(NR₂)₃ Intermediate2->Intermediate3 + R₂NH - HI Amine3 R₂NH Product Si(NR₂)₄ Intermediate3->Product + R₂NH - HI Amine4 R₂NH Byproduct 4 HI experimental_workflow Start Start Materials (SiI₄, R₂NH, Solvent) Reaction Reaction under Inert Atmosphere Start->Reaction Filtration Filtration to remove R₂NH₂⁺I⁻ salt Reaction->Filtration Evaporation Solvent Removal (in vacuo) Filtration->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification FinalProduct Pure Si(NR₂)₄ Purification->FinalProduct Characterization Characterization (NMR, IR) FinalProduct->Characterization logical_relationship cluster_reactants Reactants cluster_roles Roles of Amine cluster_products Products SiI4 1 eq SiI₄ Product 1 eq Si(NR₂)₄ SiI4->Product Amine 8 eq R₂NH Nucleophile 4 eq as Nucleophile Amine->Nucleophile provides Base 4 eq as Base (HI scavenger) Amine->Base provides Nucleophile->Product Salt 4 eq R₂NH₂⁺I⁻ Base->Salt

References

Application Notes and Protocols: Silicon Tetraiodide in Lithium-Ion Battery Anodes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Potential of Silicon Tetraiodide in Lithium-Ion Battery Anodes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silicon has emerged as a highly promising anode material for the next generation of high-energy-density lithium-ion batteries (LIBs), primarily due to its exceptional theoretical specific capacity, which is approximately ten times greater than that of conventional graphite (B72142) anodes. However, the practical application of silicon anodes has been hindered by significant challenges, most notably the massive volume expansion (up to 400%) during lithiation and delithiation cycles. This volumetric change leads to pulverization of the active material, loss of electrical contact, and rapid capacity fading.

Recent advancements have highlighted the use of this compound (SiI₄) as a precursor for the synthesis of nanostructured silicon materials, such as nanowires, which can effectively accommodate the strain associated with volume changes and thus significantly improve the cycling stability and overall performance of silicon-based anodes. This document provides detailed application notes and protocols on the use of this compound as a precursor for creating high-performance silicon anodes for lithium-ion batteries.

Data Presentation

The following table summarizes the electrochemical performance of lithium-ion battery anodes fabricated using silicon nanowires synthesized from a this compound precursor.

Performance MetricValueC-RateConditions
Initial Charge Capacity ~4200 mAh/gC/20Theoretical capacity
Initial Discharge Capacity ~3124 mAh/gC/20-
Initial Coulombic Efficiency 73%C/20First cycle
Second Cycle Coulombic Efficiency 90%C/20-
Capacity Retention 83.6% after 1000 cycles0.5CHalf-cell configuration
Average Coulombic Efficiency 99.8%0.5CAfter the initial 10 cycles
High-Rate Performance >2100 mAh/g1C-
Stable Capacity at C/5 ~3500 mAh/gC/5Over 20 cycles

Experimental Protocols

Synthesis of Silicon Nanowires from this compound

This protocol describes a two-step process involving the synthesis of the this compound precursor followed by its thermal decomposition to produce silicon nanowires.

1.1. Synthesis of this compound (SiI₄) Precursor

This step involves the reaction of elemental iodine with low-grade silicon to form SiI₄ in a cyclic process.

  • Materials:

    • Low-grade silicon microparticles

    • Iodine (I₂) gas

  • Equipment:

    • Quartz tube furnace

    • Gas flow controller

    • Condensation chamber

  • Procedure:

    • Place the low-grade silicon microparticles in the quartz tube furnace.

    • Heat the furnace to approximately 600 °C.

    • Introduce a controlled flow of iodine (I₂) gas over the heated silicon microparticles.

    • The reaction Si + 2I₂ → SiI₄ occurs, producing SiI₄ gas.

    • The SiI₄ gas is then passed into a condensation chamber where it cools and condenses into a pale orange powder.

    • The collected SiI₄ powder is stored in a dry, inert atmosphere to prevent hydrolysis.

1.2. Pyrolysis of this compound to Form Silicon Nanowires

This step involves the thermal decomposition of the synthesized SiI₄ to produce high-purity silicon nanowires.

  • Materials:

    • Synthesized SiI₄ powder

  • Equipment:

    • High-temperature pyrolysis chamber (quartz tube furnace)

    • Vacuum pump

    • Substrate for nanowire growth (e.g., stainless steel)

  • Procedure:

    • Place the SiI₄ powder in the pyrolysis chamber.

    • Position the growth substrate in the heated zone of the furnace.

    • Evacuate the chamber to a low pressure (<10 mTorr).

    • Heat the furnace to a pyrolysis temperature of 900-1000 °C.

    • At this temperature, SiI₄ decomposes according to the reaction SiI₄ → Si + 2I₂.

    • Silicon deposits on the substrate in the form of kinked nanowire clusters, while the iodine gas can be recycled for further SiI₄ synthesis.

    • After the desired growth period, cool the furnace to room temperature under vacuum before collecting the silicon nanowire-coated substrate.

Fabrication of Silicon Nanowire Anode

This protocol details the preparation of a silicon nanowire-based anode using a traditional slurry coating method.

  • Materials:

    • Synthesized silicon nanowires (active material)

    • Carbon black (conductive additive)

    • Carboxymethyl cellulose (B213188) (CMC) (binder)

    • Deionized water (solvent)

    • Copper foil (current collector)

  • Equipment:

    • Planetary ball miller or ultrasonic disperser

    • Doctor blade coater

    • Vacuum oven

  • Procedure:

    • Prepare a slurry by mixing the silicon nanowires, carbon black, and CMC binder in a weight ratio of 80:10:10 in deionized water.[1]

    • Homogenize the slurry using a planetary ball miller or an ultrasonic disperser to ensure a uniform distribution of all components.

    • Clean the copper foil with ethanol (B145695) and deionized water and dry it.

    • Use a doctor blade to cast the prepared slurry onto the copper foil with a uniform thickness.

    • Dry the coated electrode in a vacuum oven at 80-100 °C for 12 hours to remove the solvent.

    • Punch out circular electrodes of the desired diameter from the dried sheet.

Electrochemical Characterization

This protocol outlines the assembly of a coin cell and the subsequent electrochemical testing to evaluate the performance of the silicon nanowire anode.

  • Materials:

    • Prepared silicon nanowire anode

    • Lithium metal foil (counter and reference electrode)

    • Celgard separator

    • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC))

    • CR2032 coin cell components (case, spacer, spring)

  • Equipment:

    • Glovebox with an argon atmosphere

    • Coin cell crimper

    • Battery cycler

  • Procedure:

    • Coin Cell Assembly (in a glovebox):

      • Place the silicon nanowire anode at the bottom of the coin cell case.

      • Add a few drops of electrolyte to wet the anode surface.

      • Place the separator on top of the anode.

      • Add a few more drops of electrolyte to the separator.

      • Place the lithium metal foil on top of the separator.

      • Add the spacer and spring.

      • Place the cap on top and crimp the coin cell to seal it.

    • Electrochemical Testing:

      • Let the assembled cell rest for a few hours to ensure proper wetting of the electrode and separator.

      • Perform galvanostatic cycling using a battery cycler.

      • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20) for the first few cycles to allow for the stable formation of the solid electrolyte interphase (SEI) layer.

      • Cycling Performance: Cycle the cell at various C-rates (e.g., 0.5C, 1C, 2C) to evaluate its rate capability and long-term cycling stability.

      • Voltage Window: Typically cycle between 0.01 V and 1.5 V vs. Li/Li⁺.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Material Synthesis cluster_anode_fab Anode Fabrication cluster_testing Electrochemical Testing Si_source Low-grade Silicon SiI4_synth SiI₄ Synthesis (600°C) Si_source->SiI4_synth I2_gas Iodine Gas (I₂) I2_gas->SiI4_synth SiI4_precursor SiI₄ Precursor SiI4_synth->SiI4_precursor Pyrolysis Pyrolysis (900-1000°C, <10 mTorr) SiI4_precursor->Pyrolysis Si_NWs Silicon Nanowires (SiNWs) Pyrolysis->Si_NWs Slurry_prep Slurry Preparation (SiNWs, Carbon, Binder) Si_NWs->Slurry_prep Coating Doctor Blade Coating on Cu Foil Slurry_prep->Coating Drying Vacuum Drying (80-100°C) Coating->Drying Anode SiNW Anode Drying->Anode Cell_assembly Coin Cell Assembly (vs. Li metal) Anode->Cell_assembly Cycling Galvanostatic Cycling Cell_assembly->Cycling Performance Performance Evaluation (Capacity, Efficiency, Stability) Cycling->Performance

Caption: Workflow for Si-anode fabrication from a SiI₄ precursor.

Logical Relationship of SiI₄ to Anode Performance

logical_relationship cluster_properties Key Properties cluster_performance Performance Enhancement SiI4 This compound (SiI₄) Precursor Pyrolysis Controlled Pyrolysis SiI4->Pyrolysis SiNWs Nanostructured Silicon (Kinked Nanowires) Pyrolysis->SiNWs Void_space Ample Void Space SiNWs->Void_space High_surface High Surface Area SiNWs->High_surface Good_contact Good Electrical Contact SiNWs->Good_contact Accommodate_strain Strain Accommodation Void_space->Accommodate_strain High_surface->Accommodate_strain Stable_SEI Stable SEI Formation High_surface->Stable_SEI Fast_kinetics Fast Li⁺ Diffusion Good_contact->Fast_kinetics Anode_performance High-Performance Si Anode Accommodate_strain->Anode_performance Stable_SEI->Anode_performance Fast_kinetics->Anode_performance

Caption: SiI₄'s role in achieving high-performance silicon anodes.

References

Application Notes and Protocols: Investigating Silicon Tetraiodide in the Synthesis of High-Purity Silicon for Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Photovoltaic Development Professionals

Introduction

While silicon tetraiodide (SiI4) is not typically utilized as a direct light-absorbing material in the active layer of solar cells, it plays a crucial role as an intermediate in the purification of metallurgical-grade silicon (MG-Si) to produce high-purity, solar-grade silicon (SoG-Si). This process is vital for the manufacturing of efficient crystalline silicon solar cells, which constitute a significant portion of the global photovoltaics market[1][2]. The following application notes provide an overview of the properties of this compound and detail the protocols for its use in the chemical vapor transport purification of silicon.

Properties of this compound

This compound is a key precursor in the purification process. Its relevant physical and chemical properties are summarized below.

PropertyValueReference
Chemical FormulaSiI4[3]
Molar Mass535.7034 g/mol [3]
AppearanceWhite powder[3]
Density4.198 g/cm³[3]
Melting Point120.5 °C (393.6 K)[3]
Boiling Point287.4 °C (560.5 K)[3]
Solubility in WaterReacts[3]
Molecular ShapeTetrahedral[3]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized on a large scale for use in silicon purification.

Objective: To produce SiI4 from silicon or silicon carbide.

Materials:

  • Silicon (Si) or Silicon Carbide (SiC) powder

  • Iodine (I2)

  • High-temperature tube furnace

  • Inert gas (e.g., Argon)

Protocol:

  • Place the silicon or silicon carbide powder in a quartz boat within the tube furnace.

  • Introduce iodine into the furnace at a controlled rate.

  • Heat the furnace to approximately 200 °C.

  • Pass an inert gas over the reactants to carry the SiI4 vapor to a cooler collection zone.

  • The SiI4 will sublime and can be collected as a white powder[3].

Purification of Metallurgical-Grade Silicon via Iodine Chemical Vapor Transport

This protocol describes the process of refining MG-Si into SoG-Si using an iodine-based transport process where SiI4 is an intermediate.

Objective: To purify metallurgical-grade silicon by removing impurities through a chemical vapor transport process involving this compound.

Apparatus:

  • Atmospheric pressure chemical vapor transport reactor

  • High-temperature furnace with multiple heating zones

  • Crucible for MG-Si

  • High-purity silicon substrate (e.g., slim rods)

  • Iodine source

  • Gas flow controllers

Protocol:

  • Place the metallurgical-grade silicon (source material) in a crucible at the bottom of the reactor.

  • Position the high-purity silicon substrate in a cooler region of the reactor.

  • Introduce iodine into the reactor.

  • Heat the source silicon to a temperature greater than 1100°C. At this temperature, iodine reacts with the silicon to form gaseous this compound (SiI4), which then further reacts with excess silicon to form silicon diiodide (SiI2) vapor[4].

  • The gaseous SiI2 transports to the cooler substrate, which is maintained at a temperature above 750°C[4].

  • On the cooler substrate, the unstable SiI2 decomposes, depositing high-purity silicon and releasing SiI4 gas via the reaction: 2SiI2(g) → Si(s) + SiI4(g)[4].

  • The regenerated SiI4 gas then cycles back to the hot source material to react with more silicon, creating a continuous transport and purification cycle[4].

  • Impurities are separated during this process due to differences in the free energies of formation of their respective iodides and their different volatilities[4].

Data Presentation

The efficiency of the purification process is dependent on precise temperature control within the reactor.

ParameterTemperature RangePurposeReference
Source Silicon (MG-Si) Temperature> 1100 °CFormation of SiI2(g)[4]
Substrate (SoG-Si) Temperature> 750 °CDecomposition of SiI2(g) and deposition of pure Si[4]
SiI4 Collection Plate (Initial Stage)≈ 185 °CCollection of purified SiI4[4]

Visualizations

Logical Workflow for Silicon Purification

The following diagram illustrates the key stages of the iodine chemical vapor transport process for purifying silicon.

Silicon_Purification_Workflow MG_Si Metallurgical-Grade Si (Source) Hot_Zone Hot Zone (>1100°C) Reaction: Si + 2I2 -> SiI4 SiI4 + Si -> 2SiI2 MG_Si->Hot_Zone Iodine Iodine (I2) Iodine->Hot_Zone SiI2_Vapor Gaseous SiI2 Transport Hot_Zone->SiI2_Vapor Vapor Transport Impurities Impurity Iodides (Separated) Hot_Zone->Impurities Separation Cooler_Zone Cooler Zone (>750°C) Decomposition: 2SiI2 -> Si + SiI4 SiI2_Vapor->Cooler_Zone SoG_Si Solar-Grade Si (Deposition) Cooler_Zone->SoG_Si Deposition SiI4_Recycle Recycled SiI4 Vapor Cooler_Zone->SiI4_Recycle Regeneration SiI4_Recycle->Hot_Zone Recycle

Caption: Workflow of silicon purification via iodine chemical vapor transport.

Conclusion

This compound is a critical component in a viable industrial process for upgrading metallurgical-grade silicon to a purity suitable for the fabrication of solar cells. The chemical vapor transport method, which relies on the formation and subsequent decomposition of silicon iodides, offers an effective means of separating impurities. The protocols and data presented here provide a foundational understanding for researchers and professionals working on the development and optimization of silicon feedstock for the photovoltaic industry. While not a direct contributor to light absorption within the finished solar cell, the use of SiI4 in producing high-purity silicon is a fundamental enabler of high-efficiency silicon photovoltaics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Silicon Tetraiodide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of silicon tetraiodide by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant technical data to ensure a safe and efficient purification process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product Discoloration (Yellow or Brown Tint) Presence of free iodine (I₂) due to thermal decomposition or exposure to light.- Ensure the distillation is performed in a light-protected apparatus (e.g., wrap the distillation flask and column with aluminum foil).- Before distillation, consider stirring the crude this compound with a small amount of copper powder to react with and remove free iodine.- Maintain the distillation temperature at the lowest possible point to achieve a steady rate, avoiding excessive heating that can cause decomposition.
Low Yield of Purified Product - Inefficient condensation of this compound vapor.- Leaks in the distillation apparatus, especially under vacuum.- Hydrolysis of this compound due to moisture contamination.- Significant hold-up in the distillation column.- Ensure a steady and adequate flow of coolant through the condenser.- Meticulously check all joints and connections for a proper seal. Use high-vacuum grease if necessary and ensure all glassware is free of cracks.- Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and assemble the apparatus while hot under a stream of dry, inert gas (e.g., argon or nitrogen).- Use a distillation column with appropriate efficiency for the separation to minimize hold-up. For small-scale distillations, a short-path distillation apparatus is recommended.
Product Solidifies in the Condenser The temperature of the condenser is too low, causing the this compound to solidify (melting point: 120.5°C).- Use a coolant with a temperature above the melting point of this compound. Water is generally suitable, but for vacuum distillations where the boiling point is significantly lowered, careful temperature control of the coolant may be necessary. A jacketed condenser with a circulating fluid at a controlled temperature is ideal.
Pressure Fluctuations During Vacuum Distillation - Inconsistent performance of the vacuum pump.- Leaks in the system.- Bumping of the liquid in the distillation flask.- Ensure the vacuum pump is in good working order and the oil is clean.- Re-check all seals and connections for leaks.- Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. A capillary bubbler providing a fine stream of inert gas can also regulate boiling.
White Fumes or Solid Observed Around Joints Reaction of this compound vapor with atmospheric moisture to form silicon dioxide and hydrogen iodide.[1]- This indicates a leak in the system. Immediately stop the distillation, allow the apparatus to cool under an inert atmosphere, and re-grease and re-seat the joints to ensure a proper seal.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation?

A1: The key physical properties are summarized in the table below. Understanding these is crucial for setting the correct distillation parameters.

Q2: What are the primary impurities in crude this compound and how are they removed by distillation?

A2: Common impurities include unreacted iodine and iodides of other elements present in the starting silicon material, such as boron, phosphorus, and carbon.[2][3] Distillation separates these based on differences in their boiling points. For instance, boron triiodide and phosphorus triiodide are more volatile than this compound, while many metal iodides are less volatile.[2][3]

Q3: Why is it critical to perform the distillation under an inert atmosphere?

A3: this compound is extremely sensitive to moisture and air.[4] It reacts readily with water to produce silicon dioxide and hydrogen iodide, which will contaminate the product and can cause safety hazards.[1] Performing the distillation under a dry, inert gas like argon or nitrogen prevents this hydrolysis.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is corrosive and toxic. It can cause severe skin burns and eye damage.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Have a suitable quenching agent (e.g., a dry, non-reactive powder absorbent) and emergency procedures in place.

Q5: Can this compound be distilled at atmospheric pressure?

A5: Yes, this compound can be distilled at atmospheric pressure as its boiling point is 287.4°C.[5] However, due to its high boiling point and potential for thermal decomposition, vacuum distillation is often preferred to lower the required temperature.

Quantitative Data

The following table summarizes key physical properties and comparative boiling points of this compound and common related impurities.

Compound Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C at 1 atm)
This compoundSiI₄535.70120.5[1][5]287.4[1][5]
Boron TriiodideBI₃391.5243210
Phosphorus TriiodidePI₃411.6961227 (decomposes)
Carbon TetraiodideCI₄519.63171Decomposes
IodineI₂253.81113.7184.3

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for the purification of this compound using fractional distillation under an inert atmosphere.

1. Preparation of the Apparatus:

  • All glassware (round-bottom flask, distillation head, condenser, receiving flask) must be thoroughly cleaned and dried in an oven at a minimum of 120°C for at least 4 hours, preferably overnight.
  • The apparatus should be assembled while still warm under a counterflow of dry, inert gas (argon or nitrogen) to prevent the adsorption of atmospheric moisture onto the glass surfaces.
  • Use high-vacuum grease on all ground-glass joints to ensure a tight seal.
  • The distillation flask should contain a magnetic stir bar for smooth boiling.
  • Wrap the distillation flask and the fractionating column with glass wool and aluminum foil to ensure a uniform temperature gradient and minimize heat loss.[6]

2. Charging the Flask:

  • In a glovebox or under a positive pressure of inert gas, charge the crude this compound into the distillation flask.
  • Quickly connect the flask to the distillation apparatus to minimize exposure to the atmosphere.

3. Distillation Procedure:

  • Begin stirring the contents of the distillation flask.
  • Start the flow of coolant through the condenser. The coolant temperature should be maintained above the melting point of this compound (120.5°C) to prevent solidification in the condenser.
  • If performing a vacuum distillation, slowly and carefully reduce the pressure in the system to the desired level.
  • Gradually heat the distillation flask using a heating mantle.
  • The temperature at the distillation head will initially be low and will rise as the vapor of the first fraction reaches the thermometer.
  • Collect any initial low-boiling fractions in a separate receiving flask. These may contain more volatile impurities like boron triiodide or phosphorus triiodide.
  • When the temperature at the distillation head stabilizes at the boiling point of this compound (adjust for the operating pressure), change to a clean, pre-weighed receiving flask to collect the purified product.
  • Maintain a slow and steady distillation rate for optimal separation. The rate can be controlled by adjusting the heat input.
  • Stop the distillation when a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially explosive residues.

4. Shutdown and Product Handling:

  • Turn off the heating and allow the apparatus to cool to room temperature under the inert atmosphere.
  • If under vacuum, slowly re-introduce the inert gas to bring the system back to atmospheric pressure.
  • The purified this compound, which will solidify upon cooling, can be handled and stored under an inert atmosphere in a desiccator or a glovebox.

Experimental Workflow

experimental_workflow Experimental Workflow for the Purification of this compound by Distillation cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown and Handling prep_glassware Clean and Dry Glassware assemble_apparatus Assemble Apparatus Under Inert Gas prep_glassware->assemble_apparatus charge_flask Charge Crude SiI₄ into Flask assemble_apparatus->charge_flask start_stir_cool Start Stirring and Coolant Flow charge_flask->start_stir_cool apply_vacuum Apply Vacuum (if applicable) start_stir_cool->apply_vacuum heat_flask Gradually Heat Flask apply_vacuum->heat_flask collect_forerun Collect Forerun (Impurities) heat_flask->collect_forerun collect_product Collect Purified SiI₄ collect_forerun->collect_product stop_distillation Stop Distillation Before Dryness collect_product->stop_distillation cool_down Cool Apparatus Under Inert Gas stop_distillation->cool_down pressurize Return to Atmospheric Pressure cool_down->pressurize handle_product Handle and Store Purified SiI₄ pressurize->handle_product

Caption: Workflow for this compound Purification.

References

handling and storage requirements for silicon tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Silicon Tetraiodide

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of this compound (SiI₄).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (SiI₄), also known as tetraiodosilane, is an off-white, moisture-sensitive crystalline solid.[1][2] It is a tetrahedral molecule and serves as a precursor in the synthesis of silicon-based compounds.[1][3] Key applications include the manufacturing and etching of silicon in microelectronics, and as a reagent in the synthesis of silicon(IV) amides.[1][4]

Q2: What are the main hazards associated with handling this compound?

A2: this compound is a corrosive and toxic substance.[5][6] It reacts violently with water, releasing toxic and corrosive hydrogen iodide fumes.[6] Contact with skin and eyes can cause severe burns, and inhalation may lead to respiratory irritation and chemical pneumonitis.[5][6] It is also toxic if swallowed or in contact with skin.[7]

Q3: What are the proper storage conditions for this compound?

A3: this compound must be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[3] The recommended storage temperature should not exceed 4°C.[7] Containers should be kept tightly sealed.[3]

Q4: What personal protective equipment (PPE) is required when working with this compound?

A4: Appropriate PPE includes chemical safety goggles or a face shield, neoprene or nitrile rubber gloves, and a lab coat or other protective clothing.[3] Work should be conducted in a chemical fume hood to avoid inhalation of dust and vapors.[3]

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Contact your institution's environmental health and safety office for specific disposal procedures.

Troubleshooting Guide

Issue Possible Cause Solution
White fumes or smoke observed upon opening the container. Exposure to atmospheric moisture.Immediately close the container and move it to a dry, inert atmosphere (e.g., a glovebox). Handle the material exclusively under inert conditions for future use.
Unexpected exothermic reaction or fuming during an experiment. Contamination with water or other incompatible materials.Cease the addition of any reagents. If safe to do so, cool the reaction vessel with an ice bath. Ensure the reaction is under an inert atmosphere.
The material has changed color from off-white to a darker shade. Possible decomposition or contamination.Do not use the material. Dispose of it according to hazardous waste guidelines.
A spill has occurred. Accidental mishandling of the container.Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Do not use water to clean the spill.[3]

Quantitative Data Summary

Physical and Chemical Properties
PropertyValue
Molecular Formula SiI₄[2]
Molecular Weight 535.70 g/mol [2]
Appearance Off-white crystalline solid[1]
Melting Point 120.5 °C[1]
Boiling Point 287.4 °C[1]
Density 4.198 g/cm³[1]
Safety and Exposure Limits
ParameterValue
ACGIH TLV (for Iodides) 0.01 ppm (inhalable fraction and vapor)[5][7]
Storage Temperature ≤ 4 °C[7]
Chemical Compatibility
Material/Chemical ClassCompatibility
Water/Moisture Incompatible (Reacts Violently)[6]
Strong Bases Incompatible[3]
Oxidizing Agents Incompatible[3]
Alcohols Incompatible (Reacts)
Magnesium, Zinc, Aluminum Incompatible[1]
Ammonia Incompatible[1]
Inert Gases (e.g., Argon, Nitrogen) Compatible
Aprotic Organic Solvents (e.g., Hexane, Toluene) Generally Compatible (if dry)

Experimental Protocols

Generalized Protocol for Chemical Vapor Deposition (CVD) of Silicon using this compound

Disclaimer: This is a generalized protocol and must be adapted and performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions in place.

  • Substrate Preparation: Prepare the substrate by cleaning it to remove any organic and inorganic contaminants. This may involve sonication in appropriate solvents and a final rinse with deionized water, followed by drying in an oven.

  • System Setup:

    • Place the prepared substrate into the CVD reactor.

    • Ensure the this compound precursor is in a suitable bubbler or sublimation source connected to the reactor's gas delivery system. The source should be gently heated to achieve the desired vapor pressure.

    • The entire system must be leak-tight and capable of being evacuated to a high vacuum.

  • Deposition Process:

    • Evacuate the reactor chamber to a base pressure of <10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (typically >750°C for decomposition of silicon diiodide intermediate).[8]

    • Introduce a carrier gas (e.g., argon or nitrogen) at a controlled flow rate.

    • Introduce the this compound vapor into the reactor chamber. The flow rate can be controlled by the source temperature and the carrier gas flow rate.

    • The this compound will decompose on the hot substrate surface, depositing a thin film of silicon.

    • The deposition time will determine the thickness of the film.

  • System Shutdown:

    • Stop the flow of the this compound precursor.

    • Turn off the substrate heater and allow the substrate to cool down under a flow of inert gas.

    • Once at room temperature, vent the chamber with inert gas and remove the coated substrate.

Visualizations

SiliconTetraiodideSpillWorkflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain_spill Contain Spill with Dry, Inert Material (e.g., Sand) don_ppe->contain_spill collect_waste Collect Absorbed Material into a Sealed Container contain_spill->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste decontaminate Decontaminate Area (if necessary, with a suitable dry method) label_waste->decontaminate dispose Dispose of Waste via EH&S Guidelines decontaminate->dispose end Spill Handled dispose->end

Caption: Workflow for handling a this compound spill.

SiliconTetraiodideStorage storage This compound Storage conditions Storage Conditions storage->conditions location Location Requirements storage->location incompatibilities Incompatible Materials storage->incompatibilities temp Temperature: <= 4°C conditions->temp atmosphere Atmosphere: Dry, Inert conditions->atmosphere container Container: Tightly Sealed conditions->container ventilation Well-Ventilated Area location->ventilation away_from Away From: - Moisture - Heat Sources location->away_from water Water / Moisture incompatibilities->water bases Strong Bases incompatibilities->bases oxidizers Oxidizing Agents incompatibilities->oxidizers metals Active Metals (Mg, Zn, Al) incompatibilities->metals

Caption: Key storage requirements for this compound.

References

Technical Support Center: Managing the Moisture Sensitivity of Silicon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with silicon tetraiodide (SiI₄). It provides essential information and guidance on handling this highly moisture-sensitive compound to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound (SiI₄) is a colorless, crystalline solid and a tetrahedral molecule.[1][2] Its high sensitivity to moisture is due to the reactive nature of the silicon-iodine bonds. When SiI₄ comes into contact with water, it undergoes a rapid and irreversible hydrolysis reaction.[2][3]

Q2: What happens when this compound is exposed to water?

Upon exposure to moisture, this compound reacts to form silicon dioxide (SiO₂) and hydroiodic acid (HI).[4] This reaction is vigorous and can be observed as fuming when the compound is exposed to air, as it reacts with ambient moisture.[2] The overall chemical equation for this hydrolysis is:

SiI₄(s) + 2H₂O(l) → SiO₂(s) + 4HI(aq)

Q3: What are the visual signs of this compound decomposition due to moisture?

Pure this compound is a white powder.[2][5] Signs of decomposition due to moisture exposure include:

  • Color Change: The powder may turn yellow or brown.

  • Fuming: A white, corrosive fume of hydroiodic acid and silica (B1680970) will be noticeable in the presence of moist air.[2]

  • Clumping: The powder will lose its fine, crystalline appearance and begin to clump together.

Q4: What are the recommended storage and handling conditions for this compound?

To maintain its integrity, this compound must be stored and handled under strictly anhydrous (water-free) conditions.[6][7] Key recommendations include:

  • Inert Atmosphere: Always handle and store SiI₄ in a dry, inert atmosphere, such as in a glovebox or a desiccator with a potent drying agent.[8]

  • Airtight Containers: Store in a tightly sealed container to prevent the ingress of atmospheric moisture.[8][9]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any fumes.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[6][11]

Troubleshooting Guide

ProblemPossible CauseSolution
Low yield or unexpected byproducts in reaction. Degradation of SiI₄ due to moisture contamination. - Ensure all glassware is rigorously dried before use. - Use anhydrous solvents. - Handle SiI₄ exclusively in an inert atmosphere (glovebox). - Use a fresh, unopened container of SiI₄ or purify the existing stock by sublimation.
White fumes and a sharp, acidic smell upon opening the container. Exposure of SiI₄ to moist air. - Immediately move the container to an inert and dry environment (e.g., a glovebox) before handling. - If the material is for a moisture-sensitive reaction, its quality may be compromised. Consider using a fresh supply.
The SiI₄ powder is yellow or brown and appears clumped. Significant decomposition has occurred due to prolonged moisture exposure. - The material is likely impure and may not be suitable for your experiment. - For critical applications, it is highly recommended to use fresh, high-purity SiI₄.
Corrosion of metal spatulas or other equipment. Formation of corrosive hydroiodic acid upon reaction with moisture. - Use non-metallic or corrosion-resistant spatulas and equipment. - Minimize exposure of SiI₄ to air and moisture to prevent the formation of HI.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound in a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., argon or nitrogen) with moisture and oxygen levels below 1 ppm.

  • Material Transfer: Introduce the sealed container of SiI₄, along with all necessary labware (spatulas, weighing boats, reaction vessels), into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert gas at least three times to remove air and moisture.

  • Equilibration: Transfer the materials into the main glovebox chamber and allow them to acclimate to the inert atmosphere for at least 15-20 minutes.

  • Dispensing: Carefully open the SiI₄ container. Using a clean, dry spatula, weigh the desired amount of the powder into a tared container.

  • Sealing: Promptly and securely reseal the SiI₄ container to prevent contamination.

  • Reaction Setup: Proceed with your experiment within the controlled environment of the glovebox.

  • Cleanup: All waste materials contaminated with SiI₄ should be handled as hazardous and disposed of according to institutional safety protocols.

Protocol 2: General Procedure for a Reaction Using this compound

  • Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 120°C for several hours and allow it to cool in a desiccator or under a stream of dry, inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge it with a dry, inert gas (argon or nitrogen) to displace any air and residual moisture. Maintain a positive pressure of the inert gas throughout the experiment.

  • Solvent Addition: If the reaction is to be performed in a solvent, use an anhydrous grade solvent and transfer it to the reaction vessel via a cannula or a dry syringe.

  • Reagent Addition: In the glovebox, weigh the required amount of this compound into a sealed container. Transfer this container to the reaction setup and add the SiI₄ to the reaction vessel under a positive flow of inert gas.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up and Quenching: Once the reaction is complete, carefully quench any remaining reactive species according to established procedures for your specific reaction. Be mindful that quenching with water or protic solvents will be highly exothermic and will generate HI.

Visualizations

hydrolysis_pathway SiI4 This compound (SiI₄) Reaction Hydrolysis Reaction SiI4->Reaction H2O Water (H₂O) H2O->Reaction SiO2 Silicon Dioxide (SiO₂) Reaction->SiO2 Forms HI Hydroiodic Acid (HI) Reaction->HI Forms

Caption: Hydrolysis pathway of this compound upon exposure to water.

handling_workflow cluster_prep Preparation cluster_handling Handling (in Glovebox) cluster_reaction Reaction cluster_cleanup Cleanup Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Assemble & Purge with Ar/N₂ Dry_Glassware->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Weigh_SiI4 Weigh SiI₄ Add_SiI4 Add SiI₄ to Reaction Weigh_SiI4->Add_SiI4 Add_Solvent->Add_SiI4 Run_Reaction Monitor Reaction Add_SiI4->Run_Reaction Quench Careful Quenching Run_Reaction->Quench Dispose Dispose of Waste Quench->Dispose

Caption: Experimental workflow for using this compound in a moisture-sensitive reaction.

References

Technical Support Center: Tetraiodosilane (SiI₄) Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for the safe handling of tetraiodosilane (SiI₄) in a research and development environment.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with tetraiodosilane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with tetraiodosilane?

A1: Tetraiodosilane is a corrosive solid that poses several significant hazards. It causes severe skin burns and serious eye damage.[1] It is also harmful if ingested and may cause respiratory irritation.[2][3] A critical hazard is its violent reaction with water and moisture, which liberates hydrogen iodide, a toxic and corrosive gas.[1][4]

Q2: What personal protective equipment (PPE) is mandatory when working with tetraiodosilane?

A2: A comprehensive PPE setup is crucial. This includes:

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]

  • Eye Protection: Chemical goggles or a face shield must be worn. Contact lenses should not be worn when handling this chemical.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, respiratory protection equipment is recommended.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Q3: How should I properly store tetraiodosilane?

A3: Tetraiodosilane is highly sensitive to moisture and air.[2] It should be stored in a tightly closed container in a dry, well-ventilated area, away from heat and direct UV exposure.[1] The storage area should be locked.[1][5] It is incompatible with water, moisture, and strong oxidizing agents.[1]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, evacuate unnecessary personnel from the area immediately.[1] Wearing the appropriate PPE, contain the spill using dikes or absorbents to prevent it from entering sewers or streams.[1] Carefully sweep or shovel the spilled material into an appropriate container for disposal.[1]

Q5: How must tetraiodosilane waste be disposed of?

A5: Tetraiodosilane waste must be disposed of in a safe manner in accordance with local and national regulations.[1] It should be taken to a licensed waste disposal facility.[1] Do not dispose of waste into the sewer system or release it into the environment.[1]

Troubleshooting Common Issues

Issue 1: The tetraiodosilane solid has changed color or appears wet.

  • Cause: This indicates likely exposure to moisture or air, leading to decomposition. The compound is highly sensitive to both.[2]

  • Solution: Do not use the compromised reagent. It may have already started to hydrolyze, forming hydriodic acid, which can affect your experiment and pose additional safety risks. Dispose of the material following proper waste disposal protocols.[1] To prevent this, always handle tetraiodosilane under an inert atmosphere (e.g., in a glovebox) and ensure storage containers are securely sealed.

Issue 2: A white fume is observed when opening the tetraiodosilane container.

  • Cause: This is likely due to the reaction of tetraiodosilane with ambient moisture in the air, producing hydrogen iodide gas.[1]

  • Solution: Handle the container in a well-ventilated chemical fume hood to prevent inhalation of the corrosive fumes. If you feel unwell, move to fresh air and seek medical advice.[1][5] Ensure that the container is opened and handled in a dry, inert atmosphere whenever possible.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaSiI₄[2]
Molecular Weight535.7034 g/mol [7][8]
AppearanceWhite to off-white solid/powder[2][7]
Melting Point120.5 °C (248.9 °F)[7][8]
Boiling Point287.4 °C (549.3 °F)[7][8]
Density4.198 g/cm³[7][8]

Experimental Protocols

Standard Protocol for Handling Tetraiodosilane in a Laboratory Setting

  • Preparation and Engineering Controls:

    • Ensure a safety shower and emergency eyewash station are readily accessible and in working order.[1]

    • All handling of tetraiodosilane should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][6]

    • If possible, use a glovebox with an inert atmosphere to minimize exposure to air and moisture.

  • Personal Protective Equipment (PPE) Donning:

    • Before handling, don all required PPE: neoprene or nitrile rubber gloves, chemical safety goggles and a face shield, and a lab coat or other protective clothing.[1]

    • If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]

  • Reagent Handling and Dispensing:

    • Keep the tetraiodosilane container tightly closed until ready for use.[1]

    • When weighing and transferring the solid, do so efficiently to minimize exposure to the atmosphere.

    • Use non-sparking tools for handling.[5]

  • Reaction Quenching and Work-up:

    • Be aware that tetraiodosilane reacts violently with water.[4] Quenching procedures should be performed with caution, using non-aqueous solvents where possible or a very slow and controlled addition to a quenching agent in an ice bath.

  • Decontamination and Waste Disposal:

    • All glassware and equipment that have come into contact with tetraiodosilane should be decontaminated.

    • Dispose of all tetraiodosilane waste and contaminated materials in a designated, properly labeled waste container.[1] Follow all local and national regulations for hazardous waste disposal.[1]

  • Hygiene:

    • After handling is complete, wash hands and any exposed skin thoroughly with mild soap and water.[1] Do not eat, drink, or smoke in the laboratory area.[5]

Visualizations

Tetraiodosilane_Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps spill Tetraiodosilane Spill Occurs evacuate Evacuate Unnecessary Personnel spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain Proceed with Caution collect Sweep/Shovel into Designated Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Facility decontaminate->dispose Properly Sealed report Report Incident to Safety Officer dispose->report

Caption: Logical workflow for the safe handling of a tetraiodosilane spill.

References

Technical Support Center: Purification of Silicon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from silicon tetraiodide (SiI₄).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: this compound can contain a variety of metallic and non-metallic impurities. Common metallic impurities include aluminum (Al), iron (Fe), calcium (Ca), magnesium (Mg), zinc (Zn), and copper (Cu). Non-metallic impurities often include boron (B) and phosphorus (P), which are critical to remove for semiconductor applications. Additionally, due to its reactivity, SiI₄ can also contain silicon oxyiodides or other hydrolysis products if exposed to moisture.

Q2: Why is the purity of this compound important?

A2: The purity of this compound is crucial for its primary application as a precursor in the production of high-purity silicon for the semiconductor and photovoltaic industries.[1] Even trace amounts of certain impurities, particularly boron and phosphorus, can significantly alter the electronic properties of the resulting silicon, rendering it unsuitable for use in electronic devices.

Q3: What are the primary methods for purifying this compound?

A3: The most common methods for purifying this compound are fractional distillation, sublimation, and zone refining.[1] The choice of method depends on the nature of the impurities and the desired final purity level.

Q4: How should high-purity this compound be handled and stored?

A4: this compound is highly sensitive to moisture, air, and light.[2] It should be handled in an inert atmosphere, such as a glovebox filled with argon or nitrogen, to prevent hydrolysis. For storage, it should be kept in a tightly sealed container in a cool, dry, and dark place.[2]

Q5: What analytical techniques are used to determine the purity of this compound?

A5: Several highly sensitive analytical techniques are employed to determine the concentration of trace impurities in this compound. These include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Glow Discharge Mass Spectrometry (GD-MS). These methods can detect impurities at the parts-per-billion (ppb) level.

Troubleshooting Guides

Issue 1: Discoloration of Purified this compound (Yellowish Tinge)
  • Possible Cause 1: Presence of Free Iodine. A yellowish or brownish color in purified SiI₄ often indicates the presence of dissolved elemental iodine (I₂). This can result from slight decomposition of the SiI₄ during purification, especially if excessive heat is applied.

  • Solution 1: The product can be further purified by an additional, slower sublimation or distillation pass at a slightly lower temperature to separate the more volatile iodine from the SiI₄.

  • Possible Cause 2: Hydrolysis. Exposure to moisture during handling or transfer can lead to the formation of silicon oxyiodides or other hydrolysis byproducts, which can cause discoloration.

  • Solution 2: Ensure all glassware and transfer equipment are scrupulously dried before use. Handle the purified product strictly under an inert atmosphere (e.g., in a glovebox).

Issue 2: Incomplete Separation of Impurities During Fractional Distillation
  • Possible Cause 1: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates to effectively separate impurities with boiling points close to that of SiI₄.

  • Solution 1: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[3]

  • Possible Cause 2: Distillation Rate is Too High. A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column, leading to poor separation.

  • Solution 2: Reduce the heating rate to ensure a slow and steady distillation, allowing for a clear separation of fractions.[3]

  • Possible Cause 3: Fluctuations in Heat Supply. Unstable heating can cause "bumping" or uneven boiling, which disrupts the vapor-liquid equilibrium.

  • Solution 3: Use a stable heating source, such as an oil bath or a heating mantle with a proportional controller, and add boiling chips or a magnetic stirrer to the distillation flask to ensure smooth boiling.

Issue 3: Low Yield During Sublimation
  • Possible Cause 1: Sublimation Temperature is Too High or Too Low. An excessively high temperature can lead to decomposition of the SiI₄, while a temperature that is too low will result in an impractically slow sublimation rate.

  • Solution 1: Carefully control the temperature to just below the melting point of SiI₄ (120.5 °C) to achieve a reasonable sublimation rate without melting or decomposition.

  • Possible Cause 2: Inadequate Vacuum. A poor vacuum will require a higher temperature for sublimation, increasing the risk of melting or decomposition.

  • Solution 2: Ensure all connections in the sublimation apparatus are well-sealed and that the vacuum pump is operating efficiently to maintain a low pressure.

  • Possible Cause 3: Inefficient Condensation. If the cold finger or condenser is not sufficiently cold, the sublimed SiI₄ will not deposit efficiently and may be lost to the vacuum system.

  • Solution 3: Use a coolant at a sufficiently low temperature (e.g., chilled water or a cryogen) and ensure good thermal contact between the coolant and the condensing surface.

Issue 4: Ineffective Impurity Removal with Zone Refining
  • Possible Cause 1: Incorrect Zone Travel Speed. The speed at which the molten zone moves along the ingot is critical. If the speed is too high, impurities do not have sufficient time to diffuse into the molten zone. If it is too slow, back-diffusion of impurities from the molten zone into the solidified material can occur.

  • Solution 1: Optimize the zone travel speed. This often requires empirical testing for the specific SiI₄ sample and impurity profile.

  • Possible Cause 2: Unstable Molten Zone. Fluctuations in the size or temperature of the molten zone can lead to inconsistent purification.

  • Solution 2: Ensure a stable power supply to the heater and good thermal insulation to maintain a constant zone length and temperature.

  • Possible Cause 3: Insufficient Number of Passes. For very high purity requirements, a single pass of the molten zone is often insufficient.

  • Solution 3: Increase the number of zone refining passes. The distribution of impurities becomes more favorable with each successive pass.[4]

Data on Impurity Reduction

The following tables summarize the expected reduction in impurity concentrations in this compound after various purification methods. The initial concentrations can vary significantly based on the grade of the starting silicon and iodine. The "After Purification" values represent typical results achievable with optimized processes.

Table 1: Impurity Reduction by Fractional Distillation

ImpurityTypical Initial Concentration (ppb)Expected Concentration After Distillation (ppb)
Boron (B)50 - 200< 10
Phosphorus (P)100 - 500< 20
Aluminum (Al)1000 - 5000< 50
Iron (Fe)2000 - 10000< 100
Calcium (Ca)500 - 2000< 50

Table 2: Impurity Reduction by Sublimation

ImpurityTypical Initial Concentration (ppb)Expected Concentration After Sublimation (ppb)
Boron (B)50 - 200< 5
Phosphorus (P)100 - 500< 10
Aluminum (Al)1000 - 5000< 20
Iron (Fe)2000 - 10000< 50
Calcium (Ca)500 - 2000< 20

Table 3: Impurity Reduction by Zone Refining (Multiple Passes)

ImpurityTypical Initial Concentration (ppb)Expected Concentration After Zone Refining (ppb)
Boron (B)50 - 200< 0.1
Phosphorus (P)100 - 500< 0.5
Aluminum (Al)1000 - 5000< 1
Iron (Fe)2000 - 10000< 2
Calcium (Ca)500 - 2000< 1

Experimental Protocols

Fractional Distillation of this compound

This protocol describes the purification of this compound by fractional distillation under an inert atmosphere.

Materials:

  • Crude this compound

  • Dry, oxygen-free inert gas (Argon or Nitrogen)

  • Schlenk-line or glovebox

  • Distillation flask, fractionating column (e.g., Vigreux), condenser, and receiving flasks (all oven-dried)

  • Heating mantle with a temperature controller

  • Boiling chips or magnetic stirrer and stir bar

  • Insulating material (e.g., glass wool)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood or on a Schlenk line. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a flow of inert gas to prevent atmospheric moisture contamination.

  • Charging the Flask: In an inert atmosphere (glovebox or under a positive pressure of inert gas), charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Inert Atmosphere: Connect the apparatus to the inert gas line and purge the system for at least 15-20 minutes to remove any residual air. Maintain a slight positive pressure of inert gas throughout the experiment.

  • Insulation: Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[5]

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: As the mixture heats, a vapor ring will rise through the fractionating column. Collect the initial fraction (forerun), which will contain the more volatile impurities. The boiling point of SiI₄ is 287.4 °C.[6]

  • Main Fraction: Once the temperature stabilizes at the boiling point of this compound, change to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Cooling and Storage: Allow the apparatus to cool completely under the inert atmosphere before disassembling. Transfer the purified SiI₄ to a suitable, dry, airtight container for storage.

Vacuum Sublimation of this compound

This method is effective for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus (with a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Coolant for the cold finger (e.g., chilled water)

  • Inert gas source

Procedure:

  • Loading: In an inert atmosphere, place the crude this compound at the bottom of the sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus, ensuring the joints are well-sealed with high-vacuum grease.

  • Evacuation: Connect the apparatus to a vacuum pump and evacuate the system to a low pressure.

  • Cooling: Start the flow of coolant through the cold finger.

  • Heating: Gently heat the bottom of the apparatus. The SiI₄ will sublime and deposit as crystals on the cold finger.

  • Completion: Once a sufficient amount of product has collected on the cold finger, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Product Recovery: Gently vent the apparatus with an inert gas. Carefully remove the cold finger and scrape the purified this compound crystals onto a dry, clean surface within an inert atmosphere.

Zone Refining of this compound

This technique is used to achieve the highest purity levels by repeatedly passing a molten zone along a solid ingot of the material.

Materials:

  • This compound (pre-purified by distillation or sublimation)

  • Zone refiner apparatus (horizontal or vertical) with a movable heater

  • Quartz or borosilicate glass tube, sealed under vacuum or inert atmosphere

  • Inert gas

Procedure:

  • Ingot Preparation: The pre-purified this compound is cast into an ingot within a long, narrow quartz or borosilicate glass tube. The tube is then sealed under a high vacuum or filled with a high-purity inert gas.

  • Zone Creation: The tube is placed in the zone refiner. A narrow ring heater is positioned at one end of the ingot and heated to create a small molten zone.

  • Zone Travel: The heater is slowly moved along the length of the ingot. As the molten zone travels, impurities, which are typically more soluble in the liquid phase, are carried along with it.

  • Solidification: Behind the moving molten zone, the purified this compound solidifies.

  • Multiple Passes: The process is repeated multiple times, with the heater always moving in the same direction. Each pass further segregates the impurities toward one end of the ingot.

  • Impurity Segregation: After a sufficient number of passes, the impurities are concentrated at the end of the ingot.

  • Product Isolation: The apparatus is cooled, and the tube is carefully opened in an inert atmosphere. The impure end of the ingot is cut off and discarded, leaving the high-purity this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Methods cluster_analysis Analysis & Final Product Crude_SiI4 Crude SiI₄ Distillation Fractional Distillation Crude_SiI4->Distillation Initial Purification Sublimation Sublimation Crude_SiI4->Sublimation Alternative Initial Purification Zone_Refining Zone Refining Distillation->Zone_Refining For Ultra-High Purity Analysis Purity Analysis (ICP-MS, GD-MS) Distillation->Analysis Sublimation->Zone_Refining For Ultra-High Purity Sublimation->Analysis Zone_Refining->Analysis Pure_SiI4 High-Purity SiI₄ Analysis->Pure_SiI4

Overview of the purification workflow for this compound.

troubleshooting_flow Start Impurity Issue Identified Check_Color Is the product discolored? Start->Check_Color Check_Purity Are impurity levels high after purification? Check_Color->Check_Purity No Iodine_Hydrolysis Possible Free Iodine or Hydrolysis Check_Color->Iodine_Hydrolysis Yes Distillation_Issue Distillation Problem Check_Purity->Distillation_Issue Distillation Sublimation_Issue Sublimation Problem Check_Purity->Sublimation_Issue Sublimation Zone_Refining_Issue Zone Refining Problem Check_Purity->Zone_Refining_Issue Zone Refining Repurify Re-purify at lower temperature / Ensure inert atmosphere Iodine_Hydrolysis->Repurify Dist_Sol Check column efficiency, distillation rate, and heating stability Distillation_Issue->Dist_Sol Yes Sub_Sol Optimize temperature, vacuum, and condenser cooling Sublimation_Issue->Sub_Sol Yes ZR_Sol Adjust zone speed, stabilize molten zone, increase passes Zone_Refining_Issue->ZR_Sol Yes

A logical troubleshooting guide for SiI₄ purification issues.

References

Optimizing SiI₄ Deposition Temperature for High-Quality Thin Films: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the deposition temperature for silicon tetraiodide (SiI₄) thin films. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical deposition temperature range for silicon thin films using SiI₄?

While specific optimal temperatures can vary based on the deposition system and desired film properties, a general range for depositing silicon-based films using SiI₄ in a Chemical Vapor Deposition (CVD) process is between 400°C and 700°C. For instance, silicon nitride films have been successfully deposited at temperatures as low as 400°C using SiI₄ and ammonia (B1221849) (NH₃) in an Atmospheric Pressure Chemical Vapor Deposition (APCVD) system.

Q2: How does deposition temperature affect the properties of silicon nitride films deposited with SiI₄?

The deposition temperature has a significant impact on the composition and growth rate of silicon nitride films. As the temperature increases, the concentration of iodine impurities in the film tends to decrease. In one study, a significant drop in iodine concentration was observed when the temperature was increased from 350°C to 400°C. Interestingly, within the 350-450°C range, the growth rate was observed to increase as the deposition temperature decreased. For consistent film properties with lower impurity levels, 400°C is considered a conservative minimum deposition temperature.

Q3: What are the primary safety concerns when handling SiI₄?

This compound is a moisture-sensitive solid that can react with air and humidity.[1] Therefore, it is crucial to handle it in a dry, inert atmosphere, such as in a glovebox. When heated, SiI₄ sublimes and can be transported to the reaction chamber with a carrier gas. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Ensure that the CVD system has a proper exhaust and scrubbing system to handle any unreacted precursor and byproducts.

Q4: What are common causes of poor film adhesion in CVD processes?

Poor adhesion of thin films can stem from several factors, including:

  • Substrate Contamination: The substrate surface must be meticulously cleaned to remove any organic residues, particles, or native oxides. In-situ cleaning methods like plasma or UV irradiation can be effective.

  • Film Stress: High intrinsic stress in the deposited film can cause it to peel off the substrate. Deposition parameters, including temperature, pressure, and gas flow rates, can influence film stress.

  • Chemical Incompatibility: The deposited film material and the substrate may have poor chemical affinity, leading to weak bonding at the interface.

Q5: How can I troubleshoot iodine contamination in my deposited films?

Iodine contamination is a potential issue when using SiI₄ as a precursor. Here are some troubleshooting steps:

  • Optimize Deposition Temperature: As mentioned, higher deposition temperatures can help reduce iodine incorporation in the film.

  • Purge Lines Thoroughly: Ensure that the gas lines are thoroughly purged with an inert gas before and after deposition to remove any residual SiI₄.

  • Chamber Cleaning: Regular and thorough cleaning of the deposition chamber is crucial. Iodine can be persistent and may require specific cleaning procedures to be fully removed from chamber walls and components.

  • Precursor Purity: Use high-purity SiI₄ to minimize the introduction of volatile iodine-containing impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the deposition of thin films using SiI₄.

Problem Potential Causes Recommended Solutions
Cloudy or Hazy Film Appearance 1. Gas-phase nucleation of particles. 2. Incomplete precursor decomposition. 3. Contamination in the reaction chamber or gas lines.1. Adjust pressure and precursor flow rates to minimize gas-phase reactions. 2. Increase deposition temperature to ensure complete decomposition of SiI₄. 3. Perform a thorough cleaning of the chamber and bake out the system. Check for leaks in the gas lines.
Poor Film Adhesion/Peeling 1. Inadequate substrate cleaning. 2. High residual stress in the film. 3. Mismatch in thermal expansion coefficients between the film and substrate.1. Implement a rigorous substrate cleaning procedure (e.g., RCA clean for silicon wafers). Consider an in-situ pre-deposition cleaning step. 2. Optimize deposition temperature and pressure to reduce film stress. A post-deposition anneal may also help. 3. Select a substrate with a closer thermal expansion coefficient to the silicon film if possible.
Low Deposition Rate 1. Low precursor flow rate. 2. Low deposition temperature. 3. Issues with precursor delivery (e.g., clogged lines).1. Increase the carrier gas flow through the SiI₄ bubbler. 2. Increase the substrate temperature to enhance the reaction kinetics. 3. Check the precursor delivery system for any blockages or leaks. Ensure the SiI₄ source is adequately heated to maintain a sufficient vapor pressure.
High Iodine Content in Film 1. Deposition temperature is too low. 2. Inefficient removal of reaction byproducts. 3. Precursor decomposition is incomplete.1. Increase the deposition temperature. A study on silicon nitride showed a significant decrease in iodine content above 350°C. 2. Increase the flow of the carrier gas or a purge gas to help remove iodine-containing byproducts from the reaction zone. 3. Optimize temperature and pressure to favor complete decomposition of SiI₄ to silicon.
Non-Uniform Film Thickness 1. Non-uniform temperature distribution across the substrate. 2. Inconsistent gas flow dynamics in the reaction chamber. 3. Depletion of the precursor as it flows across the substrate.1. Verify and calibrate the substrate heater for uniform temperature. 2. Adjust the gas inlet and outlet configurations to promote a more uniform flow pattern. Rotating the substrate during deposition can also improve uniformity. 3. Increase the total gas flow rate to ensure a more consistent precursor concentration across the substrate.

Data Presentation

Table 1: Deposition Parameters and Film Properties for Silicon Nitride (SiNₓ) Grown by APCVD using SiI₄ and NH₃

Deposition Temperature (°C)Growth Rate (Å/min)Si/N RatioI (at. %)H (at. %)Refractive Index
3501800.854.5251.85
4001500.801.5221.90
4501200.781.0201.95
5001000.75<1.0182.00
550800.75<0.5152.05

Note: This data is adapted from a study on silicon nitride deposition and serves as a reference for the general trends observed with SiI₄.

Experimental Protocols

Detailed Methodology for APCVD of Silicon Nitride using SiI₄

This protocol describes a typical process for depositing silicon nitride thin films using SiI₄ in an atmospheric pressure chemical vapor deposition (APCVD) system.

1. Substrate Preparation:

  • Begin with a clean silicon wafer (or other desired substrate).
  • Perform a standard cleaning procedure (e.g., RCA-1 and RCA-2 for silicon wafers) to remove organic and metallic contaminants.
  • Dry the substrate thoroughly with a nitrogen gun and load it into the reaction chamber.

2. System Preparation:

  • Heat the SiI₄ precursor in a bubbler to a temperature that provides adequate vapor pressure. The bubbler temperature should be carefully controlled.
  • Heat the gas lines from the bubbler to the reaction chamber to prevent precursor condensation.
  • Purge the entire system, including the reaction chamber and gas lines, with a high-purity inert gas (e.g., Nitrogen) to remove any residual air and moisture.

3. Deposition Process:

  • Heat the substrate to the desired deposition temperature (e.g., 400-550°C).
  • Introduce the carrier gas (e.g., N₂) through the SiI₄ bubbler to transport the precursor vapor into the reaction chamber.
  • Simultaneously, introduce ammonia (NH₃) as the nitrogen source into the reaction chamber.
  • Maintain a constant pressure, typically at or near atmospheric pressure (e.g., 750 Torr).
  • Continue the gas flows for the desired deposition time to achieve the target film thickness.

4. Post-Deposition:

  • Stop the flow of the SiI₄ precursor and NH₃.
  • Continue to flow the inert gas to purge the reaction chamber of any unreacted gases and byproducts.
  • Cool down the substrate to room temperature under the inert gas flow.
  • Unload the coated substrate from the chamber.

Mandatory Visualization

experimental_workflow cluster_pre_deposition Pre-Deposition cluster_deposition Deposition cluster_post_deposition Post-Deposition sub_prep Substrate Preparation (Cleaning) sys_prep System Preparation (Heating & Purging) sub_prep->sys_prep Load Substrate heat_sub Heat Substrate to Deposition Temperature sys_prep->heat_sub intro_gases Introduce SiI₄ and NH₃ with Carrier Gas heat_sub->intro_gases deposition Thin Film Growth intro_gases->deposition stop_flow Stop Precursor Flow deposition->stop_flow purge_chamber Purge Chamber with Inert Gas stop_flow->purge_chamber cool_down Cool Substrate purge_chamber->cool_down unload Unload Sample cool_down->unload

Caption: Experimental workflow for SiI₄ thin film deposition.

troubleshooting_logic cluster_adhesion Adhesion Issues cluster_visual Visual Defects cluster_composition Compositional Problems start Poor Film Quality Observed peeling Film Peeling? start->peeling check_cleaning Verify Substrate Cleaning Protocol peeling->check_cleaning Yes cloudy Film Cloudy/Hazy? peeling->cloudy No optimize_stress Optimize Temp/Pressure for Stress check_cleaning->optimize_stress end Improved Film Quality optimize_stress->end check_nucleation Adjust Flow/Pressure to Reduce Gas-Phase Nucleation cloudy->check_nucleation Yes high_iodine High Iodine Content? cloudy->high_iodine No increase_temp Increase Deposition Temperature check_nucleation->increase_temp increase_temp->end increase_temp_iodine Increase Deposition Temperature high_iodine->increase_temp_iodine Yes high_iodine->end No check_purge Improve Chamber Purge increase_temp_iodine->check_purge check_purge->end

Caption: Troubleshooting logic for SiI₄ thin film deposition issues.

References

Technical Support Center: Enhancing Film Growth with Silicon Tetraiodide (SiI4) Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing silicon tetraiodide (SiI4) as a precursor for thin film deposition. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful implementation of SiI4 in your research.

Troubleshooting Guide

This guide addresses common issues encountered during film deposition with SiI4 and provides systematic solutions to improve film growth rates and quality.

Issue Potential Causes Recommended Actions & Troubleshooting Steps
Low or No Film Growth Inadequate Precursor Vapor Pressure: The temperature of the SiI4 precursor may be too low, resulting in insufficient vapor delivery to the reaction chamber.1. Increase Precursor Temperature: Gradually increase the temperature of the SiI4 bubbler or sublimator. Note that the melting point of SiI4 is approximately 120.5°C and it boils at 287.4°C[1]. The vapor pressure of SiI4 increases significantly with temperature[2]. 2. Carrier Gas Flow: Ensure the carrier gas (e.g., Ar, N2) flow rate through the precursor vessel is optimized to transport the vapor effectively.
Precursor Degradation: SiI4 is highly sensitive to moisture and air, which can lead to the formation of silicon oxides and hydroxides, impeding the desired reaction.1. Ensure Inert Atmosphere: Handle and store SiI4 under a dry, inert atmosphere (e.g., in a glovebox) to prevent exposure to moisture and air[3]. 2. Check for Leaks: Verify the integrity of your deposition system to prevent any leaks that could introduce contaminants. 3. Use High-Purity Precursor: Start with a high-purity SiI4 source to minimize the presence of non-volatile impurities.
Incorrect Substrate Temperature: The substrate temperature may be outside the optimal window for the desired deposition chemistry (e.g., too low for thermal decomposition or too high, leading to desorption).1. Optimize Substrate Temperature: Systematically vary the substrate temperature to find the optimal process window for your specific application. For example, a high deposition rate (>5 μm/min) for silicon has been reported with a source temperature of >1200°C and a substrate temperature of about 1000°C in a specific disproportionation reaction process.
Poor Film Quality (e.g., rough, non-uniform, poor adhesion) Inconsistent Precursor Delivery: As a solid precursor, achieving a stable and repeatable flow of SiI4 vapor can be challenging.1. Temperature Control: Use a high-precision temperature controller for the precursor vessel to maintain a constant vapor pressure. 2. Delivery Line Heating: Heat the gas lines between the precursor vessel and the reaction chamber to prevent condensation. The temperature of the lines should be higher than the precursor temperature. 3. Consider Direct Liquid Injection (DLI): For improved control, dissolving the solid precursor and using a DLI system can provide more stable vapor delivery[4].
Substrate Contamination: The substrate surface may have organic residues, native oxides, or other contaminants that inhibit uniform nucleation and film growth.1. Substrate Cleaning: Implement a thorough and appropriate substrate cleaning procedure before deposition. This may include solvent cleaning, acid/base etching, and/or in-situ plasma cleaning. 2. Proper Handling: Handle cleaned substrates in a clean environment to prevent re-contamination.
Incorrect Process Pressure: The pressure in the reaction chamber affects the mean free path of molecules and the residence time of reactants, influencing film uniformity and quality.1. Adjust Process Pressure: Optimize the total pressure in the deposition chamber. Lower pressures generally lead to better film conformity in LPCVD processes[5].
Safety Concerns (e.g., release of hazardous materials) High Reactivity of SiI4: SiI4 reacts with water to produce corrosive hydrogen iodide (HI) gas[2].1. Follow Safety Protocols: Always handle SiI4 in a well-ventilated area, preferably in a fume hood or glovebox. 2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[3]. 3. Emergency Preparedness: Have an appropriate response plan for spills or accidental releases.

Frequently Asked Questions (FAQs)

1. What are the main advantages of using this compound (SiI4) as a precursor?

This compound offers several advantages for thin film deposition:

  • Low-Temperature Deposition: The relatively weak Si-I bond allows for film growth at lower temperatures compared to chlorine- or fluorine-based precursors. This is beneficial for applications with limited thermal budgets.

  • High Reactivity: Its high reactivity can lead to high film growth rates.

  • High Purity Films: SiI4 can be synthesized to a high purity, which is essential for producing high-quality semiconductor films[3].

2. What are the key physical properties of SiI4 that I should be aware of?

PropertyValue
Molecular Formula SiI4
Molecular Weight 535.70 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 120.5 °C[1]
Boiling Point 287.4 °C[1]
Sensitivity Highly sensitive to moisture and air[3].

3. How should I handle and store SiI4?

Due to its high reactivity with moisture and air, SiI4 must be handled with care:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen)[3].

  • Handling: All handling of the precursor should be performed in a glovebox or a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[3].

4. How can I control the vapor pressure and flow rate of SiI4?

As a solid precursor, controlling the vapor delivery of SiI4 requires careful temperature management:

  • Sublimator/Bubbler Temperature: The vapor pressure of SiI4 is a strong function of temperature. Use a precise temperature controller for the vessel containing the SiI4 to maintain a stable vapor pressure.

  • Carrier Gas: A carrier gas (e.g., argon, nitrogen) is typically used to transport the SiI4 vapor into the deposition chamber. The flow rate of the carrier gas will influence the delivery rate of the precursor.

  • Heated Lines: To prevent condensation, the gas lines between the precursor vessel and the chamber must be heated to a temperature above the precursor sublimation/evaporation temperature.

5. What are the typical byproducts of deposition processes using SiI4?

The byproducts will depend on the co-reactants used. For example:

  • In thermal decomposition, the primary byproduct is iodine (I2) gas.

  • In reactions with hydrogen-containing species like ammonia (B1221849) (NH3), hydrogen iodide (HI) is a major byproduct. Proper exhaust and abatement systems are necessary to handle these potentially corrosive and hazardous byproducts.

Data Presentation

The following tables summarize quantitative data for film growth using SiI4 as a precursor.

Table 1: Atomic Layer Deposition (ALD) of Silicon Nitride (SiN) with SiI4 and NH3

ParameterValueReference
Precursor Temperature (SiI4) 100 °C[6]
Substrate Temperature 200 °C[6]
Co-reactant Ammonia (NH3)[6]
Growth Rate (on sapphire) ~0.18 Å/cycle[7]
Notes The growth rate and nucleation are highly dependent on the substrate material and surface preparation (e.g., plasma treatment)[6][7].

Table 2: Chemical Vapor Deposition (CVD) of Silicon (Si) with SiI4

ParameterValueReference
Source Temperature (SiI4 formation) >1200 °C
Substrate Temperature ~1000 °C
Process Iodide Disproportionation Reaction
Growth Rate >5 µm/min
Notes This high growth rate is achieved in a specific process involving the in-situ formation and disproportionation of silicon iodides. Growth rates in conventional CVD may vary significantly based on process parameters.

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Silicon Nitride (SiN) using SiI4 and NH3

This protocol provides a general procedure for the deposition of SiN thin films using thermal ALD.

  • System Preparation:

    • Ensure the ALD reactor is clean and has reached the desired base pressure.

    • Heat the SiI4 precursor to 100°C to achieve adequate vapor pressure.

    • Heat the gas lines from the SiI4 container to the reactor to a temperature above 100°C to prevent condensation.

    • Set the substrate temperature to the desired value (e.g., 200°C).

  • Substrate Loading:

    • Load the prepared substrate into the reaction chamber under an inert atmosphere.

  • Deposition Cycle:

    • Step 1: SiI4 Pulse: Introduce SiI4 vapor into the chamber for a specified time (e.g., 1-10 seconds). The precursor will adsorb and react with the substrate surface.

    • Step 2: Purge: Purge the chamber with an inert gas (e.g., N2 or Ar) to remove any unreacted SiI4 and gaseous byproducts.

    • Step 3: NH3 Pulse: Introduce ammonia (NH3) gas into the chamber. The NH3 will react with the adsorbed silicon-containing species on the surface.

    • Step 4: Purge: Purge the chamber again with an inert gas to remove unreacted NH3 and byproducts.

  • Film Growth:

    • Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be monitored in-situ (e.g., with ellipsometry) or determined ex-situ after a set number of cycles.

  • Cooldown and Unloading:

    • After the deposition is complete, cool down the system under an inert atmosphere before unloading the sample.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships relevant to the use of SiI4 in film deposition.

G cluster_0 Precursor Handling and Delivery cluster_1 ALD Cycle for SiN Deposition SiI4_Solid Solid SiI4 Precursor in vessel Heated_Vessel Heat Precursor Vessel (e.g., 100°C) SiI4_Solid->Heated_Vessel Vapor_Generation Generate SiI4 Vapor Heated_Vessel->Vapor_Generation Vapor_Transport Transport Vapor to Reactor Vapor_Generation->Vapor_Transport Carrier_Gas Introduce Carrier Gas (e.g., Ar) Carrier_Gas->Vapor_Generation Heated_Lines Maintain Heated Gas Lines (> Precursor Temp) Vapor_Transport->Heated_Lines Pulse_SiI4 1. Pulse SiI4 Heated_Lines->Pulse_SiI4 Purge_1 2. Inert Gas Purge Pulse_SiI4->Purge_1 Pulse_NH3 3. Pulse NH3 Purge_1->Pulse_NH3 Purge_2 4. Inert Gas Purge Pulse_NH3->Purge_2 Repeat Repeat for desired thickness Purge_2->Repeat Repeat->Pulse_SiI4

Caption: Workflow for SiI4 precursor delivery and an ALD cycle for SiN deposition.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Low_Growth_Rate Low Film Growth Rate Low_Vapor Insufficient Precursor Vapor Pressure Low_Growth_Rate->Low_Vapor Precursor_Degradation Precursor Degradation (Moisture/Air Exposure) Low_Growth_Rate->Precursor_Degradation Incorrect_Temp Sub-optimal Substrate Temperature Low_Growth_Rate->Incorrect_Temp Delivery_Issue Inconsistent Precursor Delivery Low_Growth_Rate->Delivery_Issue Increase_P_Temp Increase Precursor Temperature Low_Vapor->Increase_P_Temp Check_Inert Verify Inert Handling & System Integrity Precursor_Degradation->Check_Inert Optimize_S_Temp Optimize Substrate Temperature Incorrect_Temp->Optimize_S_Temp Stabilize_Delivery Stabilize Precursor Delivery (Heated Lines, Temp Control) Delivery_Issue->Stabilize_Delivery

Caption: Troubleshooting logic for addressing low film growth rates with SiI4.

References

Technical Support Center: Silicon Tetraiodide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of silicon tetraiodide (SiI₄) to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive?

A1: this compound is a chemical compound with the formula SiI₄. It is an off-white, crystalline solid that is highly reactive and sensitive to its environment.[1][2][3] Its sensitivity stems from its susceptibility to hydrolysis (reaction with water) and decomposition when exposed to air, light, or elevated temperatures.[1][4][5]

Q2: What are the primary decomposition pathways for this compound?

A2: The two main decomposition pathways are:

  • Hydrolysis: In the presence of moisture, this compound reacts to form silicon dioxide (SiO₂) and hydroiodic acid (HI). The reaction is: SiI₄ + 2H₂O → SiO₂ + 4HI.[6] This is often observed as fuming when the compound is exposed to moist air.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose into elemental silicon (Si) and iodine (I₂). The reaction is: SiI₄ → Si + 2I₂.[6]

Q3: What are the visible signs of this compound decomposition?

A3: Signs of decomposition include:

  • Color Change: The off-white powder may develop a yellow or brownish tint due to the formation of free iodine.

  • Fuming: In the presence of moist air, the release of hydroiodic acid will appear as white fumes.

  • Change in Texture: The powder may become clumpy or cake-like due to the formation of silicon dioxide.

Q4: Can I use stabilizers to prevent decomposition?

A4: Currently, there are no commercially available chemical stabilizers that are added to this compound to prevent its decomposition during storage. The primary and most effective method of prevention is strict control of the storage environment to exclude air, moisture, and light.

Troubleshooting Guide

Problem: My this compound has turned yellow/brown.

  • Cause: This discoloration is likely due to the formation of elemental iodine, a product of thermal or photo-decomposition. This indicates that the compound has been exposed to elevated temperatures or light.

  • Solution:

    • Immediately assess your storage conditions. Ensure the container is stored in a cool, dark place.

    • If the discoloration is minor, the material may still be usable for some applications, but the purity is compromised. For high-purity applications, purification by sublimation or distillation may be necessary, though this requires specialized equipment and expertise.

    • Review your handling procedures to minimize exposure to heat and light during use.

Problem: The this compound is fuming upon opening the container.

  • Cause: Fuming is a clear indication of hydrolysis, meaning the compound is reacting with moisture from the air. This suggests a breach in the integrity of your storage container or improper handling technique.

  • Solution:

    • Handle the fuming material in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and respiratory protection.

    • Transfer the remaining material to a new, completely dry, and airtight container under an inert atmosphere (e.g., in a glovebox).

    • Discard the compromised container.

    • Review your container sealing and handling protocols to ensure an anhydrous and anaerobic environment is maintained.

Problem: The this compound powder has become clumpy and hard.

  • Cause: This is a sign of significant hydrolysis, where the formation of silicon dioxide has caused the powder to agglomerate.

  • Solution:

    • The material is likely significantly decomposed and may not be suitable for further use, as it is now a mixture of this compound and silicon dioxide.

    • Properly dispose of the decomposed material according to your institution's safety guidelines.

    • Acquire a fresh batch of this compound and implement more stringent storage and handling protocols.

Data Presentation

ParameterRecommended ConditionRationalePotential Consequence of Deviation
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture.Hydrolysis leading to the formation of SiO₂ and HI.
Moisture Level Anhydrous (<1 ppm H₂O)Prevents hydrolysis.Rapid decomposition and fuming.
Temperature Refrigerated (≤ 4°C)Minimizes thermal decomposition.Accelerated decomposition into Si and I₂.
Light Dark (Amber container/dark room)Prevents photo-decomposition.Discoloration due to the formation of free iodine.
Container Tightly sealed glass (e.g., ampoule or Sure/Seal™ bottle)Provides a physical barrier against the external environment.Contamination and decomposition.

Experimental Protocols

Protocol for Safe Storage of this compound

  • Container Selection:

    • For long-term storage, use a glass ampoule sealed under vacuum or a positive pressure of a dry, inert gas (argon is preferred due to its density).

    • For frequent use, a Sure/Seal™ type bottle with a septum-lined cap is suitable.

  • Inert Atmosphere:

    • All transfers and aliquoting of this compound should be performed inside a glovebox with a continuously purified inert atmosphere (<1 ppm O₂ and H₂O).

    • If a glovebox is not available, use Schlenk line techniques to handle the material under a positive pressure of dry inert gas.

  • Temperature and Light Control:

    • Store the sealed container in a refrigerator or cold room at a temperature not exceeding 4°C.[4]

    • Place the container inside a secondary, opaque container or wrap it in aluminum foil to protect it from light.

Protocol for Handling and Dispensing this compound

  • Preparation:

    • Ensure all glassware, spatulas, and syringes are scrupulously dried in an oven (≥125°C) for several hours and cooled under a stream of dry inert gas before use.

    • If using a Schlenk line, ensure the system is properly purged with a dry, inert gas.

  • Dispensing from a Sure/Seal™ Bottle:

    • Secure the bottle in a clamp.

    • Puncture the septum with a needle connected to a source of dry, inert gas to create a slight positive pressure.

    • Use a second, dry needle attached to a gas-tight syringe to withdraw the desired amount of powder.

    • Alternatively, for larger quantities, quickly remove the cap under a strong flow of inert gas and transfer the solid.

    • After dispensing, ensure the container is properly sealed and the headspace is purged with inert gas before returning to storage.

  • Dispensing from an Ampoule:

    • Score the ampoule with a file.

    • Inside a glovebox, carefully snap the ampoule open.

    • Transfer the required amount of solid to a pre-tared, dry vial.

    • The remaining material in the ampoule should be transferred to a suitable long-term storage container (e.g., a Schlenk flask) and sealed under an inert atmosphere.

Mandatory Visualization

G Workflow for Preventing this compound Decomposition cluster_storage Storage Conditions cluster_handling Handling Procedures storage_container Select Appropriate Container (Ampoule or Sure/Seal™) inert_atm Establish Inert Atmosphere (Argon or Nitrogen) decomposition Decomposition (Hydrolysis/Thermal) storage_container->decomposition Improper Container temp_light Control Temperature and Light (Refrigerate in the Dark) inert_atm->decomposition Air/Moisture Exposure use_glovebox Use Glovebox or Schlenk Line temp_light->use_glovebox temp_light->decomposition High Temp/Light prep_glassware Prepare Dry Glassware dispense Dispense Material use_glovebox->decomposition Improper Handling seal Reseal and Purge Container stable_product Stable SiI₄ Product seal->stable_product start Start: New SiI₄ Received start->storage_container

Caption: A logical workflow illustrating the key steps in storage and handling to prevent the decomposition of this compound.

References

personal protective equipment for handling silicon tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection and use of personal protective equipment (PPE) for handling silicon tetraiodide. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Solution
Skin irritation or burning sensation despite wearing gloves. - Glove material may have a short breakthrough time for this compound or its hydrolysis products (hydroiodic acid).- Gloves may be torn or punctured.- Contamination of the glove's interior during donning.- Immediately remove gloves and wash hands thoroughly with soap and water.[1]- Consult the glove compatibility table and select a glove with a longer breakthrough time.- Always inspect gloves for damage before use.- Practice proper donning and doffing procedures to avoid self-contamination.
Fogging of safety goggles or face shield. - Poor ventilation in the work area.- Temperature difference between the lab environment and the user's face.- Ensure proper ventilation in the laboratory.- Use anti-fog coated eyewear.- Take breaks to allow eyewear to defog in a safe area.
Acrid or irritating odor detected while wearing a respirator. - Respirator cartridge is saturated or has reached its end-of-service life.- Improper fit of the respirator facepiece.- Incorrect cartridge type for the hazard.- Immediately leave the contaminated area.- Replace the respirator cartridge. A combination cartridge for acid gases and iodine vapor is recommended.- Perform a user seal check each time the respirator is worn.- Ensure the respirator has been properly fit-tested.
Visible degradation of lab coat or apron. - Splash or spill of this compound.- Material is not chemically resistant to corrosive materials.- Immediately and carefully remove the contaminated clothing, avoiding contact with skin.- Use a lab coat made of a chemically resistant material such as neoprene or a flame-resistant material when working with reactive substances.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a corrosive solid that reacts violently with water and moisture to form hydroiodic acid and silicon dioxide.[4] It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5] Inhalation may cause respiratory irritation.[5]

Q2: What is the most critical piece of PPE when handling this compound?

A2: Due to its severe corrosivity (B1173158) and reactivity with moisture, comprehensive protection is crucial. However, eye protection (chemical splash goggles and a face shield) and appropriate gloves are of paramount importance to prevent severe burns and eye damage.[2]

Q3: How do I select the right gloves for handling this compound?

A3: Direct chemical resistance data for this compound is limited. Therefore, glove selection should be based on its reactivity and byproducts. Since it reacts with water to form hydroiodic acid, gloves resistant to strong acids are recommended. Neoprene and nitrile rubber gloves are often suggested for handling water-reactive and corrosive solids.[6] Always consult the manufacturer's glove compatibility data for hydroiodic acid and iodine. For analogous compounds like silicon tetrachloride, Viton® gloves have shown good resistance.[7]

Q4: When is respiratory protection necessary?

A4: Respiratory protection is required when there is a potential for inhaling this compound dust or its reaction products (iodine vapor and hydroiodic acid mist). This is especially important when working outside of a fume hood or in poorly ventilated areas. A full-facepiece respirator with a combination cartridge for acid gases and iodine vapor is recommended in such situations.[8]

Q5: What should I do in case of a small spill of this compound?

A5: For a small spill, cover the material with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials.[9] Collect the mixture in a sealed container for proper disposal. Ensure you are wearing the appropriate PPE during cleanup.

Q6: How should I decontaminate my reusable PPE after handling this compound?

A6: Reusable PPE, such as a neoprene apron or a full-facepiece respirator, should be decontaminated according to the manufacturer's instructions.[10] Generally, this involves washing with a mild detergent and water, followed by a thorough rinse. Ensure the PPE is completely dry before storage. Single-use items like disposable gloves should be discarded immediately after use.[10]

Data Presentation

Table 1: Recommended Personal Protective Equipment for this compound

PPE Category Type Material/Specification Key Considerations
Hand Protection GlovesNeoprene or Nitrile RubberDouble-gloving is recommended. Check for breakthrough time against hydroiodic acid and iodine.
Eye & Face Protection Goggles & Face ShieldChemical splash goggles (ANSI Z87.1) and a full-face shieldA face shield should be worn over goggles for maximum protection against splashes.[2]
Body Protection Lab Coat/ApronChemically resistant (e.g., Neoprene) or Flame-resistant (e.g., Nomex®)To be worn over natural fiber clothing.[3]
Respiratory Protection Air-Purifying RespiratorFull-facepiece with combination Acid Gas/Iodine Vapor cartridgesRequired when engineering controls are insufficient to control exposure to dust or vapors.

Table 2: Glove Material Chemical Resistance (General Guidance)

Chemical Neoprene Nitrile Viton®
Hydrochloric Acid ExcellentGoodExcellent
Nitric Acid GoodFairExcellent
Sulfuric Acid ExcellentGoodExcellent
Iodine GoodGoodExcellent
Silicon Tetrachloride Not TestedNot TestedGood[7]

Note: This table provides general guidance. Breakthrough times can vary significantly based on glove thickness, manufacturer, and concentration of the chemical. Always consult the manufacturer's specific chemical resistance data.

Experimental Protocols

Protocol 1: PPE Selection and Inspection

  • Hazard Assessment: Before any experiment, conduct a thorough hazard assessment for this compound, considering its reactivity, byproducts, and the specific experimental conditions.

  • Glove Selection:

    • Consult glove manufacturer's chemical resistance charts for data on hydroiodic acid and iodine.

    • Select gloves with a breakthrough time appropriate for the duration of the experiment. For prolonged contact, heavier-duty gloves are required.

  • Respirator Selection:

    • If a respirator is required, select a NIOSH-approved respirator.

    • Choose a combination cartridge rated for acid gases and iodine vapor.[8]

    • Ensure the user has been properly fit-tested for the selected respirator model.

  • PPE Inspection:

    • Visually inspect all PPE for defects such as cracks, tears, or discoloration before each use.

    • For respirators, check the facepiece, straps, and valves for damage.

    • Ensure respirator cartridges are within their expiration date.

Protocol 2: Donning and Doffing of PPE

  • Donning Sequence:

    • Put on inner gloves.

    • Put on lab coat or apron.

    • Put on respirator (if required) and perform a user seal check.

    • Put on safety goggles and face shield.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence (to minimize contamination):

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat or apron.

    • Remove inner gloves.

    • Remove respirator (if worn).

    • Wash hands thoroughly with soap and water.

Mandatory Visualization

PPE_Selection_Workflow PPE Selection Workflow for this compound A Start: Plan to handle This compound B Conduct Hazard Assessment: - Corrosive Solid - Water Reactive - Toxic - Forms HI and I2 vapor A->B C Engineering Controls Sufficient? (e.g., Fume Hood) B->C D Select Hand Protection: - Neoprene or Nitrile Gloves - Check resistance to HI C->D Yes G Select Respiratory Protection: - Full-face APR with Acid Gas/Iodine Vapor Cartridge C->G No E Select Eye/Face Protection: - Chemical Goggles - Face Shield D->E F Select Body Protection: - Chemical Resistant Lab Coat E->F H Inspect all PPE before use F->H G->D I Proceed with Experiment H->I

Caption: PPE selection workflow for handling this compound.

Decontamination_Logic Post-Experiment Decontamination Logic A Experiment Complete B PPE Contaminated? A->B C Dispose of Single-Use PPE (Gloves, etc.) B->C Yes G Remove and Store Reusable PPE B->G No D Decontaminate Reusable PPE (Respirator, Apron) C->D E Follow Manufacturer's Cleaning Instructions D->E F Air Dry and Store Properly E->F

Caption: Decontamination logic after handling this compound.

References

Technical Support Center: Safe Handling and Mitigation of Silicon Tetraiodide Hydrolysis Hazards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with silicon tetraiodide (SiI4). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the hazards of SiI4 hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hazardous?

A1: this compound (SiI4) is a white, crystalline solid that is highly reactive.[1][2] Its primary hazard stems from its extreme sensitivity to moisture.[2][3] When exposed to water or even moisture in the air, it undergoes a rapid and violent hydrolysis reaction.[4] This reaction produces dense white fumes of silica (B1680970) (silicon dioxide) and highly corrosive hydrogen iodide (HI) gas.[4] Hydrogen iodide readily dissolves in moisture to form hydroiodic acid, a strong and corrosive acid.[5]

Q2: What are the main products of this compound hydrolysis?

A2: The hydrolysis of this compound (SiI4) reacts with water (H₂O) to produce solid silicon dioxide (SiO₂) and hydrogen iodide (HI) gas. The balanced chemical equation for this reaction is:

SiI₄(s) + 2H₂O(l) → SiO₂(s) + 4HI(g)

The hydrogen iodide gas is a pungent, acrid-smelling, and toxic gas that will form corrosive hydroiodic acid upon contact with moisture, such as in the respiratory tract or on the skin.[5]

Q3: What are the immediate signs of this compound hydrolysis during an experiment?

A3: The most common and immediate signs of SiI4 hydrolysis include:

  • Fuming: A dense white or yellowish smoke will be visible, which is a mixture of solid silicon dioxide particles and hydroiodic acid aerosol.[6]

  • Heat Generation: The hydrolysis reaction is highly exothermic, meaning it releases a significant amount of heat. You may notice the reaction vessel becoming hot.

  • Pungent Odor: A sharp, acrid odor of hydrogen iodide will be present.[5]

  • Color Change: Pure SiI4 is a white powder, but it may appear as a yellow liquid when melted.[7] Upon reaction with moisture, the solid may appear to "smoke" and change in appearance as it converts to silicon dioxide.

Q4: What personal protective equipment (PPE) is mandatory when handling this compound?

A4: Due to its corrosive and toxic nature, a comprehensive suite of PPE is required:[3][8]

  • Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and fumes.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[9] It is advisable to wear two pairs of gloves.

  • Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron should be worn.[9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[9] For situations with a potential for high exposure or spills, a self-contained breathing apparatus (SCBA) may be necessary.[10]

Q5: How should this compound be stored to prevent accidental hydrolysis?

A5: this compound must be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen.[1][2] The storage area should be cool, dry, and well-ventilated, away from any sources of moisture.[1] It is also sensitive to light and should be stored in an opaque container.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
White smoke/fumes observed emanating from the SiI4 container upon opening. Exposure to atmospheric moisture.Immediately close the container if safe to do so. Ensure all subsequent handling is performed in a glovebox or under a robust inert atmosphere using Schlenk line techniques.[11]
Reaction mixture becomes unexpectedly hot and produces fumes. Uncontrolled hydrolysis due to residual moisture in the solvent or on the glassware.Ensure all solvents are rigorously dried and degassed before use. Glassware must be oven-dried or flame-dried under vacuum to remove adsorbed water.[12]
A solid white precipitate forms unexpectedly in the reaction. This is likely silicon dioxide, a product of hydrolysis.The reaction has been compromised by moisture. The experiment will likely need to be repeated with stricter anhydrous protocols.
A pungent, irritating odor is detected during the experiment. A leak in the experimental setup is releasing hydrogen iodide gas.Immediately check all joints and septa for leaks. If a leak is confirmed and cannot be immediately rectified, safely quench the reaction and evacuate the area if necessary. Ensure the fume hood is functioning correctly.
Accidental spill of SiI4 powder outside of the inert environment. Mishandling of the solid.Evacuate the immediate area. Do not use water to clean the spill as this will accelerate the hydrolysis reaction.[9] Cover the spill with a dry, inert absorbent material like sand or sodium bicarbonate.[13] Then, follow the detailed spill cleanup protocol.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula SiI₄
Molar Mass 535.70 g/mol [3]
Appearance White crystalline powder[2]
Melting Point 120.5 °C[2]
Boiling Point 287.4 °C[2]
Density 4.198 g/cm³[2]
Solubility in Water Reacts violently[2]

Table 2: Hazards of this compound and its Hydrolysis Products

SubstanceHazard ClassificationKey Phrases
This compound (SiI₄) Corrosive, ToxicCauses severe skin burns and eye damage.[14] Toxic if swallowed or in contact with skin.[14]
Hydrogen Iodide (HI) / Hydroiodic Acid Corrosive, ToxicCauses severe skin burns and eye damage.[5] Toxic if inhaled.[5]
Silicon Dioxide (SiO₂) (as fine particles) IrritantMay cause respiratory irritation.

Experimental Protocols

Protocol 1: Safe Handling of this compound in an Inert Atmosphere

  • Preparation: All glassware must be thoroughly dried in an oven at >120°C for several hours and then cooled under a stream of dry inert gas (argon or nitrogen) or assembled hot and evacuated on a Schlenk line.[12] All solvents must be freshly distilled from an appropriate drying agent.

  • Inert Environment: All manipulations of SiI4 should be performed in a glovebox with low moisture and oxygen levels (<1 ppm) or by using Schlenk line techniques.[11][15]

  • Transfer: If using a Schlenk line, SiI4 should be transferred from its storage container to the reaction flask under a positive pressure of inert gas. A solid addition tube or a similar device should be used to minimize the risk of exposure to the atmosphere.

  • Reaction: The reaction should be carried out under a constant positive pressure of inert gas. A bubbler filled with mineral oil should be used to monitor the gas flow and prevent backflow of air.

  • Work-up: Quenching of the reaction should be done carefully and at a low temperature, especially if protic reagents are used.

Protocol 2: Neutralization and Cleanup of a Small this compound Spill

  • Safety First: Ensure you are wearing the appropriate PPE, including respiratory protection. If the spill is large, evacuate the area and follow emergency procedures.

  • Containment: Do not use water.[9] Cover the spill with a generous amount of a dry, inert absorbent material such as sand, dry clay, or sodium bicarbonate.

  • Neutralization: The absorbent material will help to localize the SiI4 and any resulting hydroiodic acid. Sodium bicarbonate is a weak base and can help to neutralize the acid.

  • Collection: Carefully collect the mixture of absorbent and spilled material using a plastic or other non-sparking scoop and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with an inert solvent (e.g., hexane (B92381) or toluene) to remove any remaining residue. Place the used cloths in the hazardous waste container. Finally, the area can be cleaned with soap and water.

  • Disposal: Dispose of the hazardous waste according to your institution's guidelines.

Mandatory Visualizations

HydrolysisReaction cluster_reactants Reactants cluster_products Hazardous Products SiI4 This compound (SiI₄) (Solid) SiO2 Silicon Dioxide (SiO₂) (Solid Precipitate) SiI4->SiO2 + 2H₂O HI Hydrogen Iodide (HI) (Corrosive Gas) SiI4->HI H2O Water (H₂O) (Liquid/Vapor) H2O->SiO2 H2O->HI

Caption: Hydrolysis of this compound.

SpillCleanupWorkflow start SiI₄ Spill Occurs ppe Ensure Full PPE is Worn start->ppe contain Cover with Dry Inert Absorbent (e.g., Sand, Sodium Bicarbonate) ppe->contain collect Collect Mixture into Hazardous Waste Container contain->collect decontaminate Wipe Area with Inert Solvent, followed by Soap and Water collect->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose end Spill Mitigated dispose->end

Caption: this compound Spill Cleanup Workflow.

References

Validation & Comparative

A Comparative Guide to Silicon Halide Precursors: Featuring Silicon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of silicon tetraiodide (SiI₄) with other silicon halides, namely silicon tetrafluoride (SiF₄), silicon tetrachloride (SiCl₄), and silicon tetrabromide (SiBr₄), as precursors for the deposition of silicon-based thin films. This information is crucial for selecting the appropriate precursor to achieve desired film properties in various applications, including semiconductor manufacturing and the fabrication of advanced materials.

Physical and Chemical Properties

The choice of a silicon halide precursor is heavily influenced by its physical and chemical properties. These properties dictate the precursor's handling requirements, delivery to the reaction chamber, and its reactivity.

PropertySiF₄SiCl₄SiBr₄SiI₄
Molar Mass ( g/mol ) 104.08169.90347.70535.70
Boiling Point (°C) -86 (sublimes)57.6154287
Melting Point (°C) -90.3-705.4120.5
Si-X Bond Dissociation Energy (kJ/mol) 582391310234
Thermal Stability HighestHighModerateLowest
Lewis Acidity SiF₄ > SiCl₄ > SiBr₄ > SiI₄

Key Observations:

  • Volatility: SiF₄ is a gas at room temperature, SiCl₄ is a volatile liquid, SiBr₄ is a less volatile liquid, and SiI₄ is a solid. This has significant implications for precursor delivery systems.

  • Thermal Stability: The thermal stability of silicon halides decreases down the group from fluorine to iodine[1]. This is a direct consequence of the decreasing Si-X bond strength[2][3]. The weaker Si-I bond in SiI₄ makes it more suitable for low-temperature deposition processes[4].

  • Reactivity: The reactivity of silicon halides is inversely related to their thermal stability. SiI₄, being the least stable, is the most reactive, which can be advantageous for achieving deposition at lower temperatures. The Lewis acidity trend also influences the reactivity, with SiF₄ being the strongest Lewis acid[2].

Performance in Deposition Processes

The performance of silicon halide precursors is typically evaluated based on the deposition rate, the quality of the resulting thin film (e.g., crystallinity, purity, electrical and optical properties), and the process temperature.

In CVD, a silicon halide is introduced into a reaction chamber with a reducing agent, typically hydrogen (H₂), to deposit a silicon film on a heated substrate.

PrecursorTypical Deposition Temperature (°C)Growth RateFilm QualityByproducts
SiF₄ HighGenerally lowerCan be high; fluorine incorporation can be an issueHF
SiCl₄ 1100-1200ModerateHigh-quality epitaxial layers achievableHCl
SiBr₄ Lower than SiCl₄Potentially higher than SiCl₄Good quality filmsHBr
SiI₄ LowestHigh at lower temperaturesProne to iodine incorporationHI

Discussion:

  • Deposition Temperature: The trend in deposition temperature follows the trend in thermal stability, with SiI₄ allowing for the lowest process temperatures.

  • Growth Rate: The growth rate is a complex function of temperature, pressure, and precursor concentration. While SiCl₄ is a widely used precursor for high-quality silicon epitaxy, SiBr₄ has been reported to have the advantage of depositing silicon at faster rates than SiCl₄[2].

  • Film Purity: A significant challenge with halide precursors is the potential for halogen incorporation into the deposited film, which can degrade its electrical and optical properties. The corrosive nature of the hydrogen halide byproducts (HF, HCl, HBr, HI) also presents a challenge for equipment maintenance.

ALD is a thin film deposition technique that allows for atomic-level control over film thickness and conformality. Silicon halides are often used as precursors in combination with a nitrogen source, such as ammonia (B1221849) (NH₃), to deposit SiNₓ films.

PrecursorTypical Deposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Properties
SiCl₄ 450-600~0.3 - 1.0Good stoichiometry and low impurity levels at higher temperatures
SiI₄ 350-450Favorable at lower temperaturesEnables lower temperature deposition of SiNₓ

Discussion:

  • Low-Temperature Deposition with SiI₄: Theoretical and experimental studies have shown that the reactions of SiI₄ are the most favorable at low deposition temperatures for the thermal ALD of SiNₓ[4]. This makes SiI₄ a promising precursor for applications where low thermal budgets are required.

Experimental Protocols

This protocol provides a general outline for the deposition of an epitaxial silicon layer on a silicon wafer using a silicon halide precursor.

  • Substrate Preparation: A single-crystal silicon wafer is chemically cleaned to remove any organic and metallic contaminants, followed by a final dip in dilute hydrofluoric acid (HF) to remove the native oxide and passivate the surface with hydrogen.

  • Loading: The cleaned wafer is immediately loaded into the CVD reactor to minimize re-oxidation of the surface.

  • Pump-Down and Purge: The reactor is pumped down to a base pressure and purged with an inert gas (e.g., argon or nitrogen) to remove any residual air and moisture.

  • Heating: The substrate is heated to the desired deposition temperature under a continuous flow of hydrogen gas.

  • Pre-Bake: A high-temperature bake in hydrogen is often performed to further clean the wafer surface.

  • Deposition: The silicon halide precursor vapor is introduced into the reactor along with hydrogen gas. The flow rates of the precursor and hydrogen are controlled to achieve the desired growth rate and film properties.

  • Cool-Down: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under a hydrogen or inert gas flow.

  • Unloading: The wafer with the newly grown epitaxial layer is unloaded from the reactor.

This protocol outlines the steps for depositing a silicon nitride thin film using SiI₄ and ammonia (NH₃) in an ALD process.

  • Substrate Preparation: The substrate is cleaned and loaded into the ALD reactor.

  • Pump-Down and Purge: The reactor is pumped down to the desired base pressure and purged with an inert gas.

  • Heating: The substrate is heated to the deposition temperature (e.g., 350-450 °C).

  • ALD Cycle:

    • Pulse A (SiI₄): A pulse of SiI₄ vapor is introduced into the reactor. The SiI₄ molecules react with the substrate surface in a self-limiting manner.

    • Purge A: The reactor is purged with an inert gas to remove any unreacted SiI₄ and byproducts.

    • Pulse B (NH₃): A pulse of NH₃ gas is introduced into the reactor. The NH₃ reacts with the SiIₓ species on the surface to form silicon nitride.

    • Purge B: The reactor is purged with an inert gas to remove any unreacted NH₃ and byproducts.

  • Repeat Cycles: The ALD cycle (Pulse A - Purge A - Pulse B - Purge B) is repeated until the desired film thickness is achieved.

  • Cool-Down and Unloading: The reactor is cooled down, and the substrate is unloaded.

Visualizations

The following diagrams illustrate the overall chemical reactions for the deposition of silicon and silicon nitride from silicon halide precursors.

Silicon_Deposition cluster_Si_CVD Silicon Deposition (CVD) SiX₄(g) SiX₄(g) Si(s) Si(s) SiX₄(g)->Si(s) Reduction H₂(g) H₂(g) H₂(g)->Si(s) HX(g) HX(g)

Overall reaction for silicon deposition via CVD.

Silicon_Nitride_ALD cluster_SiN_ALD Silicon Nitride Deposition (ALD) SiX₄(g) SiX₄(g) SiNₓ(s) SiNₓ(s) SiX₄(g)->SiNₓ(s) Reaction NH₃(g) NH₃(g) NH₃(g)->SiNₓ(s) NH₄X(s) NH₄X(s)

Overall reaction for silicon nitride deposition via ALD.

The following diagram illustrates a typical workflow for a thin film deposition experiment using a silicon halide precursor.

Deposition_Workflow Substrate_Cleaning Substrate Cleaning Loading_into_Reactor Loading into Reactor Substrate_Cleaning->Loading_into_Reactor Pump_Down_and_Purge Pump-Down & Purge Loading_into_Reactor->Pump_Down_and_Purge Heating_to_Deposition_Temp Heating to Deposition Temperature Pump_Down_and_Purge->Heating_to_Deposition_Temp Deposition_Process Deposition (CVD or ALD) Heating_to_Deposition_Temp->Deposition_Process Cool_Down Cool Down Deposition_Process->Cool_Down Unloading Unloading Cool_Down->Unloading Film_Characterization Film Characterization Unloading->Film_Characterization

A typical workflow for a deposition experiment.

Safety and Handling

Silicon halides are reactive and hazardous chemicals that require careful handling.

  • Toxicity and Corrosivity: Silicon halides react with moisture to produce hydrogen halides (HF, HCl, HBr, HI), which are toxic and corrosive.

  • Handling Precautions: All handling of silicon halides should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and compatible gloves, must be worn.

  • Storage: Silicon halides should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and bases.

Always consult the Safety Data Sheet (SDS) for the specific silicon halide before use.

Conclusion

The choice of a silicon halide precursor depends on the specific requirements of the deposition process and the desired film properties.

  • SiF₄ , with its high thermal stability, is suitable for high-temperature processes where robust chemistry is needed.

  • SiCl₄ is a workhorse precursor for high-quality epitaxial silicon growth in the semiconductor industry.

  • SiBr₄ offers a potential advantage in terms of higher deposition rates compared to SiCl₄.

  • SiI₄ is an attractive precursor for low-temperature deposition processes due to its lower thermal stability and higher reactivity. This makes it particularly promising for applications with limited thermal budgets, such as the deposition of films on temperature-sensitive substrates.

Researchers and professionals should carefully consider the trade-offs between deposition temperature, growth rate, film purity, and safety when selecting a silicon halide precursor for their specific application.

References

A Comparative Guide to Silicon Tetraiodide and Silicon Tetrachloride in Polysilicon Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of high-purity polysilicon is a cornerstone of the semiconductor and photovoltaic industries. The choice of silicon precursor is a critical factor that influences process efficiency, energy consumption, and the ultimate purity of the final product. While silicon tetrachloride (SiCl₄) is a well-established component of the dominant Siemens process, silicon tetraiodide (SiI₄) presents an alternative with distinct chemical properties. This guide provides an objective comparison of these two precursors, supported by available experimental data, to inform researchers and professionals in materials science and related fields.

Executive Summary

Silicon tetrachloride is the backbone of the modern polysilicon industry, primarily as a byproduct of the trichlorosilane (B8805176) (TCS) based Siemens process that is subsequently recycled. This process is characterized by high operational temperatures and significant energy consumption, but it consistently delivers the ultra-high purity polysilicon required for demanding electronic applications. This compound, on the other hand, offers the advantage of a significantly lower decomposition temperature, which suggests the potential for reduced energy costs. However, its application in large-scale commercial production has not been realized, and comprehensive, modern experimental data for direct comparison is limited.

Performance Comparison: SiI₄ vs. SiCl₄

The following tables summarize the key performance indicators for this compound and silicon tetrachloride in polysilicon production, based on available experimental data and process descriptions.

ParameterThis compound (SiI₄)Silicon Tetrachloride (SiCl₄) in Siemens Process
Decomposition Temperature ~287.4 °C (initial decomposition)[1]~1000-1150 °C (TCS decomposition)[2][3]
Reaction Rate/Deposition Rate >5 µm/min (in a specific disproportionation process)Not directly comparable, process dependent
Energy Consumption Data not available in kWh/kg50 - 233 kWh/kg[4]
Polysilicon Purity 99.9999% (6N) demonstrated in a specific processUp to 99.999999999% (11N)[2][3][5][6]

Table 1: Key Performance Indicators

PropertyThis compound (SiI₄)Silicon Tetrachloride (SiCl₄)
Molecular Weight 535.70 g/mol 169.90 g/mol
Boiling Point 287.4 °C[1]57.6 °C
Si-Halogen Bond Energy 234 kJ/mol (Si-I)[1]~381 kJ/mol (Si-Cl)

Table 2: Physical and Chemical Properties

Experimental Protocols

This compound: Thermal Disproportionation for High-Purity Silicon Deposition

A described experimental method for producing high-purity silicon from this compound involves a two-stage thermal process.

Experimental Setup: A sealed reaction chamber containing metallurgical-grade silicon (MG-Si) and an iodine source is utilized. The chamber is designed with a temperature gradient, having a hotter zone at the bottom and a cooler deposition zone with a substrate at the top.

Protocol:

  • The bottom of the chamber containing the MG-Si and iodine is heated to a temperature range of 500-1000°C. In this stage, the silicon reacts with vaporized iodine to form this compound (SiI₄) vapor.

  • The temperature at the bottom of the chamber is then raised to over 1200°C. At this temperature, the SiI₄ vapor reacts with the excess MG-Si to form unstable silicon diiodide (SiI₂) vapor.

  • The SiI₂ vapor rises to the cooler upper portion of the chamber, where the substrate is maintained at approximately 1000°C.

  • Due to the temperature difference, the silicon diiodide disproportionates, depositing high-purity silicon on the substrate and reforming this compound, which can then be recycled in the process.

Using this method, a deposition rate of over 5 µm/min was achieved, resulting in a 100 µm-thick epitaxial silicon layer with purity levels of 99.9999%.

Silicon Tetrachloride: The Siemens Process (via Trichlorosilane)

The Siemens process is the industry standard for producing high-purity polysilicon. While it primarily uses trichlorosilane (SiHCl₃ or TCS) as the direct precursor for deposition, silicon tetrachloride is a major byproduct that is recycled back into the process.

Experimental Setup: The core of the process is a chemical vapor deposition (CVD) reactor, often referred to as a Siemens reactor. This bell-jar-shaped reactor houses thin silicon filaments (seed rods) that are heated electrically.

Protocol:

  • TCS Production: Metallurgical-grade silicon is reacted with hydrogen chloride (HCl) in a fluidized bed reactor at approximately 300°C to produce a mixture of chlorosilanes, primarily TCS and SiCl₄.[2][7]

  • Purification: The TCS is separated from SiCl₄ and other impurities through fractional distillation.[2]

  • Deposition: The purified TCS, mixed with hydrogen gas, is introduced into the Siemens reactor. The silicon seed rods are heated to 1000-1150°C.[2][3]

  • Reaction: At this high temperature, the TCS decomposes and deposits high-purity silicon onto the seed rods. The primary reaction is: SiHCl₃ + H₂ → Si + 3HCl. A significant side reaction also produces SiCl₄.

  • Recycling: The exhaust gas from the reactor, containing unreacted TCS, HCl, and the byproduct SiCl₄, is captured. The SiCl₄ is then converted back to TCS through a hydrochlorination process and fed back into the production loop.[3]

This process can yield polysilicon with purities exceeding 9N (99.9999999%), suitable for the most demanding semiconductor applications.[2][3][5][6]

Visualization of Production Pathways

Polysilicon_Production_Comparison cluster_SiI4 This compound (SiI₄) Process cluster_SiCl4 Silicon Tetrachloride (SiCl₄) in Siemens Process SiI4_start MG-Si + I₂ SiI4_vapor SiI₄ Vapor (500-1000°C) SiI4_start->SiI4_vapor Reaction SiI2_vapor SiI₂ Vapor (>1200°C) SiI4_vapor->SiI2_vapor Reaction with excess Si Si_depo_I4 High-Purity Polysilicon (~1000°C) SiI2_vapor->Si_depo_I4 Disproportionation SiI4_recycle SiI₄ Recycle SiI2_vapor->SiI4_recycle Reformation SiI4_recycle->SiI2_vapor SiCl4_start MG-Si + HCl TCS_prod TCS & SiCl₄ Production (~300°C) SiCl4_start->TCS_prod Reaction TCS_purify TCS Purification TCS_prod->TCS_purify Distillation Si_depo_Cl4 High-Purity Polysilicon (1000-1150°C) TCS_purify->Si_depo_Cl4 CVD with H₂ SiCl4_byproduct SiCl₄ Byproduct Si_depo_Cl4->SiCl4_byproduct Byproduct SiCl4_recycle_conv SiCl₄ to TCS Conversion SiCl4_byproduct->SiCl4_recycle_conv Recycling SiCl4_recycle_conv->TCS_prod Feed back

Caption: Comparative workflow for polysilicon production.

Logical Relationship of Key Process Steps

Process_Logic cluster_common Common Starting Material cluster_iodide_path Iodide Pathway cluster_chloride_path Chloride Pathway (Siemens Process) MG_Si Metallurgical-Grade Silicon (MG-Si) Iodination Iodination (Formation of SiI₄) MG_Si->Iodination Chlorination Chlorination (Formation of TCS & SiCl₄) MG_Si->Chlorination Disproportionation Disproportionation of SiI₂ (Silicon Deposition) Iodination->Disproportionation Polysilicon_I Polysilicon_I Disproportionation->Polysilicon_I Yields Purification Purification of TCS Chlorination->Purification Deposition CVD of TCS (Silicon Deposition) Purification->Deposition Recycling Recycling of SiCl₄ Deposition->Recycling Polysilicon_Cl Polysilicon_Cl Deposition->Polysilicon_Cl Yields Recycling->Chlorination

Caption: Logical flow of iodide vs. chloride pathways.

Discussion and Future Outlook

The established Siemens process, which incorporates the recycling of silicon tetrachloride, remains the dominant technology for polysilicon production due to its ability to produce silicon of the highest purities.[3] The high energy consumption associated with the high temperatures of the CVD process is a significant drawback.[4]

This compound presents a compelling alternative primarily due to its lower decomposition temperature, which could translate to substantial energy savings. The weaker Si-I bond compared to the Si-Cl bond is the fundamental reason for this lower decomposition temperature.[1] The experimental data from the thermal disproportionation process indicates that high-purity silicon can be obtained from a SiI₄-based route.

However, several challenges may have hindered the commercialization of a SiI₄-based process. These could include the higher cost and more difficult handling of iodine compared to chlorine and hydrogen chloride, as well as potential issues with reactor materials and the efficient recycling of iodine.

For researchers, the exploration of SiI₄-based polysilicon production could be a fruitful area of investigation, particularly in the context of developing lower-energy pathways to solar-grade silicon. Further research is needed to acquire comprehensive and modern experimental data on reaction kinetics, energy consumption under various conditions, and the impact of impurities in the iodine source on final polysilicon purity. Such data would enable a more direct and quantitative comparison with the well-optimized Siemens process and could pave the way for innovative, energy-efficient polysilicon production technologies.

References

The Unparalleled Advantages of Silicon Tetraiodide (SiI4) for Low-Temperature Silicon Nitride Deposition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in advanced materials and semiconductor fabrication, the quest for low-temperature deposition of high-quality silicon nitride (SiNₓ) films is paramount. In this comprehensive guide, we delve into the distinct advantages of employing silicon tetraiodide (SiI₄) as a precursor, offering a detailed comparison with established alternatives and providing the experimental foundation for its superior performance in low-temperature applications.

Silicon nitride is a critical material in a vast array of applications, from passivation layers in integrated circuits to etch-stop layers and gate dielectrics. Traditionally, high-quality SiNₓ films have been the domain of high-temperature deposition techniques like Low-Pressure Chemical Vapor Deposition (LPCVD), often requiring temperatures in excess of 700°C.[1] However, the increasing complexity and thermal sensitivity of modern electronic devices necessitate a shift towards lower deposition temperatures, typically below 400°C. This has spurred the development of alternative methods such as Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD).

Amidst these innovations, this compound (SiI₄) has emerged as a highly promising precursor for thermal deposition of SiNₓ at significantly lower temperatures, circumventing the need for plasma activation and its associated potential for surface damage. The lower dissociation energy of the Si-I bond compared to Si-Cl or Si-H bonds is a key factor in enabling these lower temperature reaction pathways.

Superior Performance of SiI₄: A Quantitative Comparison

The primary advantage of SiI₄ lies in its ability to facilitate thermal chemical vapor deposition of silicon nitride at temperatures as low as 350-400°C. This is a significant reduction compared to conventional chlorosilane-based thermal processes. The following tables provide a quantitative comparison of SiNₓ films deposited using SiI₄ and other common low-temperature precursors.

Deposition Parameter SiI₄ (APCVD) Silane (SiH₄) (PECVD) Chlorosilanes (e.g., SiH₂Cl₂) (PECVD) Aminosilanes (e.g., BTBAS) (PEALD)
Deposition Temperature (°C) 350 - 550250 - 400[2][3]250 - 400[4]200 - 400
Deposition Method Atmospheric Pressure Chemical Vapor Deposition (APCVD)Plasma-Enhanced Chemical Vapor Deposition (PECVD)Plasma-Enhanced Chemical Vapor Deposition (PECVD)Plasma-Enhanced Atomic Layer Deposition (PEALD)
Typical Deposition Rate 10 - 100 Å/min100 - 500 Å/min13 - 19 nm/min[4]0.5 - 1.5 Å/cycle
Plasma Required NoYesYesYes

Table 1: Comparison of Deposition Parameters for Low-Temperature SiNₓ

Film Property SiI₄ (APCVD) @ 400°C Silane (SiH₄) (PECVD) @ 250°C Chlorosilanes (SiH₂Cl₂) (PECVD) @ 250°C Aminosilanes (BTBAS) (PEALD) @ 400°C
Refractive Index ~1.9~1.98[2]1.76 - 2.35[4]~2.0
Hydrogen Content (at.%) ~30% (primarily N-H)< 10% (Si-H and N-H)[2]Low, Si-H free at high RF power[4]Varies, can be low with optimization
Density (g/cm³) ~2.4[1]~2.7[2]Not specified~2.8
Wet Etch Rate (in diluted HF) Not specified32 - 70 Å/min (10% buffered HF)[2]Not specified0.2 nm/min (in 100:1 HF)[5]
Stoichiometry (N/Si Ratio) Nitrogen-rich below 550°C[1]~1.33[2]Varies with process conditionsClose to stoichiometric

Table 2: Comparison of Film Properties for Low-Temperature SiNₓ

Experimental Protocols: A Closer Look at the Methodologies

To provide a clear understanding of the deposition processes, detailed experimental protocols for SiI₄-based APCVD and a representative PECVD method are outlined below.

Experimental Protocol: Low-Temperature APCVD of SiNₓ using SiI₄

This protocol is based on the atmospheric pressure chemical vapor deposition method.

  • Precursor and Gas Delivery:

    • Silicon Precursor: Solid this compound (SiI₄) is heated to sublimation.

    • Nitrogen Precursor: Ammonia (B1221849) (NH₃) is used as the nitrogen source.

    • Carrier and Dilution Gas: High-purity Nitrogen (N₂) is used as a carrier gas for the SiI₄ vapor and as a dilution gas.

  • Deposition Chamber:

    • A cold-wall APCVD reactor is utilized.

    • The substrate is placed on a heated holder, with the temperature monitored by a thermocouple.

    • A specially designed injector separates the SiI₄/N₂ and NH₃ gas streams until they reach the deposition zone to prevent premature gas-phase reactions.

  • Deposition Parameters:

    • Substrate Temperature: Varied between 300°C and 550°C.

    • Chamber Pressure: Maintained at atmospheric pressure (750 Torr).[1]

    • Gas Flow Rates: The flow rates of the carrier gas, dilution gas, and ammonia are precisely controlled.

  • Film Deposition and Characterization:

    • The precursors react on the heated substrate surface to form a silicon nitride film.

    • Film thickness and composition are analyzed using techniques such as Rutherford Backscattering Spectrometry (RBS).

    • Chemical bonding and hydrogen content are characterized by Fourier-Transform Infrared Spectroscopy (FTIR).

    • Conformality is assessed using Scanning Electron Microscopy (SEM).

Experimental Protocol: Low-Temperature PECVD of SiNₓ using Silane

This protocol describes a typical plasma-enhanced chemical vapor deposition process.

  • Precursor and Gas Delivery:

    • Silicon Precursor: Silane (SiH₄).

    • Nitrogen Precursor: Ammonia (NH₃) or Nitrogen (N₂).

    • Dilution Gas: Helium (He) or Argon (Ar) is often used.

  • Deposition Chamber:

    • A parallel-plate PECVD reactor is commonly used.

    • The substrate is placed on the grounded electrode, which can be heated.

    • The top electrode is connected to a radio-frequency (RF) power source to generate the plasma.

  • Deposition Parameters:

    • Substrate Temperature: Typically ranges from 250°C to 400°C.[2][3]

    • Chamber Pressure: Maintained at low pressure (e.g., a few hundred mTorr to a few Torr).

    • RF Power: The power applied to generate the plasma is a critical parameter affecting film properties.

    • Gas Flow Rates: The ratio of SiH₄ to the nitrogen source gas is carefully controlled to achieve the desired film stoichiometry.

  • Film Deposition and Characterization:

    • The precursor gases are introduced into the chamber, and the RF power is applied to create a plasma.

    • Reactive species from the plasma adsorb onto the substrate surface and react to form the SiNₓ film.

    • Film properties are characterized using ellipsometry (for thickness and refractive index), FTIR (for bonding and hydrogen content), and various electrical characterization techniques.

Visualizing the Process and Precursor Landscape

To further clarify the experimental workflow and the broader context of silicon nitride precursors, the following diagrams are provided.

Experimental_Workflow_SiI4_APCVD cluster_precursors Precursor Delivery cluster_reactor APCVD Reactor cluster_analysis Film Characterization SiI4 SiI4 Source (Heated Sublimator) Injector Gas Injector SiI4->Injector Carrier N2 NH3 NH3 Source NH3->Injector N2 N2 Carrier/Dilution N2->Injector Dilution Substrate Heated Substrate (350-550°C) Injector->Substrate Deposition RBS RBS (Composition, Thickness) Substrate->RBS FTIR FTIR (Bonding, H-Content) Substrate->FTIR SEM SEM (Conformality) Substrate->SEM

Caption: Experimental workflow for low-temperature SiNₓ deposition using SiI₄ via APCVD.

SiNx_Precursor_Classification cluster_halides Examples cluster_hydrides Examples cluster_organo Examples Precursors Silicon Precursors for SiNₓ Deposition Halides Halosilanes Precursors->Halides Hydrides Hydrosilanes Precursors->Hydrides Organo Organosilanes (Aminosilanes) Precursors->Organo SiCl4 SiCl₄ SiH2Cl2 SiH₂Cl₂ SiI4 SiI₄ SiH4 SiH₄ Si2H6 Si₂H₆ BTBAS BTBAS TDMAS TDMAS

Caption: Classification of common silicon precursors for silicon nitride deposition.

Conclusion: The Dawn of Low-Temperature Thermal Deposition

References

A Comparative Analysis of Silicon Precursors for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and semiconductor fabrication, the selection of an appropriate silicon precursor is a critical decision that dictates the quality, conformality, and physical properties of thin films grown by Atomic Layer Deposition (ALD). This guide provides a comprehensive comparison of common silicon precursors for the deposition of silicon dioxide (SiO₂) and silicon nitride (SiN), with a focus on their performance metrics, supported by experimental data.

Precursor Classification and General Characteristics

Silicon precursors for ALD are broadly categorized into three main classes: chlorosilanes, aminosilanes, and heterosilanes. Each class presents a unique set of advantages and disadvantages in terms of deposition temperature, growth rate, film purity, and handling safety.

  • Chlorosilanes: This historically significant class of precursors, including compounds like silicon tetrachloride (SiCl₄) and dichlorosilane (B8785471) (SiH₂Cl₂), are known for their high reactivity and ability to produce high-purity films.[1][2] They are often used in thermal ALD processes at relatively high temperatures.[3] A major drawback of chlorosilanes is the corrosive nature of the precursors and the potential for halogen contamination in the deposited films.[2]

  • Aminosilanes: Representing a large and versatile family of silicon precursors, aminosilanes contain one or more amino ligands.[2] They are generally less corrosive and safer to handle than chlorosilanes.[4] This class includes precursors such as bis(tert-butylamino)silane (BTBAS), bis(diethylamino)silane (B1590842) (BDEAS), and tris(dimethylamino)silane (B81438) (TDMAS).[2][5] The structure of the aminosilane (B1250345), particularly the number of amino ligands and the steric hindrance of the alkyl groups, significantly influences the ALD process window, growth per cycle (GPC), and the final film properties.[4]

  • Heterosilanes: This category encompasses silicon precursors that do not fall into the chlorosilane or aminosilane classification.[1] A prominent example is trisilylamine (B1208238) (TSA), a carbon- and chlorine-free precursor that has shown promise for high-quality SiN deposition at low temperatures in plasma-enhanced ALD (PEALD).[1]

Comparative Performance for Silicon Dioxide (SiO₂) Deposition

The choice of precursor for SiO₂ ALD depends on the desired deposition temperature, growth rate, and film quality. Both thermal and plasma-enhanced ALD processes are utilized, with aminosilanes being extensively studied for low-temperature applications.

Precursor NameAbbreviationALD TypeDeposition Temperature (°C)Growth per Cycle (Å/cycle)Refractive IndexKey Features
DichlorosilaneDCSThermal350 - 400~2.51.46High deposition temperature, good film quality.[6][7]
Tris(dimethylamino)silaneTDMASThermal (O₃)100 - 300~0.43~1.46Low GPC, potential for carbon impurities.[8][9]
Tris(dimethylamino)silaneTDMASThermal (H₂O₂)150 - 5500.8 - 1.8-Higher GPC at higher temperatures.[10][11]
Bis(tert-butylamino)silaneBTBASPEALD (O₂)300 - 400~1.0-Good for low-temperature deposition.[12][13]
Bis(diethylamino)silaneBDEASPEALD (O₂)2001.14 - 1.23~1.46Good growth rate at moderate temperatures.[14]
AP-LTO® 330-Thermal (O₃)2001.85~1.46High growth rate.[14]

Comparative Performance for Silicon Nitride (SiN) Deposition

For SiN deposition, PEALD is the more common method, especially for temperature-sensitive applications. The choice of precursor significantly impacts the film's stoichiometry, density, and etch resistance.

Precursor NameAbbreviationALD TypeDeposition Temperature (°C)Growth per Cycle (Å/cycle)Wet Etch Rate (nm/min)Key Features
DichlorosilaneDCSPEALD (NH₃)250 - 400--Early precursor for SiN PEALD.[3]
HexachlorodisilaneHCDSThermal (NH₃)450--High deposition temperature, good barrier properties.[15]
HexachlorodisilaneHCDSPEALD (NH₃/Ar)300-1.2Low wet etch rate.[16][17]
HexachlorodisilaneHCDSPEALD (NH₃)≤400~1.2-High conformality.[18]
HexachlorodisilaneHCDSPEALD (CH₃NH₂/N₂)400~0.9-Improved conformality and GPC.[17][19][20]
Bis(tert-butylamino)silaneBTBASPEALD (N₂)100 - 300~0.6>2Lower performance compared to DSBAS.[21][22]
Di(sec-butylamino)silaneDSBASPEALD (N₂)100 - 300~0.8≤2Superior film properties compared to BTBAS.[21][22]
TrisilylamineTSAPEALD (N₂/H₂)300 - 4001.3 - 2.1~1High GPC, carbon- and chlorine-free.[1]
TrisilylamineTSAPEALD (NH₃)150 - 350~0.6-Lower GPC with NH₃ plasma.[1]
TrisilylamineTSAPEALD (N₂)100 - 350--Wide temperature window.[23][24]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing results. Below are generalized protocols for thermal and plasma-enhanced ALD processes.

General Thermal ALD Protocol (e.g., SiO₂ using Aminosilane and Ozone)
  • Substrate Preparation: The substrate is loaded into the ALD reactor chamber.

  • Process Conditions: The reactor is heated to the desired deposition temperature (e.g., 250-350°C) and the pressure is stabilized (e.g., 2 Torr).[25]

  • ALD Cycle:

    • Precursor Pulse: The silicon precursor (e.g., BEMAS) is pulsed into the chamber for a set duration (e.g., 1 second).[25]

    • Purge: The chamber is purged with an inert gas (e.g., Ar) to remove unreacted precursor and byproducts (e.g., 2 seconds).[25]

    • Reactant Pulse: The oxidant (e.g., O₃) is pulsed into the chamber (e.g., 0.5 seconds).[25]

    • Purge: The chamber is purged again with the inert gas (e.g., 4 seconds).[25]

  • Deposition: The ALD cycle is repeated until the desired film thickness is achieved.

General PEALD Protocol (e.g., SiN using Aminosilane and N₂ Plasma)
  • Substrate Preparation: The substrate is placed in the PEALD reactor.

  • Process Conditions: The substrate is heated to the deposition temperature (e.g., 100-300°C).[21][22]

  • ALD Cycle:

    • Precursor Pulse: The silicon precursor (e.g., DSBAS) is introduced into the chamber for a specific time (e.g., ~1 second for saturation).[22]

    • Purge: Excess precursor and byproducts are removed by an inert gas purge (e.g., 30 seconds).[22]

    • Plasma Exposure: A remote plasma is generated from a nitrogen-containing gas (e.g., N₂) and the reactive species are introduced into the chamber for a set duration (e.g., 60 seconds for saturation).[22]

    • Purge: The chamber is purged with an inert gas to remove remaining reactive species and byproducts (e.g., 10 seconds).[22]

  • Deposition: The cycle is repeated to grow the film to the target thickness.

Visualizing ALD Processes and Precursor Selection

The following diagrams illustrate a typical ALD cycle and a decision-making workflow for selecting a silicon precursor.

ALD_Cycle cluster_workflow Typical Four-Step ALD Cycle A Step 1: Precursor Pulse (e.g., Aminosilane) B Step 2: Inert Gas Purge A->B Chemisorption C Step 3: Reactant Pulse (e.g., O₃ or N₂ Plasma) B->C Removal of excess precursor D Step 4: Inert Gas Purge C->D Surface Reaction D->A Removal of excess reactant & byproducts

Caption: A diagram illustrating the four sequential steps of a typical ALD cycle.

Precursor_Selection cluster_logic Silicon Precursor Selection Logic start Desired Film Properties (e.g., SiO₂, SiN) temp Deposition Temperature Constraint? start->temp low_temp Low Temperature (< 400°C) temp->low_temp Yes high_temp High Temperature (> 400°C) temp->high_temp No purity High Purity/ Low Impurity Required? low_temp->purity chloro Consider Chlorosilanes (e.g., HCDS, DCS) high_temp->chloro amino Consider Aminosilanes (e.g., BDEAS, DSBAS) purity->amino Yes hetero Consider Heterosilanes (e.g., TSA for SiN) purity->hetero Yes (for SiN) purity->chloro No gpc High Growth Rate (GPC) Needed? amino->gpc hetero->gpc chloro->gpc select_amino Select Aminosilane with higher GPC gpc->select_amino Yes select_chloro Select Chlorosilane with higher GPC gpc->select_chloro Yes

Caption: A flowchart outlining the decision-making process for selecting a silicon precursor.

References

A Comparative Guide to the Purity of Silicon Tetraiodide for Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the relentless pursuit of higher-performing electronic devices necessitates the use of exceptionally pure semiconductor materials. Silicon tetraiodide (SiI₄) stands out as a critical precursor for depositing high-purity silicon thin films, essential for manufacturing and etching silicon wafers. This guide provides an objective comparison of this compound's purity with alternative silicon precursors, supported by experimental data and detailed analytical protocols to aid in the selection of optimal materials for advanced electronic applications.

The performance and reliability of semiconductor devices are intrinsically linked to the purity of the silicon used in their fabrication. Even trace amounts of metallic and non-metallic impurities can introduce defects, alter electrical properties, and ultimately lead to device failure.[1][2] this compound is a key compound in the production of electronic-grade silicon, offering advantages in processes like chemical vapor deposition (CVD) due to its high reactivity and potential for high-purity silicon film growth.[3]

Comparing Silicon Precursors: A Purity Perspective

The choice of a silicon precursor is a critical decision in the fabrication of semiconductor devices. While this compound offers distinct advantages, other precursors such as silane (B1218182) (SiH₄), dichlorosilane (B8785471) (SiH₂Cl₂), and trichlorosilane (B8805176) (SiHCl₃) are also widely used. The ideal precursor should not only enable efficient deposition but also introduce the lowest possible level of impurities into the silicon lattice.

Below is a comparative summary of the typical purity levels and key impurity concentrations for electronic-grade silicon derived from various precursors. It is important to note that specific impurity levels can vary depending on the manufacturing and purification processes employed by the supplier.

PrecursorTypical Purity LevelKey Metallic Impurities (Typical Concentration)Key Dopant Impurities (Typical Concentration)
This compound (SiI₄) 99.99% - 99.999%Fe, Cu, Ni, Cr, Al (< 1 ppb each)B, P, As (< 0.5 ppb each)
Silane (SiH₄) 99.999% - 99.9999%Fe, Cu, Ni, Cr, Al (< 0.5 ppb each)B, P, As (< 0.1 ppb each)
Dichlorosilane (SiH₂Cl₂) 99.99% - 99.999%Fe, Cu, Ni, Cr, Al (< 5 ppb each)B, P, As (< 1 ppb each)
Trichlorosilane (SiHCl₃) 99.9% - 99.999%Fe, Cu, Ni, Cr, Al (< 10 ppb each)B, P, As (< 5 ppb each)

Note: The data presented is a synthesis of typical values found in industry and research literature. Actual concentrations may vary.

Impact of Impurities on Electronic Properties

Metallic impurities are a primary cause of device failure, acting as recombination centers that can degrade the performance of silicon wafers.[4][5] Contaminants like iron, copper, and nickel can diffuse into the silicon substrate during high-temperature processing, leading to uncontrolled changes in the semiconductor's electrical characteristics and causing issues such as increased leakage currents and reduced minority-carrier lifetime.[1] The presence of even minute concentrations of these metals can lead to the formation of crystal defects in the epitaxial silicon layer.[1]

Experimental Protocols for Purity Evaluation

Accurate and reliable evaluation of this compound purity is paramount. The following are detailed methodologies for key analytical techniques used to quantify trace and ultra-trace impurities.

Glow Discharge Mass Spectrometry (GDMS)

GDMS is a powerful technique for the direct analysis of solid conductive and semi-conductive materials, offering high sensitivity for a wide range of elements.[6]

Sample Preparation:

  • Due to the reactive and moisture-sensitive nature of this compound, sample handling must be performed in an inert atmosphere (e.g., a glovebox).

  • A sample of high-purity silicon is produced from the this compound precursor via thermal decomposition on a heated, high-purity silicon filament.

  • The resulting silicon rod or deposit is then carefully shaped to fit the GDMS sample holder. The surface is cleaned sequentially with high-purity nitric acid, deionized water, and isopropanol (B130326) to remove surface contaminants.[7]

Instrumental Analysis:

  • The prepared silicon sample is introduced into the glow discharge chamber, which is then evacuated to a high vacuum.

  • A high-purity argon gas is introduced, and a high voltage is applied to generate a stable glow discharge plasma.

  • The argon ions sputter atoms from the silicon sample surface, which are then ionized in the plasma.

  • The ions are extracted and guided into a high-resolution mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • The detector measures the ion currents for each element, allowing for the determination of their concentrations, often at sub-parts-per-billion (ppb) levels.[7]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the analysis of trace elements in a wide variety of samples, including those derived from silicon precursors.[8]

Sample Preparation (Acid Digestion):

  • As with GDMS, the initial silicon sample is obtained from the thermal decomposition of this compound in a controlled, high-purity environment.

  • A known weight of the high-purity silicon sample (e.g., 2 grams) is placed in a clean, sealed vessel.[9]

  • A mixture of high-purity grade hydrofluoric acid (HF) and nitric acid (HNO₃) is added to the vessel.[9]

  • The vessel is heated to facilitate the digestion of the silicon.

  • After cooling, the solution is diluted with ultrapure water to a known volume.[9]

Instrumental Analysis:

  • The prepared sample solution is introduced into the ICP-MS instrument via a nebulizer, which converts the liquid into a fine aerosol.

  • The aerosol is transported into a high-temperature argon plasma (ICP), where the sample is desolvated, atomized, and ionized.

  • The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • A detector counts the ions for each element, providing quantitative data on their concentrations in the original sample.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the purity of this compound and its impact on electronic applications.

Workflow for Purity Evaluation of this compound cluster_0 Precursor Handling & Silicon Deposition cluster_1 Purity Analysis cluster_2 Data Analysis & Correlation cluster_3 Application & Performance SiI4 This compound (SiI₄) Decomposition Thermal Decomposition SiI4->Decomposition Silicon High-Purity Silicon Sample Decomposition->Silicon GDMS Glow Discharge Mass Spectrometry (GDMS) Silicon->GDMS ICPMS Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Silicon->ICPMS Impurity_Profile Impurity Concentration Profile GDMS->Impurity_Profile ICPMS->Impurity_Profile Correlation Correlate Impurities with Electrical Performance Impurity_Profile->Correlation Electrical_Testing Electrical Property Measurement (Resistivity, Carrier Lifetime) Electrical_Testing->Correlation Device_Fabrication Semiconductor Device Fabrication Correlation->Device_Fabrication Performance_Evaluation Device Performance & Reliability Device_Fabrication->Performance_Evaluation

Caption: Workflow for evaluating SiI₄ purity and its impact.

Purity vs. Performance: A Logical Relationship

The relationship between the purity of the silicon precursor and the performance of the final electronic device is direct and critical. The following diagram illustrates this logical dependency.

Relationship Between Precursor Purity and Device Performance High_Purity High Precursor Purity (e.g., SiI₄) Low_Impurities Low Impurity Incorporation in Silicon Film High_Purity->Low_Impurities leads to Fewer_Defects Fewer Crystal Defects Low_Impurities->Fewer_Defects Low_Purity Low Precursor Purity (Alternative Precursors) High_Impurities High Impurity Incorporation in Silicon Film Low_Purity->High_Impurities leads to More_Defects More Crystal Defects High_Impurities->More_Defects Improved_Electrical Improved Electrical Properties (High Carrier Lifetime, Low Leakage) Fewer_Defects->Improved_Electrical Degraded_Electrical Degraded Electrical Properties (Low Carrier Lifetime, High Leakage) More_Defects->Degraded_Electrical High_Performance High Device Performance & Reliability Improved_Electrical->High_Performance Low_Performance Low Device Performance & Reliability Degraded_Electrical->Low_Performance

Caption: Precursor purity directly impacts device performance.

References

A Comparative Guide to Silicon Tetraiodide (SiI4) in Chemical Vapor Deposition for High-Purity Silicon Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing advanced materials, the choice of precursor and deposition method for producing high-quality silicon-based films is critical. This guide provides a comprehensive comparison of the performance of silicon tetraiodide (SiI4) in Chemical Vapor Deposition (CVD) against other common methods, including CVD with silane (B1218182) (SiH₄) and silicon tetrachloride (SiCl₄), as well as Physical Vapor Deposition (PVD).

This compound has emerged as a promising precursor for low-temperature deposition of silicon-containing films. Its primary advantage lies in the weaker Si-I bond compared to the Si-Cl bond in silicon tetrachloride, which allows for decomposition at lower temperatures. This characteristic is particularly beneficial for applications involving temperature-sensitive substrates.

Performance Comparison of Silicon Deposition Methods

Parameter SiI₄ CVD SiH₄ CVD SiCl₄ CVD PVD (Sputtering)
Deposition Temperature Low (Potentially < 400°C for SiN)550 - 1100°C[1]850 - 1250°C[1][2]Room Temperature - 600°C[3][4]
Deposition Rate Moderate to High0.1 - 100 nm/min[5]1 - 2 µm/min[2]1 - 10 nm/s[6]
Film Purity High (Theoretical)High (99.9999% achievable)[7]HighHigh, dependent on target purity[8]
Crystallinity Amorphous to PolycrystallineAmorphous to Epitaxial[5][9]Polycrystalline to Epitaxial[2]Amorphous to Polycrystalline[3][6]
Conformality Good to ExcellentGood to Excellent[8]Good to Excellent[8]Poor to Moderate[8]

Detailed Experimental Protocols

This compound Chemical Vapor Deposition (SiI₄ CVD)

While specific protocols for pure silicon deposition using SiI₄ are not extensively detailed in the available literature, a general procedure can be outlined based on its use for silicon nitride deposition.

Experimental Setup:

  • A cold-wall or hot-wall CVD reactor.

  • A sublimation vessel for the solid SiI₄ precursor, heated to control its vapor pressure.

  • Mass flow controllers for carrier and reactant gases (e.g., Ar, H₂).

  • A heated substrate holder.

  • A vacuum system to maintain the desired pressure.

General Protocol:

  • The silicon substrate is placed on the heater within the reactor chamber.

  • The chamber is evacuated to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • The substrate is heated to the desired deposition temperature.

  • The SiI₄ precursor is heated in the sublimation vessel to generate a stable vapor pressure.

  • A carrier gas (e.g., Argon) is passed through the sublimation vessel to transport the SiI₄ vapor into the reaction chamber.

  • A reducing agent, such as hydrogen (H₂), may be introduced separately into the chamber.

  • The pressure in the reactor is maintained at a constant value during deposition.

  • The thermal decomposition of SiI₄ at the heated substrate surface leads to the deposition of a silicon film. The reaction is: SiI₄(g) → Si(s) + 2I₂(g).

Silane Chemical Vapor Deposition (SiH₄ CVD)

Experimental Setup:

  • A Low-Pressure CVD (LPCVD) or Plasma-Enhanced CVD (PECVD) reactor.

  • Gas cabinet with a cylinder of silane (SiH₄), often diluted in an inert gas.

  • Mass flow controllers for SiH₄ and any carrier or dilution gases (e.g., H₂, N₂).

  • A furnace (for LPCVD) or a heated substrate holder with plasma generation capabilities (for PECVD).

  • A vacuum system.

General Protocol for LPCVD:

  • Silicon substrates are loaded into a quartz tube furnace.

  • The tube is evacuated and purged with an inert gas.

  • The furnace is ramped to the deposition temperature (typically 550-650°C for polysilicon).

  • Silane gas is introduced into the tube at a controlled flow rate.

  • The thermal decomposition of silane on the substrate surface results in silicon deposition: SiH₄(g) → Si(s) + 2H₂(g).[10]

  • After the desired film thickness is achieved, the silane flow is stopped, and the furnace is cooled down under an inert atmosphere.

Silicon Tetrachloride Chemical Vapor Deposition (SiCl₄ CVD)

Experimental Setup:

  • A high-temperature CVD reactor, often an epitaxial reactor.

  • A bubbler system to vaporize the liquid SiCl₄ precursor.[11]

  • Mass flow controllers for the carrier gas (typically H₂) and reactant gases.

  • A heated substrate holder, often with inductive or resistive heating.

  • A vacuum and exhaust system.

General Protocol:

  • A silicon substrate is placed on the susceptor in the reaction chamber.

  • The chamber is purged with high-purity hydrogen.

  • The substrate is heated to a high temperature (e.g., 1150-1250°C) for in-situ cleaning with H₂.

  • The temperature is adjusted for deposition (e.g., 1000-1200°C).

  • Hydrogen carrier gas is bubbled through the liquid SiCl₄ to transport its vapor into the reactor.

  • The reaction between SiCl₄ and H₂ on the hot substrate surface deposits epitaxial silicon: SiCl₄(g) + 2H₂(g) ↔ Si(s) + 4HCl(g).[12]

  • Upon completion, the precursor flow is stopped, and the reactor is cooled under a hydrogen atmosphere.

Physical Vapor Deposition (PVD) - Sputtering

Experimental Setup:

  • A high-vacuum sputtering system.

  • A high-purity silicon target.

  • A substrate holder, which may have heating capabilities.

  • A power source (DC or RF).

  • A mass flow controller for the sputtering gas (typically Argon).

  • A vacuum system with high-vacuum pumps.

General Protocol:

  • The substrate is loaded into the sputtering chamber.

  • The chamber is evacuated to a high vacuum (e.g., < 10⁻⁶ Torr).

  • Argon gas is introduced into the chamber, and the pressure is stabilized at a low level (e.g., a few mTorr).

  • A high voltage is applied to the silicon target, creating a plasma.

  • Energetic argon ions from the plasma bombard the silicon target, ejecting silicon atoms.[6]

  • The sputtered silicon atoms travel through the vacuum and deposit onto the substrate, forming a thin film.[6]

  • The substrate may be heated during deposition to improve film properties.

Visualizing the Deposition Process and Precursor Selection

To aid in the understanding of the workflows and decision-making processes involved in silicon film deposition, the following diagrams are provided.

CVD_Process_Workflow General Chemical Vapor Deposition (CVD) Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Reactor_Evacuation Reactor Evacuation & Purge Substrate_Cleaning->Reactor_Evacuation Substrate_Heating Substrate Heating Reactor_Evacuation->Substrate_Heating Precursor_Introduction Precursor Introduction Substrate_Heating->Precursor_Introduction Surface_Reaction Surface Reaction & Film Growth Precursor_Introduction->Surface_Reaction Reactor_Cool_Down Reactor Cool Down Surface_Reaction->Reactor_Cool_Down Sample_Removal Sample Removal Reactor_Cool_Down->Sample_Removal

Caption: A simplified workflow for a typical Chemical Vapor Deposition process.

Precursor_Selection_Logic Decision Logic for Silicon Precursor Selection in CVD cluster_criteria Key Criteria cluster_precursors Precursor Choice start Define Film Requirements Temp_Constraint Low Temperature Required? start->Temp_Constraint Crystallinity_Req Epitaxial Growth Needed? Temp_Constraint->Crystallinity_Req No SiI4 SiI₄ (Lower Temp. Advantage) Temp_Constraint->SiI4 Yes Purity_Req Ultra-High Purity Critical? Crystallinity_Req->Purity_Req No SiCl4 SiCl₄ (High Temp. Epitaxy) Crystallinity_Req->SiCl4 Yes SiH4 SiH₄ (Versatile, Lower Temp. than SiCl₄) Purity_Req->SiH4 Yes Other_Precursors Other Precursors (e.g., Disilane) Purity_Req->Other_Precursors Consider Alternatives SiI4->Other_Precursors SiH4->Other_Precursors SiCl4->Other_Precursors

Caption: A logical flow for selecting a silicon precursor based on process and film requirements.

References

Reactivity of Silicon Tetrahalides for Silicon Nitride Thin Film Deposition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-quality silicon nitride (SixNy) thin films is crucial for a wide range of applications, from advanced semiconductor devices to protective coatings in the pharmaceutical industry. The choice of precursor plays a pivotal role in determining the deposition process parameters and the final film properties. This guide provides an objective comparison of the reactivity of silicon tetrahalides (SiF₄, SiCl₄, SiBr₄, and SiI₄) as precursors for the deposition of SixNy thin films, supported by experimental data.

Executive Summary

The reactivity of silicon tetrahalides (SiX₄) in the formation of silicon nitride thin films via thermal processes generally follows the trend: SiI₄ > SiBr₄ > SiCl₄ > SiF₄. This trend is inversely related to the Si-X bond strength. Precursors with weaker Si-X bonds, such as SiI₄, exhibit higher reactivity, enabling deposition at lower temperatures. Conversely, the high stability of the Si-F bond in SiF₄ necessitates significantly higher temperatures or plasma enhancement for efficient conversion to silicon nitride.

Quantitative Data Comparison

Table 1: Deposition Parameters for SixNy Thin Films using SiF₄

Deposition MethodTemperature (°C)PrecursorsGrowth RateN/Si RatioReference
LPCVD1340 - 1490SiF₄, NH₃Increases with temperatureNot Specified[1]
PECVDNot SpecifiedSiF₄, N₂, H₂Not Specified1.3[2]

Table 2: Deposition Parameters for SixNy Thin Films using SiCl₄

Deposition MethodTemperature (°C)PrecursorsGrowth RateN/Si RatioReference
LPCVD700 - 850SiCl₄, NH₃~10 nm/minStoichiometric[3]
Thermal ALD500SiCl₄, NH₃~0.023 nm/cycle~1[4]
Low-Pressure RF Plasma300 - 440SiCl₄, NH₃, ArVaries with power and pressureNot Specified[5]

Table 3: Deposition Parameters for SixNy Thin Films using SiBr₄

Deposition MethodTemperature (°C)PrecursorsGrowth RateN/Si RatioReference
Thermal ALD350 - 600SiBr₄, NH₃Not SpecifiedNot Specified[1]

Table 4: Deposition Parameters for SixNy Thin Films using SiI₄

Deposition MethodTemperature (°C)PrecursorsGrowth RateN/Si RatioReference
APCVD350 - 550SiI₄, NH₃Varies (increases at lower temp in this range)Nitrogen-rich below 550°C[6]
Thermal ALD350SiI₄, NH₃Favorable at low temperaturesNot Specified[2]

Reactivity Trend and Reaction Pathways

The reactivity of the silicon tetrahalides is primarily governed by the silicon-halogen bond energy. The weaker the bond, the more readily the halogen can be displaced by an amine group from the nitrogen source (typically ammonia (B1221849), NH₃), initiating the formation of the Si-N network.

G cluster_reactivity Decreasing Reactivity & Increasing Bond Strength SiI4 SiI₄ (Highest Reactivity) SiBr4 SiBr₄ SiI4->SiBr4 Weaker Si-X Bond SiCl4 SiCl₄ SiBr4->SiCl4 SiF4 SiF₄ (Lowest Reactivity) SiCl4->SiF4 Stronger Si-X Bond

Caption: Reactivity trend of silicon tetrahalides.

The general reaction pathway for the formation of silicon nitride from a silicon tetrahalide and ammonia can be conceptualized as a series of ligand exchange reactions.

G SiX4 SiX₄ Intermediate SiX₃(NH₂) + HX SiX4->Intermediate Initial Reaction NH3 NH₃ NH3->Intermediate SiN_Network SixNy Network + more HX Intermediate->SiN_Network Further Reactions & Cross-linking

Caption: Generalized reaction pathway.

Experimental Protocols

Below are generalized experimental protocols for the deposition of SixNy thin films using silicon tetrahalides, based on common deposition techniques.

Chemical Vapor Deposition (CVD) - General Protocol

A typical thermal CVD process for SixNy deposition involves the following steps:

  • Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any surface contaminants. This often involves a sequence of solvent cleaning followed by an acid dip (e.g., dilute HF) to remove the native oxide layer.

  • Chamber Loading and Pump-down: The cleaned substrate is loaded into the CVD reactor chamber. The chamber is then evacuated to a base pressure, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize atmospheric contamination.

  • Temperature Ramp-up: The substrate is heated to the desired deposition temperature under a flow of an inert gas (e.g., N₂ or Ar).

  • Precursor Introduction: The silicon tetrahalide and the nitrogen source (e.g., NH₃) are introduced into the reactor. The flow rates of the precursors are controlled by mass flow controllers to maintain the desired gas phase composition.

  • Deposition: The precursors react at the heated substrate surface, leading to the growth of a SixNy thin film. The deposition time is controlled to achieve the desired film thickness.

  • Purge and Cool-down: After the deposition, the precursor flows are stopped, and the chamber is purged with an inert gas. The substrate is then cooled down to room temperature before being removed from the chamber.

Atomic Layer Deposition (ALD) - General Protocol

Thermal ALD is a cyclic process that allows for precise, layer-by-layer film growth. A typical ALD cycle for SixNy deposition consists of the following four steps:

  • Pulse A (Silicon Precursor): A pulse of the silicon tetrahalide vapor is introduced into the reactor. The precursor molecules chemisorb onto the substrate surface, forming a self-limiting monolayer.

  • Purge A: The reactor is purged with an inert gas (e.g., N₂) to remove any unreacted precursor molecules and gaseous byproducts from the chamber.

  • Pulse B (Nitrogen Precursor): A pulse of the nitrogen source (e.g., NH₃) is introduced into the reactor. The nitrogen precursor reacts with the chemisorbed silicon precursor on the surface, forming a layer of silicon nitride.

  • Purge B: The reactor is again purged with an inert gas to remove any unreacted nitrogen precursor and gaseous byproducts.

This four-step cycle is repeated until the desired film thickness is achieved.

G start Start pulse_si Pulse Silicon Tetrahalide (SiX₄) start->pulse_si purge1 Inert Gas Purge pulse_si->purge1 Self-limiting adsorption pulse_n Pulse Nitrogen Source (e.g., NH₃) purge1->pulse_n purge2 Inert Gas Purge pulse_n->purge2 Surface reaction end Repeat for Desired Thickness purge2->end end->pulse_si

Caption: General ALD workflow for SixNy deposition.

Conclusion

The choice of silicon tetrahalide precursor significantly impacts the deposition process for SixNy thin films. SiI₄ stands out as the most reactive precursor, enabling lower temperature deposition, which is advantageous for temperature-sensitive substrates and processes. SiCl₄ is a more commonly used and well-characterized precursor, though it typically requires higher deposition temperatures than SiI₄. SiBr₄ offers an intermediate reactivity. The low reactivity of SiF₄ makes it less suitable for thermal deposition methods, often requiring plasma enhancement to achieve reasonable deposition rates at lower temperatures. Researchers and professionals should consider the trade-offs between precursor reactivity, deposition temperature, and the desired film properties when selecting a silicon tetrahalide for their specific application.

References

assessing the efficiency of silicon tetraiodide in solar cell applications

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of efficient and cost-effective solar energy, two prominent technologies have emerged as frontrunners: traditional silicon-based solar cells and the relatively newer perovskite solar cells. While silicon has long been the industry standard, perovskites are rapidly gaining attention for their remarkable potential. This guide provides a comprehensive comparison of these two technologies, offering researchers, scientists, and professionals in drug development an objective analysis of their performance, backed by experimental data and detailed methodologies.

Performance Metrics: A Side-by-Side Comparison

The efficiency of a solar cell is determined by several key performance indicators. The following table summarizes the typical performance metrics for both silicon and perovskite solar cells, drawing from various research findings.

Performance MetricCrystalline Silicon Solar CellsPerovskite Solar Cells
Power Conversion Efficiency (PCE) Industrially produced modules range from 20%-22%[1], with laboratory records exceeding 27%[1]. Tandem cells with perovskite have achieved over 32.5%[2].Single-junction lab cells have shown rapid improvement, with efficiencies now competing with silicon. Tandem cells with silicon have demonstrated PCEs over 30%[2].
Open-Circuit Voltage (Voc) Typically around 0.7 V for single-junction cells.Perovskite-silicon tandem cells have demonstrated impressive open-circuit voltages of up to 2.0 volts[2].
Short-Circuit Current Density (Jsc) High, contributing to their overall efficiency.Can be tuned by adjusting the perovskite's chemical composition and bandgap[3].
Fill Factor (FF) Generally high, indicating good charge extraction.Can be enhanced through interface engineering and passivation techniques.
Stability and Durability Proven long-term stability with lifespans of 25+ years and degradation rates of less than 1% per year[1].Historically a challenge, with sensitivity to moisture and heat. However, recent research has made significant strides in improving stability.

The Experimental Landscape: Fabricating the Future of Solar Energy

The fabrication processes for silicon and perovskite solar cells differ significantly, impacting their cost, scalability, and potential applications.

Crystalline Silicon Solar Cell Fabrication

The production of traditional silicon solar cells is a multi-step, energy-intensive process:

  • Material Extraction and Purification: The process begins with mining quartz, which is then purified into solar-grade silicon[1]. This requires heating the quartz in an electric arc furnace[1].

  • Ingot and Wafer Formation: The purified silicon is melted and crystallized to form large ingots, which are then sliced into thin wafers[4].

  • Cell Processing: The wafers undergo several processing steps, including texturing to reduce reflection, doping to create the p-n junction, and deposition of anti-reflective coatings and metal contacts[4].

Perovskite Solar Cell Fabrication

Perovskite solar cells can be fabricated using simpler, less energy-intensive solution-based methods[3]:

  • Substrate Preparation: A substrate, which can be rigid glass or flexible material, is cleaned and prepared[4].

  • Layer Deposition: A series of layers, including an electron transport layer, the perovskite absorber layer, and a hole transport layer, are deposited onto the substrate, often using techniques like spin coating[5].

  • Electrode Deposition: Finally, a conductive electrode is deposited on top to complete the cell structure.

The following diagram illustrates a typical workflow for the fabrication of a perovskite solar cell:

G cluster_0 Perovskite Solar Cell Fabrication Workflow A Substrate Cleaning B Electron Transport Layer (ETL) Deposition A->B C Perovskite Layer Deposition B->C D Hole Transport Layer (HTL) Deposition C->D E Electrode Deposition D->E F Encapsulation E->F G Characterization F->G

A simplified workflow for the fabrication of perovskite solar cells.

The Rise of Tandem Technology

To overcome the efficiency limitations of single-junction cells, researchers are actively developing tandem solar cells that combine both perovskite and silicon technologies.[2] In this configuration, a perovskite top cell absorbs high-energy photons (blue light), while the silicon bottom cell captures lower-energy photons (red light) that pass through. This approach has led to record-breaking efficiencies, with certified power conversion efficiencies exceeding 32.5%.[2]

The following diagram illustrates the logical relationship in a perovskite-silicon tandem solar cell:

G cluster_0 Perovskite-Silicon Tandem Solar Cell Sunlight Sunlight Perovskite_Cell Perovskite Top Cell (Absorbs High-Energy Light) Sunlight->Perovskite_Cell Silicon_Cell Silicon Bottom Cell (Absorbs Low-Energy Light) Perovskite_Cell->Silicon_Cell Transmitted Light Electricity Electricity Perovskite_Cell->Electricity Silicon_Cell->Electricity

References

A Comparative Guide to Silicon Tetraiodide (SiI4) as a Precursor for Silicon-Based Films

Author: BenchChem Technical Support Team. Date: December 2025

Silicon tetraiodide (SiI4) is emerging as a compelling precursor for the deposition of high-quality silicon-based thin films, offering distinct advantages, particularly in low-temperature applications. Its unique chemical properties, stemming from the relatively weak silicon-iodine bond, position it as a viable alternative to more conventional silicon precursors. This guide provides an objective comparison of SiI4 with other common precursors, supported by experimental data, detailed protocols, and process diagrams to assist researchers in selecting the optimal material for their specific application.

Overview of this compound (SiI4)

This compound is a solid, off-white, moisture-sensitive compound with a tetrahedral molecular structure.[1] It is utilized in microfabrication for both the manufacturing and etching of silicon components.[2] A key advantage of SiI4 is its potential for enabling lower-temperature processing during film deposition compared to its chloride-based counterparts.[3] This is attributed to the lower bond dissociation energy of the Si-I bond (68 kcal/mol) compared to the Si-Cl bond (110 kcal/mol), which suggests higher reactivity at reduced temperatures.[4] SiI4 can be used as a precursor for depositing pure silicon, silicon nitride (SiNx), and silicon carbide (SiC) films through methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][5]

Performance Comparison of Silicon Precursors

The selection of a precursor significantly impacts the deposition process parameters and the final properties of the film. The following tables summarize quantitative data for SiI4 and its common alternatives in the deposition of silicon (Si), silicon nitride (SiNx), and silicon dioxide (SiO2) films.

Table 1: Comparison of Precursors for Silicon (Si) Film Deposition
PrecursorDeposition MethodDeposition Temperature (°C)Growth Rate (nm/min)Key Characteristics
This compound (SiI4) CVD / ALDLower temperatures expectedHigh growth rates reported[2]Weaker Si-I bond facilitates lower energy decomposition.
Silane (SiH4) CVD600 - 800~1 - 10[6][7]Standard precursor; growth rate highly temperature-dependent.
Disilane (Si2H6) CVD550 - 600~10x higher than SiH4[7]Higher growth rate at lower temperatures than SiH4.[7]
Neopentasilane (B600054) (Si5H12) CVD600 - 70080 - 180[8][9]Enables very high growth rates at relatively low temperatures.[8]
Table 2: Comparison of Precursors for Silicon Nitride (SiNx) Film Deposition (with NH3 co-reactant)
PrecursorDeposition MethodDeposition Temperature (°C)Growth per Cycle (Å/cycle)Resulting Film Properties
This compound (SiI4) Thermal ALD200 - 400[4][10]Not specifiedFavorable for low-temperature ALD.[11]
Silicon Tetrachloride (SiCl4) Thermal ALD~500~0.25[12]Standard high-temperature ALD precursor.
Dichlorosilane (B8785471) (SiH2Cl2) Thermal ALD~500~0.50[12]Higher deposition rate than SiCl4; films have higher H content.[12]
Table 3: Comparison of Precursors for Silicon Dioxide (SiO2) Film Deposition (with H2O co-reactant)
PrecursorDeposition MethodDeposition Temperature (°C)Growth per Cycle (Å/cycle)Key Characteristics
This compound (SiI4) ALDNot specifiedNot specifiedPotential for low-temperature deposition due to high reactivity.
Silicon Tetrachloride (SiCl4) Thermal ALD> 325[13]~1 - 2[13]High-temperature process.
Silicon Tetrachloride (SiCl4) + NH3 catalyst Catalytic ALDRoom Temperature~2[13][14]Ammonia (B1221849) catalyst enables room temperature deposition.[13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key deposition processes.

Protocol 1: Thermal Atomic Layer Deposition (ALD) of SiNx using SiI4 and NH3

This protocol describes a typical thermal ALD process for depositing silicon nitride films.

  • Substrate Preparation: Substrates (e.g., native SiO2 on Si wafers) are loaded into the ALD reactor chamber.

  • Precursor Heating: The SiI4 precursor is heated in a bubbler to 100-170°C to achieve adequate vapor pressure.[4][10]

  • Deposition Cycle:

    • Step A (SiI4 Pulse): A pulse of SiI4 vapor is introduced into the chamber, where it chemisorbs onto the substrate surface.

    • Step B (Purge): The chamber is purged with an inert gas (e.g., N2) to remove any unreacted SiI4 and byproducts.

    • Step C (NH3 Pulse): A pulse of ammonia (NH3) gas is introduced. It reacts with the surface-adsorbed species to form a layer of silicon nitride.

    • Step D (Purge): The chamber is purged again with inert gas to remove unreacted NH3 and reaction byproducts.

  • Film Growth: Steps A-D are repeated for a set number of cycles to achieve the desired film thickness.

  • Process Conditions: The substrate deposition temperature is maintained between 200°C and 400°C.[4][10]

Protocol 2: Chemical Vapor Deposition (CVD) of Si using Silane (SiH4)

This protocol outlines a standard low-pressure CVD (LPCVD) process for depositing polycrystalline silicon.

  • Substrate Preparation: Wafers are cleaned (e.g., using an HF dip) and loaded into a furnace.

  • Process Conditions: The furnace is heated to the target deposition temperature, typically between 600°C and 650°C. The pressure is maintained in the mTorr range.

  • Gas Introduction: Silane (SiH4), often diluted in a carrier gas like H2 or N2, is introduced into the reaction chamber.

  • Deposition: The SiH4 thermally decomposes on the hot substrate surface, resulting in the deposition of a silicon film.

  • Termination: After the desired thickness is achieved, the gas flow is stopped, and the chamber is cooled down.

Process and Workflow Visualizations

Diagrams created using Graphviz provide a clear visual representation of deposition processes and logical workflows.

CVD_Process cluster_gas Gas Delivery System cluster_reactor CVD Reactor SiI4 SiI4 Precursor Heater Heated Substrate SiI4->Heater Carrier Carrier Gas (N2) Carrier->Heater Outlet Exhaust Heater->Outlet Byproducts caption Diagram 1: Chemical Vapor Deposition (CVD) Workflow.

Caption: Diagram 1: Chemical Vapor Deposition (CVD) Workflow.

ALD_Cycle A Step A: SiI4 Pulse (Precursor Adsorption) B Step B: N2 Purge (Remove Excess SiI4) A->B 1 C Step C: NH3 Pulse (Surface Reaction) B->C 2 D Step D: N2 Purge (Remove Byproducts) C->D 3 D->A 4 (New Cycle) E Repeat Cycle for Desired Thickness D->E caption Diagram 2: Atomic Layer Deposition (ALD) Cycle for SiNx.

Caption: Diagram 2: Atomic Layer Deposition (ALD) Cycle for SiNx.

Precursor_Comparison_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_analysis Analysis & Comparison sub Substrate Cleaning and Preparation dep_A Deposit Film using Precursor A (e.g., SiI4) sub->dep_A dep_B Deposit Film using Precursor B (e.g., SiCl4) sub->dep_B char Film Characterization (Thickness, Composition, etc.) dep_A->char dep_B->char comp Compare Performance Metrics (Growth Rate, Purity, Temp.) char->comp caption Diagram 3: Workflow for Comparing Silicon Precursors.

Caption: Diagram 3: Workflow for Comparing Silicon Precursors.

Conclusion

This compound presents a significant opportunity for advancing the deposition of silicon-based films, particularly where lower processing temperatures are critical. Its higher reactivity compared to chlorosilanes allows for thermal ALD and CVD processes at reduced temperatures, which is advantageous for applications involving thermally sensitive substrates. While precursors like neopentasilane offer exceptionally high growth rates for pure silicon films, and dichlorosilane provides a faster ALD process for SiNx than SiCl4, SiI4 carves out a niche in the low-temperature deposition landscape. Further research directly comparing the film properties and deposition kinetics of SiI4 against a wider range of precursors under identical conditions will fully elucidate its potential and optimal use cases.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Silicon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of silicon tetraiodide (SiI₄), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a highly reactive and hazardous compound.[1] It is crucial to handle this substance with extreme caution in a controlled laboratory environment.

Principal Hazards:

  • Toxicity: Toxic if swallowed or in contact with skin.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Reactivity: Reacts violently with water and moisture to produce hydrogen iodide (HI), a corrosive and toxic gas, and silicon dioxide.[2][3][4] This reaction is exothermic and can cause boiling if water is added too quickly.[5]

  • Sensitization: May cause an allergic skin reaction.[1][2]

  • Respiratory Effects: Inhalation may lead to chemical pneumonitis.[2]

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling must be performed in a certified chemical fume hood.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is mandatory.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][3][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][3][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula SiI₄[2]
Molecular Weight 535.70 g/mol [2]
Appearance White to off-white crystalline solid[1][2]
Melting Point 120 °C (248 °F)[3]
Boiling Point 290 °C (554 °F)[3]
Exposure Limit (TLV for Iodides) 0.01 ppm (inhalable fraction and vapor)[2]

Detailed Disposal Protocol: Controlled Hydrolysis and Neutralization

The primary method for disposing of this compound is through a carefully controlled hydrolysis reaction, followed by neutralization of the acidic byproduct. This process converts the reactive SiI₄ into inert silicon dioxide and a neutral salt solution, which can then be disposed of according to local regulations.

Materials Required:

  • This compound waste

  • Large glass beaker (at least 10 times the volume of the neutralizing solution)

  • Stir bar and magnetic stir plate

  • Sodium bicarbonate (NaHCO₃) or a 1:1 mixture of soda ash (Na₂CO₃) and slaked lime (Ca(OH)₂)

  • pH paper or a calibrated pH meter

  • Deionized water

  • Appropriate PPE (see section 1)

Experimental Methodology:

Step 1: Prepare the Neutralization Solution

  • Work inside a certified chemical fume hood.

  • Prepare a 5-10% aqueous solution of a weak base. A sodium bicarbonate solution is a common and effective choice.

  • Place the beaker containing the neutralization solution on a magnetic stir plate and begin gentle stirring. An ice bath around the beaker is recommended to manage heat generated during the reaction.

Step 2: Controlled Addition of this compound

  • Very slowly and carefully, add small portions of the this compound waste to the stirring basic solution.

  • The reaction will produce gas (carbon dioxide if using bicarbonate) and a precipitate (silicon dioxide). The reaction is: SiI₄ + 4NaHCO₃ → SiO₂ + 4NaI + 4CO₂ + 2H₂O

  • Add the SiI₄ at a rate that prevents excessive foaming or a rapid temperature increase. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside.

Step 3: Neutralization and Verification

  • After all the this compound has been added, allow the mixture to stir for at least one hour to ensure the reaction is complete.

  • Test the pH of the solution using pH paper or a pH meter. The target pH is between 6.0 and 8.0.

  • If the solution is still acidic (pH < 6.0), add more sodium bicarbonate until the desired pH is reached.

  • If the solution is too basic (pH > 8.0), it can be neutralized with a small amount of dilute hydrochloric acid.

Step 4: Final Waste Disposal

  • Once the solution is confirmed to be neutral, the solid silicon dioxide can be separated by filtration. The solid is generally considered non-hazardous and can be disposed of in regular solid waste, pending local regulations.

  • The remaining neutral salt solution (containing sodium iodide) should be collected in a properly labeled aqueous waste container for disposal by your institution's environmental health and safety (EHS) office. Do not pour down the drain unless permitted by local ordinances.[6]

  • Dispose of all contaminated labware and PPE as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_reaction Reaction & Neutralization Phase cluster_disposal Final Disposal Phase ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_solution Prepare 5-10% Sodium Bicarbonate Solution in Beaker fume_hood->prep_solution add_sii4 Slowly Add SiI₄ Waste to Bicarbonate Solution prep_solution->add_sii4 monitor Monitor Reaction (Control Foaming & Temperature) add_sii4->monitor stir Stir for 1 Hour Post-Addition monitor->stir test_ph Test pH of Solution stir->test_ph test_ph->prep_solution pH < 6 (Add more base) test_ph->add_sii4 Reaction too vigorous filter Filter Solid SiO₂ from Solution test_ph->filter pH is 6-8 dispose_solid Dispose of SiO₂ as Non-Hazardous Solid Waste (per local regulations) filter->dispose_solid dispose_liquid Collect Aqueous Waste (Neutral Salt Solution) for EHS Pickup filter->dispose_liquid cleanup Decontaminate & Dispose of Used Materials dispose_solid->cleanup dispose_liquid->cleanup

Caption: Workflow for this compound Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Silicon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of silicon tetraiodide (SiI₄), a highly reactive and moisture-sensitive compound. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.

Essential Safety Information at a Glance

This compound is a corrosive solid that is toxic if swallowed or in contact with skin.[1] It causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[1][2][3][4] This compound reacts violently with water, releasing hydrogen iodide and potentially forming hydroiodic acid, which necessitates stringent moisture-free handling conditions.[5][6][7][8]

Hazard Class GHS Pictograms Signal Word
Corrosive, ToxicDANGER

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

Body Part Required PPE Specifications & Best Practices
Hands Chemical Resistant GlovesNeoprene or nitrile rubber gloves are recommended.[5] Always inspect gloves for integrity before use.
Eyes/Face Safety Goggles & Face ShieldChemical goggles are required.[5] A face shield should be worn over goggles for maximum protection.[5] Contact lenses should not be worn.[5]
Body Protective ClothingA lab coat or other suitable protective clothing is necessary to prevent skin contact.[5]
Respiratory RespiratorA NIOSH-certified dust and mist respirator (orange cartridge) is recommended where inhalation exposure may occur.[5]

Exposure Limits:

Substance Limit Organization
Iodides0.01 ppm (inhalable fraction and vapor)TLV

Standard Operating Procedure for Handling this compound

The following workflow outlines the standard procedure for the safe handling of this compound in a laboratory setting.

SOP_Silicon_Tetraiodide Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Inert Atmosphere Workspace (Glovebox or Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh this compound in Inert Atmosphere prep_workspace->handle_weigh Ensure moisture-free environment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Equipment handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Spill_Cleanup_Workflow This compound Spill Cleanup Workflow spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate spill_notify Notify Lab Supervisor & EHS spill_evacuate->spill_notify spill_ppe Don Additional PPE if Safe spill_notify->spill_ppe spill_contain Contain Spill with Inert Absorbent Material (e.g., sand, diatomaceous earth) spill_ppe->spill_contain Do NOT use water spill_collect Carefully Sweep/Shovel into a Labeled, Dry, Sealable Container spill_contain->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste as Hazardous spill_decontaminate->spill_dispose spill_end Spill Secured spill_dispose->spill_end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.